molecular formula C12H19NO3S B15600253 NDSB-256

NDSB-256

Katalognummer: B15600253
Molekulargewicht: 257.35 g/mol
InChI-Schlüssel: MEJASPJNLSQOAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NDSB-256 is a useful research compound. Its molecular formula is C12H19NO3S and its molecular weight is 257.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJASPJNLSQOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NDSB-256 Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-detergent sulfobetaine (B10348) 256 (NDSB-256) is a zwitterionic chemical compound widely utilized in biochemistry and proteomics to enhance the solubilization and renaturation of proteins. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its chemical properties, its role in preventing protein aggregation, and its impact on the protein folding landscape. This document summarizes key quantitative data, outlines experimental methodologies for studying its effects, and presents visual representations of its proposed mechanisms and related experimental workflows.

Introduction

Protein folding is a critical process for cellular function, and the misfolding and subsequent aggregation of proteins are associated with numerous diseases. In vitro, the refolding of denatured proteins, particularly those overexpressed in bacterial systems and forming inclusion bodies, presents a significant challenge.[1] Non-detergent sulfobetaines (NDSBs) are a class of compounds that facilitate protein refolding without acting as detergents.[2][3] this compound, chemically known as 3-(N,N-Dimethylbenzylammonio)propanesulfonate, is a prominent member of this family, recognized for its ability to prevent protein aggregation and improve the yield of functional proteins during renaturation.[4][5] This guide delves into the molecular mechanisms underpinning the action of this compound.

Chemical and Physical Properties of this compound

This compound possesses a unique amphiphilic structure with a hydrophobic benzyl (B1604629) group and a hydrophilic sulfobetaine head group.[1][6] Unlike traditional detergents, the short hydrophobic tail of this compound prevents the formation of micelles, even at high concentrations.[1][2][3] This non-micellar nature is crucial to its function, allowing it to interact with proteins without causing denaturation.[3][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 3-(N,N-Dimethylbenzylammonio)propanesulfonate
Synonyms Dimethylbenzylammonium propane (B168953) sulfonate
CAS Number 81239-45-4
Molecular Formula C₁₂H₁₉NO₃S
Molecular Weight 257.35 g/mol
Appearance White solid
Solubility in Water > 2.0 M
Zwitterionic Range Wide pH range
Micelle Formation Does not form micelles

Data sourced from[5][7].

Core Mechanism of Action

The primary mechanism of action of this compound is the prevention of protein aggregation during the critical early stages of refolding.[4][9] It achieves this through several proposed, non-mutually exclusive mechanisms:

  • Interaction with Early Folding Intermediates: this compound is thought to interact with and stabilize early folding intermediates that expose hydrophobic patches.[9] These intermediates are prone to aggregation, and by transiently binding to these regions, this compound prevents irreversible off-pathway aggregation.[9]

  • Weak Hydrophobic Interactions: The benzyl group of this compound can engage in weak hydrophobic and aromatic stacking interactions with exposed hydrophobic residues on the protein surface.[10][11] This interaction is not strong enough to disrupt native protein structure but is sufficient to shield hydrophobic regions from intermolecular aggregation.

  • Alteration of Solvent Properties: At the high concentrations at which it is typically used (0.5-1.0 M), this compound can alter the properties of the aqueous solvent, potentially by weakening the hydrophobic effect that drives protein aggregation.[1]

  • Acceleration of Proline Isomerization: A key rate-limiting step in the folding of many proteins is the cis-trans isomerization of proline residues. This compound has been shown to accelerate this process, thereby facilitating the overall folding pathway.

The following diagram illustrates the proposed mechanism of this compound in the protein folding pathway.

NDSB256_Mechanism cluster_NDSB With this compound Unfolded Unfolded Protein Intermediate Early Folding Intermediate (Hydrophobic Exposure) Unfolded->Intermediate Refolding Initiation Aggregates Aggregates Intermediate->Aggregates Aggregation (Off-pathway) Folded Native Protein Intermediate->Folded Folding (On-pathway) Intermediate_NDSB Stabilized Intermediate NDSB This compound NDSB->Intermediate_NDSB Interaction Intermediate_NDSB->Folded Enhanced Folding

Figure 1: Proposed mechanism of this compound action. This compound interacts with early folding intermediates, preventing their aggregation and promoting the on-pathway folding to the native state.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in promoting protein refolding has been quantified for several model proteins. The table below summarizes some of these findings.

Table 2: Efficacy of this compound in Protein Renaturation

ProteinDenaturantThis compound Concentration% Activity RestoredReference
Hen Egg White LysozymeThermal1 M30%[6]
β-GalactosidaseChemical800 mM16%[6]
Tryptophan Synthase β2 subunitChemical1.0 M100%[6]

Experimental Protocols

Investigating the mechanism of action of this compound involves a variety of biophysical techniques. Below are detailed methodologies for key experiments.

General Protein Refolding Assay

This protocol provides a general framework for assessing the effect of this compound on the refolding of a denatured protein.

  • Protein Denaturation:

    • Prepare a stock solution of the purified protein of interest in a suitable buffer.

    • Denature the protein by incubation in a high concentration of a chemical denaturant (e.g., 6 M Guanidine Hydrochloride or 8 M Urea) for a defined period (e.g., 2-4 hours) at a specific temperature.

  • Refolding Initiation:

    • Prepare a series of refolding buffers with varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M). The buffer composition should be optimal for the native protein's stability and activity.

    • Initiate refolding by rapid dilution of the denatured protein stock into the refolding buffers. The final protein concentration should be low enough to minimize aggregation in the control sample.

  • Assessment of Refolding:

    • Activity Assay: At various time points after initiating refolding, take aliquots of the refolding mixture and measure the biological activity of the protein using a specific assay.

    • Spectroscopic Analysis: Monitor the change in intrinsic tryptophan fluorescence or circular dichroism (CD) signal over time to follow the refolding kinetics.

    • Aggregation Assay: Quantify protein aggregation by measuring light scattering at a specific wavelength (e.g., 340 nm or 600 nm) over time.

The following diagram outlines the general experimental workflow for a protein refolding assay.

Refolding_Workflow start Start denature Denature Protein (e.g., 6M GdnHCl) start->denature refold Initiate Refolding (Rapid Dilution) denature->refold prepare_buffers Prepare Refolding Buffers (+/- this compound) prepare_buffers->refold measure Measure over Time refold->measure activity Enzymatic Activity measure->activity spectroscopy Spectroscopy (Fluorescence, CD) measure->spectroscopy aggregation Aggregation (Light Scattering) measure->aggregation end End activity->end spectroscopy->end aggregation->end

References

NDSB-256 as a Non-Detergent Sulfobetaine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NDSB-256 (Dimethylbenzylammonium Propane Sulfonate) is a member of the non-detergent sulfobetaine (B10348) (NDSB) class of chemical chaperones.[1] These are amphiphilic small molecules that contain both a cationic and an anionic component. Unlike traditional detergents, NDSBs possess a short hydrophobic group that prevents the formation of micelles, even at high concentrations.[2][3][4] This unique property allows this compound to act as a mild solubilizing and stabilizing agent for proteins without causing denaturation.[3][5]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, applications in protein research and drug development, and detailed experimental protocols.

Core Properties and Mechanism of Action

Chemical and Physical Properties

This compound is a zwitterionic compound over a wide pH range, which contributes to its efficacy in various biochemical applications.[5][6] It is highly soluble in water and does not significantly absorb light in the near UV range, preventing interference with common protein quantification methods.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value References
CAS Number 81239-45-4 [7]
Molecular Formula C₁₂H₁₉NO₃S [1][7]
Molecular Weight 257.35 g/mol [7]
Appearance White solid [2]
Purity ≥97% [1][7]
Solubility in Water Soluble up to 100 mM[7], 200 mg/mL, or >2.0 M[6][8] [6][7][8]
Form Hygroscopic solid [5][8][9]

| Storage Temperature | 10-30°C (as solid) | |

Mechanism of Action

This compound facilitates protein folding and prevents aggregation by interacting with early folding intermediates.[10][11] Its mechanism is attributed to its amphiphilic nature, combining a hydrophilic sulfobetaine head with a short, non-micelle-forming hydrophobic benzyl (B1604629) group.[2][3]

It has been suggested that the short hydrophobic group interacts with exposed hydrophobic regions on unfolded or partially folded proteins.[4][6] This interaction prevents the abortive, intermolecular hydrophobic interactions that lead to aggregation, thereby favoring the correct intramolecular folding pathway.[11][12] Studies on the tryptophan synthase β2 subunit showed that this compound can prevent massive aggregation that occurs within seconds of initiating renaturation.[11][12]

Furthermore, the benzyl group of this compound can engage in arene-arene (aromatic stacking) interactions with aromatic amino acid residues on a protein's surface.[13][14] This can lead to specific binding in hydrophobic pockets, stabilizing the natively folded state and acting as a "pharmacological chaperone".[13][14]

cluster_0 Unfolded Protein State cluster_1 Folding Pathways cluster_2 This compound Intervention U Unfolded Protein (Exposed Hydrophobic Regions) I Folding Intermediate U->I Folding Initiation F Correctly Folded Native Protein I->F Correct Folding Pathway A Aggregated Protein (Inactive) I->A Aggregation Pathway (High Protein Conc., Stress) NDSB This compound NDSB->I Stabilizes Intermediate, Prevents Hydrophobic Interactions

Figure 1. Mechanism of this compound in Protein Folding.

Applications in Research and Development

This compound is a versatile tool with a wide range of applications in protein biochemistry.[6]

Protein Refolding and Renaturation

A primary application of this compound is to facilitate the refolding of denatured proteins, particularly those expressed as inclusion bodies in recombinant systems.[3][8] It prevents aggregation during the critical refolding process, leading to higher yields of active, correctly folded protein.[3][6]

Table 2: Efficacy of this compound in Restoring Enzymatic Activity

Protein Denaturant This compound Concentration Activity Restored References
Hen Egg White Lysozyme Chemical/Thermal 1.0 M ~30% [2][15]
E. coli β-Galactosidase Chemical/Thermal 800 mM ~16% [2][15]

| Tryptophan Synthase β2 subunit | Chemical | 1.0 M | 100% |[16] |

Protein Solubilization and Extraction

This compound improves the extraction and solubilization of proteins from various cellular compartments. It has been shown to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[2][8] Its non-denaturing nature ensures that the extracted proteins remain in a soluble and functional state.

Protein Crystallization

This compound serves as a valuable additive in protein crystallization experiments.[8] By preventing non-specific aggregation and increasing protein solubility, it can lead to the growth of larger, higher-quality crystals.[16] In some cases, its inclusion has resulted in the formation of new crystal forms that were previously unobtainable.[16]

Experimental Protocols and Methodologies

General Handling and Preparation
  • Storage: this compound is hygroscopic and should be stored as a solid at room temperature (10-30°C), protected from moisture.[8]

  • Solution Preparation: To prepare a stock solution, dissolve this compound in a suitable buffer. It is highly soluble in water (>2.0 M).[6][8] For critical applications, the solution can be sterilized by filtration through a 0.22 µm filter.[8][16]

  • Solution Stability: Stock solutions are stable for several weeks at room temperature, though some degradation may occur over time.[16] For long-term use, fresh solutions are recommended.

Protocol for Protein Refolding from Inclusion Bodies

This protocol provides a general workflow for refolding denatured proteins using this compound. Optimization is typically required for each specific protein.

  • Solubilization: Isolate inclusion bodies and solubilize the aggregated protein in a strong denaturant buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).

  • Refolding Initiation: Initiate refolding by rapid dilution or dialysis into a refolding buffer. The refolding buffer should contain this compound at a final concentration of 0.5 M to 1.0 M.[8]

  • Refolding Buffer Composition: A typical refolding buffer includes a buffering agent (e.g., 25-50 mM Tris-HCl), a redox system if disulfide bonds are present (e.g., 2 mM GSH / 0.5 mM GSSG), and potentially other additives like L-arginine.[13][16] Ensure the buffer concentration is at least 25 mM to prevent pH drift.[8][16]

  • Incubation: Incubate the refolding mixture at a reduced temperature (e.g., 4°C) for several hours to overnight with gentle stirring.

  • Removal of this compound: this compound can be easily removed from the refolded protein solution by dialysis against a buffer lacking the compound.[6]

  • Analysis: Assess the success of refolding through activity assays, spectroscopic methods (e.g., circular dichroism), and analysis of soluble protein concentration.

A Inclusion Bodies (Aggregated Protein) B Solubilize in Denaturant Buffer (e.g., 8M Urea, DTT) A->B C Denatured Protein Solution B->C D Rapid Dilution or Dialysis into Refolding Buffer + this compound (0.5 - 1.0 M) C->D E Incubate at 4°C (Hours to Overnight) D->E F Refolded Protein (in this compound Buffer) E->F G Dialysis to Remove This compound & Additives F->G H Purified, Active Protein G->H

Figure 2. Experimental Workflow for Protein Refolding.

Protocol for Protein Crystallization

This compound can be screened as an additive in crystallization trials to improve crystal quality.

  • Protein Preparation: Purify the target protein to homogeneity. The final buffer should be compatible with crystallization.

  • Additive Screening: Prepare a stock solution of this compound (e.g., 2 M in water).

  • Crystallization Setup: Set up crystallization trials (e.g., hanging drop, sitting drop) using a sparse matrix or optimized screen.

  • Incorporate this compound: Add this compound to the protein solution before mixing with the precipitant solution.[8][16] Screen a range of final this compound concentrations (e.g., 100 mM to 1 M).

  • Adjust Precipitant: Since this compound is a solubilizing agent, it may inhibit precipitation.[8][16] If crystals or precipitate do not form under previously successful conditions, gradually increase the concentration of the precipitant.[8][16]

  • Incubation and Observation: Incubate the crystallization plates and monitor for crystal growth.

A Purified Protein Solution C Add this compound to Protein Solution (Screen Concentrations) A->C B Prepare Crystallization Screens (Precipitants, Buffers, Salts) D Mix Protein + this compound with Precipitant Solution (e.g., Hanging Drop) B->D C->D E Incubate & Observe Crystal Growth D->E F No Crystals? E->F H High-Quality Crystals E->H G Increase Precipitant Concentration F->G Yes F->H No G->D

Figure 3. Workflow for Using this compound in Crystallization.

Conclusion

This compound is a powerful and versatile chemical chaperone that functions as a non-denaturing protein stabilizer.[5] Its ability to prevent aggregation, enhance solubility, and facilitate the renaturation of proteins makes it an invaluable tool for researchers in biochemistry, structural biology, and drug development.[6][7] By understanding its properties and applying the methodologies outlined in this guide, scientists can overcome common challenges associated with protein handling, leading to higher yields of functional proteins for downstream applications.

References

NDSB-256: A Technical Guide to Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NDSB-256, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a member of the non-detergent sulfobetaine (B10348) (NDSB) family of chemical compounds.[1] These zwitterionic molecules are characterized by a hydrophilic sulfobetaine group and a short hydrophobic group.[1][2] Unlike traditional detergents, the short hydrophobic tail of this compound prevents the formation of micelles, allowing it to be easily removed from solution by dialysis.[3][4] This property makes this compound a valuable tool in protein biochemistry, where it is used to enhance the solubility and stability of proteins without causing denaturation, even at high concentrations.[1][5] Its applications are wide-ranging, from improving the extraction yield of membrane and nuclear proteins to facilitating protein refolding, renaturation, and crystallization.[1][6]

Chemical Structure and Physicochemical Properties

This compound is a synthetic, zwitterionic compound that remains electrically neutral over a broad pH range.[6] It is highly soluble in water and does not significantly absorb light in the near-UV spectrum, which prevents interference with common protein quantification methods.[1][4][7]

Below is a summary of its key quantitative properties.

PropertyValueSource
Chemical Name 3-(Benzyldimethylammonio)propane-1-sulfonate[1]
Synonyms Dimethylbenzylammonium Propane Sulfonate[5]
CAS Number 81239-45-4[8]
Molecular Formula C₁₂H₁₉NO₃S[8]
Molecular Weight 257.35 g/mol [8]
Appearance White solid[9]
Purity ≥99% (TLC)[9]
Solubility in Water 200 mg/mL[5]

Mechanism of Action

Non-detergent sulfobetaines like this compound are believed to facilitate protein folding and prevent aggregation by interacting with folding intermediates.[3] While the precise mechanism is not fully elucidated, it is suggested that the short hydrophobic group of this compound interacts with exposed hydrophobic regions on proteins.[3] This interaction prevents the protein aggregation that can occur during folding.[3][10] By stabilizing these intermediates, this compound promotes the native folding pathway.[10] Some studies suggest that NDSBs may act as "pharmacological chaperones," not only preventing aggregation but also binding to and stabilizing the final folded state of the protein.[10]

Unfolded Unfolded Protein (Hydrophobic patches exposed) Intermediate Folding Intermediate Unfolded->Intermediate Folding Aggregated Aggregated Protein (Non-functional) Intermediate->Aggregated Aggregation Native Native Protein (Functional) Intermediate->Native Correct Folding NDSB This compound NDSB->Intermediate Stabilizes start Start: Cell Paste with Inclusion Bodies lysis 1. Cell Lysis (Sonication) start->lysis wash 2. Wash Inclusion Bodies (Low NDSB) lysis->wash denature 3. Solubilize & Denature (Guanidine HCl) wash->denature refold 4. Rapid Dilution into Refolding Buffer (1M this compound) denature->refold dialysis 5. Dialysis (Remove this compound) refold->dialysis end End: Purified, Functional Protein dialysis->end

References

The Role of NDSB-256 in Preventing Protein Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein aggregation is a significant challenge in research, biopharmaceutical development, and understanding of various diseases. Non-detergent sulfobetaine (B10348) 256 (NDSB-256) has emerged as a valuable tool to mitigate this issue. This zwitterionic, non-denaturing compound effectively prevents protein aggregation and facilitates the refolding of denatured proteins. This technical guide provides an in-depth exploration of the core mechanisms by which this compound functions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of this compound Action

This compound is a chemical chaperone that primarily acts during the early stages of protein folding to prevent the formation of insoluble aggregates.[1] Its mechanism is multifaceted and involves both general and specific interactions with protein folding intermediates.

1.1. Interaction with Early Folding Intermediates:

Proteins, in their unfolded or partially folded states, expose hydrophobic amino acid residues that are typically buried within the protein's core in its native conformation. These exposed hydrophobic patches are prone to non-specific interactions with each other, leading to the formation of ordered or amorphous aggregates. This compound, with its amphiphilic nature, featuring a hydrophobic benzyl (B1604629) group and a hydrophilic sulfobetaine headgroup, is thought to interact with these exposed hydrophobic surfaces on early folding intermediates.[2] This interaction shields the hydrophobic regions, preventing them from engaging in intermolecular aggregation and allowing the polypeptide chain to proceed along the productive folding pathway.[1]

1.2. Pharmacological Chaperone Activity:

In addition to its general role in masking hydrophobic surfaces, this compound can also function as a pharmacological chaperone.[3] This involves the specific, albeit often low-affinity, binding of this compound to hydrophobic pockets on the surface of a protein. This binding can stabilize the native or near-native conformation of the protein, thereby shifting the equilibrium away from aggregation-prone unfolded or misfolded states. The benzyl group of this compound is particularly effective at engaging in arene-arene interactions with aromatic amino acid residues within these pockets.[3]

1.3. Modulation of the Folding Landscape:

By interacting with folding intermediates, this compound alters the energy landscape of protein folding. It is believed to increase the solubility of the unfolded and partially folded states without significantly destabilizing the native state. This reduces the thermodynamic driving force for aggregation and provides a longer time window for the protein to explore conformational space and find its native structure.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in preventing aggregation and promoting refolding has been quantified for several proteins. The following tables summarize key findings from the literature.

ProteinDenaturantThis compound ConcentrationRefolding Yield/Activity RecoveryReference
Hen Egg White LysozymeUrea and DTT1 M~30% recovery of enzymatic activity[4]
Tryptophan Synthase β2 subunitChemically unfolded1.0 M100% recovery of enzymatic activity[2]
β-GalactosidaseDenatured800 mM~16% recovery of enzymatic activity[4]
Human DNA Polymerase νInclusion bodies375 mM (in combination with 500 mM arginine)Increased polymerase activity compared to arginine alone[5]
Recombinant Human BMP-2Inclusion bodies10 mM (in combination with 0.05% SDS)56.75% yield of BMP-2 dimers[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

3.1. General Protein Refolding by Dilution using this compound:

This protocol is a generalized procedure based on common practices in the literature and should be optimized for each specific protein.

Materials:

  • Purified protein inclusion bodies

  • Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdmCl) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a reducing agent (e.g., 10 mM DTT) if the protein has disulfide bonds.

  • Refolding Buffer: Base buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) supplemented with this compound (typically 0.5 M to 1.0 M). For proteins with disulfide bonds, a redox shuffling system (e.g., 2 mM reduced glutathione (B108866) (GSH) and 0.2 mM oxidized glutathione (GSSG)) should be included.

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO).

  • Spectrophotometer, fluorometer, or other equipment for activity assays.

Procedure:

  • Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion body pellet in Denaturation Buffer at a high protein concentration (e.g., 10-20 mg/mL).

    • Incubate with gentle agitation at room temperature for 1-2 hours or until the solution is clear.

    • Centrifuge at high speed (e.g., >16,000 x g) for 20-30 minutes at 4°C to remove any remaining insoluble material.

    • Determine the protein concentration of the supernatant using a suitable method (e.g., Bradford or BCA assay).

  • Refolding by Rapid Dilution:

    • Rapidly dilute the denatured protein solution into a large volume of ice-cold Refolding Buffer. The dilution factor is typically 1:20 to 1:100, aiming for a final protein concentration in the range of 10-100 µg/mL.

    • Perform the dilution by adding the denatured protein dropwise to the vigorously stirring Refolding Buffer.

    • Incubate the refolding mixture at 4°C with gentle stirring for 12-48 hours. The optimal time should be determined empirically.

  • Removal of this compound and Concentration:

    • Transfer the refolding mixture to dialysis tubing and dialyze against a large volume of a suitable storage buffer (without this compound) at 4°C. Perform at least two buffer changes over 24 hours.

    • Concentrate the refolded protein to the desired concentration using an appropriate method (e.g., ultrafiltration).

  • Analysis of Refolded Protein:

    • Assess the solubility of the refolded protein by centrifuging the sample and analyzing the supernatant for protein concentration.

    • Characterize the structural integrity of the refolded protein using techniques such as circular dichroism (CD) spectroscopy or fluorescence spectroscopy.

    • Measure the biological activity of the refolded protein using a relevant functional assay.

3.2. Screening for Optimal this compound Concentration:

To determine the optimal concentration of this compound for a specific protein, a matrix-based screening approach can be employed.

Procedure:

  • Prepare a series of Refolding Buffers with varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).

  • Perform parallel refolding experiments as described in Protocol 3.1, using each of the prepared Refolding Buffers.

  • Analyze the yield of soluble and active protein for each condition to identify the optimal this compound concentration.

Visualizations

4.1. Protein Folding and Aggregation Pathway

G Unfolded Unfolded Polypeptide Chain Intermediate Early Folding Intermediate (Exposed Hydrophobic Regions) Unfolded->Intermediate Folding Initiation Native Native Protein (Biologically Active) Intermediate->Native Productive Folding Aggregate Insoluble Aggregates Intermediate->Aggregate Aggregation Pathway (Off-pathway)

Caption: Simplified protein folding pathway illustrating the competition between productive folding and aggregation.

4.2. Mechanism of this compound Action

G cluster_0 Without this compound cluster_1 With this compound Unfolded1 Unfolded Polypeptide Intermediate1 Folding Intermediate (Exposed Hydrophobic Regions) Unfolded1->Intermediate1 Aggregate1 Aggregation Intermediate1->Aggregate1 Unfolded2 Unfolded Polypeptide Intermediate2 Folding Intermediate Unfolded2->Intermediate2 Complex Intermediate-NDSB-256 Complex (Hydrophobic Regions Shielded) Intermediate2->Complex NDSB This compound NDSB->Complex Interaction Native Native Protein Complex->Native Folding Continues

Caption: this compound interacts with folding intermediates to prevent aggregation and promote native folding.

4.3. Experimental Workflow for Protein Refolding with this compound

G InclusionBodies Inclusion Bodies Solubilization Solubilization (8M Urea or 6M GdmCl) InclusionBodies->Solubilization DenaturedProtein Denatured Protein Solution Solubilization->DenaturedProtein Dilution Rapid Dilution into Refolding Buffer with this compound DenaturedProtein->Dilution Refolding Refolding (4°C, 12-48h) Dilution->Refolding Dialysis Dialysis (Removal of this compound) Refolding->Dialysis Concentration Concentration Dialysis->Concentration Analysis Analysis (Solubility, Structure, Activity) Concentration->Analysis FinalProduct Purified, Active Protein Analysis->FinalProduct

Caption: A typical experimental workflow for refolding proteins from inclusion bodies using this compound.

Applications in Research and Drug Development

The ability of this compound to prevent protein aggregation has significant implications for various fields:

  • Biopharmaceutical Production: this compound can be used to improve the yield of correctly folded recombinant proteins, particularly those expressed as inclusion bodies in microbial systems. This is crucial for the cost-effective manufacturing of therapeutic proteins.

  • Structural Biology: By maintaining protein solubility and stability, this compound can facilitate protein crystallization and NMR studies, enabling the determination of high-resolution protein structures.[2]

  • Drug Discovery: In the context of diseases associated with protein misfolding and aggregation (e.g., neurodegenerative diseases), this compound can serve as a tool to study the aggregation process and to screen for small molecule inhibitors of aggregation. Its role as a pharmacological chaperone provides a conceptual basis for the design of novel therapeutics.

  • Proteomics: this compound can be included in lysis buffers to improve the extraction and solubilization of proteins from complex biological samples, thereby enhancing the coverage and reproducibility of proteomic analyses.

Conclusion

This compound is a powerful and versatile chemical chaperone that effectively counteracts protein aggregation by interacting with early folding intermediates and, in some cases, by specifically binding to and stabilizing the native protein structure. Its utility in improving the yield of functional proteins from inclusion bodies, facilitating structural studies, and as a tool in drug discovery makes it an indispensable reagent for researchers and professionals in the life sciences. The protocols and data presented in this guide provide a comprehensive resource for the effective application of this compound in preventing protein aggregation.

References

The Role of NDSB-256 in Protein Folding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and aggregation represent significant bottlenecks in the production of recombinant proteins and are implicated in a range of debilitating diseases. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that have demonstrated considerable efficacy in promoting the correct folding of proteins in vitro. This technical guide provides an in-depth examination of NDSB-256 (3-(N,N-Dimethyl-N-benzylammonio)propanesulfonate), a prominent member of the NDSB family. We will explore its mechanism of action, provide detailed experimental protocols for its use, and present quantitative data on its effectiveness in protein refolding.

Introduction to this compound

This compound is a zwitterionic compound characterized by a hydrophilic sulfobetaine (B10348) head group and a short, hydrophobic benzyl (B1604629) group.[1][2] Unlike traditional detergents, the short hydrophobic tail of this compound prevents the formation of micelles, even at high concentrations.[1][3] This non-micellar nature is crucial to its function, allowing it to interact with proteins and folding intermediates without causing denaturation.[1] this compound is highly soluble in water, does not significantly alter the pH or viscosity of biological buffers, and can be easily removed from a protein solution by dialysis.[1][2][3]

The primary application of this compound in protein biochemistry is to prevent aggregation and facilitate the renaturation of chemically or thermally denatured proteins.[1][2] It has proven particularly effective in increasing the yield of soluble and active protein from inclusion bodies, which are dense aggregates of misfolded protein often formed during recombinant expression in bacteria.[3]

Mechanism of Action

The prevailing mechanism by which this compound facilitates protein folding is through its interaction with early folding intermediates.[4] During the refolding process, partially folded proteins expose hydrophobic patches that are normally buried within the native structure. These exposed hydrophobic regions are prone to intermolecular interactions, leading to the formation of insoluble aggregates.

This compound intervenes at this critical stage. The hydrophobic benzyl group of this compound is thought to interact with the exposed hydrophobic surfaces of these early folding intermediates.[1] This interaction is transient and non-denaturing, effectively shielding the hydrophobic regions from other protein molecules and preventing the intermolecular interactions that lead to aggregation.[4] By minimizing these off-pathway aggregation events, this compound provides the protein with a greater opportunity to explore its conformational space and achieve its native, functional fold.

Studies on the refolding of the β2 subunit of E. coli tryptophan synthase have shown that this compound can prevent the massive aggregation that typically occurs within seconds of initiating refolding.[4] Importantly, this compound does not appear to affect the later stages of the folding pathway.[4] This targeted action on early, aggregation-prone intermediates is a key feature of its efficacy.

Furthermore, research on the type II TGF-β receptor extracellular domain has suggested that this compound, along with other NDSBs containing aromatic groups, may engage in arene-arene interactions with accessible aromatic amino acids on the protein surface, potentially stabilizing the folded state.[5]

Quantitative Data on this compound Efficacy

The effectiveness of this compound in promoting protein refolding has been quantified for several model proteins. The following tables summarize key findings from the literature.

ProteinDenaturantThis compound ConcentrationRefolding Yield / Activity RecoveryReference
Hen Egg White Lysozyme (B549824)Guanidine Hydrochloride1.0 M~30% enzymatic activity[2]
Tryptophan Synthase β2 subunitGuanidine Hydrochloride1.0 M100% enzymatic activity[1]
β-GalactosidaseNot specified800 mM~16% enzymatic activity[1]
TGF-β Receptor (Trx-TBRII-ECD)Not specified0.5 M - 1.0 MEffective additive in folding screen[5]

Table 1: Summary of quantitative data on the effect of this compound on protein refolding yields and activity recovery.

ParameterObservationReference
Aggregation Prevention Prevents massive aggregation of tryptophan synthase β2 subunit that occurs within 2.5 seconds of refolding.[4]
Effect on Folding Kinetics Primarily affects early folding phases; does not significantly alter later folding phases.[4]
Optimal Concentration Typically used in the range of 0.5 M to 1.0 M for effective protein refolding.[3]

Table 2: Qualitative and semi-quantitative effects of this compound on protein folding parameters.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in protein refolding.

General Protocol for Protein Refolding Screening with this compound

This protocol is adapted from a high-throughput automated refolding screen and can be scaled down for manual use.

Materials:

  • Denatured and purified protein in a strong denaturant (e.g., 6 M Guanidine Hydrochloride or 8 M Urea).

  • A series of refolding buffers with varying pH and additives.

  • This compound stock solution (e.g., 2 M in water, sterile filtered).

  • 96-well microplates.

  • Plate reader for turbidity or activity assay.

Procedure:

  • Prepare Refolding Buffer Matrix: In a 96-well plate, prepare a matrix of refolding buffers. A common starting point is a fractional factorial design to screen multiple components. A typical refolding buffer might contain:

    • Buffer (e.g., 50 mM Tris-HCl, HEPES) at various pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).

    • Salt (e.g., 150 mM NaCl).

    • Redox system for disulfide bond formation (e.g., 2 mM GSH / 0.5 mM GSSG).

    • Other additives like L-arginine (0.5 M), PEG 3350 (0.5%), etc.

  • Add this compound: To a subset of the wells, add this compound to final concentrations of 0.5 M and 1.0 M.

  • Initiate Refolding by Dilution: Rapidly dilute the denatured protein solution into the refolding buffers. A typical dilution factor is 1:20 to 1:100, ensuring the final denaturant concentration is low enough to permit folding. The final protein concentration is typically in the range of 10-100 µg/mL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) with gentle shaking for a set period (e.g., 24-48 hours).

  • Assess Refolding:

    • Solubility: Measure the absorbance at 340 nm or 600 nm to quantify protein aggregation (higher absorbance indicates more aggregation).

    • Activity: If the protein is an enzyme, perform an activity assay to determine the recovery of function.

    • Conformation: Use techniques like circular dichroism (CD) spectroscopy or fluorescence spectroscopy to assess the secondary and tertiary structure of the refolded protein.

Refolding of Chemically Denatured Tryptophan Synthase β2 Subunit

This protocol is based on the work of Goldberg and colleagues.

Materials:

  • Purified tryptophan synthase β2 subunit.

  • Denaturation Buffer: 6 M Guanidine Hydrochloride in 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.

  • Refolding Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.

  • This compound.

  • Spectrofluorometer.

Procedure:

  • Denaturation: Incubate the tryptophan synthase β2 subunit in the Denaturation Buffer for at least 2 hours at room temperature to ensure complete unfolding.

  • Refolding:

    • Prepare Refolding Buffer containing 1.0 M this compound.

    • Initiate refolding by rapidly diluting the denatured protein into the this compound-containing Refolding Buffer. The final protein concentration should be low (e.g., 10 µg/mL) to minimize aggregation.

    • A control experiment should be performed by diluting the denatured protein into Refolding Buffer without this compound.

  • Monitoring Refolding:

    • Aggregation: Monitor the increase in light scattering at 360 nm in the spectrofluorometer to follow the kinetics of aggregation.

    • Activity: At various time points, take aliquots of the refolding solution and measure the enzymatic activity of the tryptophan synthase β2 subunit. The activity is typically assayed by measuring the rate of indole (B1671886) disappearance or tryptophan appearance.

Refolding of Reduced and Denatured Hen Egg White Lysozyme

This protocol is a general method for refolding a disulfide-containing protein, incorporating this compound as a folding aid.

Materials:

  • Hen Egg White Lysozyme.

  • Denaturation/Reduction Buffer: 8 M Urea or 6 M Guanidine Hydrochloride in 100 mM Tris-HCl, pH 8.5, containing 50 mM DTT.

  • Refolding Buffer: 100 mM Tris-HCl, pH 8.5, 1 mM EDTA.

  • Redox System: Reduced (GSH) and oxidized (GSSG) glutathione (B108866) stock solutions.

  • This compound.

  • Lysozyme activity assay reagents (e.g., Micrococcus lysodeikticus cell suspension).

Procedure:

  • Denaturation and Reduction: Dissolve lysozyme in the Denaturation/Reduction Buffer and incubate for 2-4 hours at room temperature to completely unfold the protein and reduce its disulfide bonds.

  • Refolding:

    • Prepare the Refolding Buffer containing the desired concentration of this compound (e.g., 600 mM).

    • Add the redox system to the Refolding Buffer. A common ratio is 5:1 GSH:GSSG (e.g., 2 mM GSH and 0.4 mM GSSG).

    • Initiate refolding by diluting the denatured and reduced lysozyme into the refolding mixture. The final protein concentration should be kept low (e.g., 20-50 µg/mL).

  • Incubation: Allow the refolding reaction to proceed at a controlled temperature (e.g., 20-25°C) for several hours to overnight.

  • Activity Assay: Measure the enzymatic activity of the refolded lysozyme by monitoring the rate of lysis of Micrococcus lysodeikticus cells at 450 nm. Compare the activity to that of a native lysozyme standard to calculate the percentage of activity recovery.

Visualizations

Mechanism of this compound Action

NDSB256_Mechanism Unfolded Unfolded Protein EarlyIntermediate Early Folding Intermediate (Exposed Hydrophobic Patches) Unfolded->EarlyIntermediate Folding Aggregated Aggregated Protein (Inactive) EarlyIntermediate->Aggregated Aggregation (Off-pathway) Native Native Protein (Active) EarlyIntermediate->Native Correct Folding NDSB This compound NDSB->EarlyIntermediate Transient Interaction (Shields Hydrophobic Patches) Refolding_Workflow cluster_prep Preparation cluster_refolding Refolding cluster_analysis Analysis Denaturation Protein Denaturation (e.g., 6M GdnHCl) Dilution Rapid Dilution Denaturation->Dilution RefoldingBuffer Prepare Refolding Buffer + this compound RefoldingBuffer->Dilution Incubation Incubation (Controlled Temperature & Time) Dilution->Incubation Solubility Assess Solubility (e.g., Turbidity) Incubation->Solubility Activity Measure Activity (Enzymatic Assay) Incubation->Activity Conformation Analyze Conformation (e.g., CD, Fluorescence) Incubation->Conformation

References

NDSB-256: A Technical Guide to its Zwitterionic Properties and Applications in Protein Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDSB-256, or 3-(N,N-Dimethyl-N-benzylammonio)propanesulfonate, is a non-detergent sulfobetaine (B10348) that has emerged as a valuable tool in protein chemistry.[1][2][3] Its unique zwitterionic nature, possessing both a positive and a negative charge on the same molecule, allows it to remain electrically neutral over a wide pH range.[2][3][4] This property, combined with its non-denaturing characteristics, makes this compound a versatile agent for enhancing the solubility and stability of proteins, preventing aggregation, and facilitating the refolding of denatured proteins and their crystallization.[1][2][3][4] This technical guide provides an in-depth exploration of the zwitterionic properties of this compound and its practical applications in research and drug development.

Physicochemical Properties of this compound

This compound is a white, solid compound with a molecular weight of 257.35 g/mol and an empirical formula of C₁₂H₁₉NO₃S.[4] It is highly soluble in water, with a reported solubility of up to 200 mg/mL.[4] A key feature of this compound is its zwitterionic character, which is maintained across a broad pH spectrum, making it a reliable component in various buffer systems without significantly altering the pH.[2][3][4]

PropertyValueReference
Synonyms Dimethylbenzylammonium Propane Sulfonate[4]
CAS Number 81239-45-4[4]
Molecular Weight 257.35 g/mol [4]
Empirical Formula C₁₂H₁₉NO₃S[4]
Appearance White solid[4]
Solubility in Water 200 mg/mL[4]
Nature Zwitterionic, Non-detergent Sulfobetaine[1][2][3]

The Zwitterionic Advantage in Protein Chemistry

The primary advantage of this compound's zwitterionic structure lies in its ability to interact favorably with proteins without disrupting their native conformation. Unlike ionic detergents that can denature proteins by disrupting electrostatic interactions and hydrophobic cores, this compound's neutral charge minimizes such harsh effects.

The proposed mechanism of action involves this compound interacting with the early folding intermediates of proteins.[5] During the refolding process, proteins are susceptible to aggregation as hydrophobic residues become exposed. This compound is thought to shield these hydrophobic patches, preventing intermolecular aggregation and allowing the protein to explore its conformational space to find its native, functional state.[5] This "chaperone-like" activity is crucial for improving the yield of correctly folded proteins.[6]

Experimental Applications and Protocols

This compound has demonstrated its utility in a variety of experimental settings, from basic research to preclinical drug development.

Protein Renaturation

A significant application of this compound is in the refolding of denatured proteins, particularly those expressed as inclusion bodies in recombinant systems.

Quantitative Data on Renaturation Efficiency:

ProteinThis compound Concentration% Enzymatic Activity RestoredReference
Egg White Lysozyme (B549824)1 M30%[2][4]
β-Galactosidase800 mM16%[2][4]

Experimental Workflow for Protein Renaturation:

G cluster_denaturation Protein Denaturation cluster_refolding Refolding cluster_analysis Analysis DenaturedProtein Denatured Protein in 8M Urea / Guanidine HCl RefoldingBuffer Refolding Buffer with This compound (0.5 - 1 M) DenaturedProtein->RefoldingBuffer Rapid Dilution Incubation Incubation with gentle agitation (Time and Temperature dependent on protein) RefoldingBuffer->Incubation Dialysis Dialysis to remove This compound and denaturant Incubation->Dialysis ActivityAssay Enzymatic Activity Assay FoldedProtein Correctly Folded Protein ActivityAssay->FoldedProtein Dialysis->ActivityAssay

Caption: A generalized workflow for protein renaturation using this compound.

Detailed Protocol for Lysozyme Renaturation (Illustrative):

  • Denaturation: Dissolve hen egg white lysozyme in a denaturing buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0, 100 mM DTT) to a final concentration of 10 mg/mL. Incubate at room temperature for 2 hours to ensure complete unfolding and reduction of disulfide bonds.

  • Renaturation: Rapidly dilute the denatured lysozyme solution 100-fold into a refolding buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 3 mM reduced glutathione, 0.3 mM oxidized glutathione) containing 1 M this compound. The final protein concentration should be approximately 0.1 mg/mL.

  • Incubation: Gently stir the renaturation mixture at 4°C for 24 hours.

  • Activity Assay: Measure the enzymatic activity of the refolded lysozyme using a standard turbidimetric assay with Micrococcus lysodeikticus cells as the substrate. Compare the activity to that of native lysozyme to determine the percentage of activity restored.

Protein Solubilization and Extraction

This compound is effective in solubilizing proteins, including membrane proteins and those found in complex cellular fractions, without the harsh effects of traditional detergents. It has been shown to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[2][7]

Logical Relationship in Protein Extraction:

G CellularMaterial Cellular Material (e.g., cell pellet, tissue) LysisBuffer Lysis Buffer with This compound (0.5 - 1 M) CellularMaterial->LysisBuffer Resuspend Homogenization Homogenization / Sonication LysisBuffer->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SolubleFraction Soluble Protein Fraction Centrifugation->SolubleFraction InsolubleFraction Insoluble Debris Centrifugation->InsolubleFraction

Caption: The role of this compound in the protein extraction process.

General Protocol for Protein Extraction:

  • Lysis Buffer Preparation: Prepare a lysis buffer appropriate for the target protein and cell type, supplemented with 0.5 M to 1 M this compound. Include protease and phosphatase inhibitors as needed.

  • Cell Lysis: Resuspend the cell pellet or tissue homogenate in the this compound containing lysis buffer.

  • Incubation: Incubate the lysate on ice with gentle agitation for 30-60 minutes.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet insoluble debris.

  • Collection: Collect the supernatant containing the solubilized proteins for downstream applications.

Protein Crystallization

Finding suitable conditions for protein crystallization is often a major bottleneck in structural biology. This compound can act as a beneficial additive in crystallization screens, promoting the formation of well-ordered crystals by preventing non-specific aggregation and increasing protein solubility.[1]

Experimental Workflow for Protein Crystallization with this compound:

G PurifiedProtein Purified Protein Solution AddNDSB Add this compound to Protein (typically 0.1 - 0.5 M) PurifiedProtein->AddNDSB CrystallizationScreen Set up Crystallization Screen (e.g., hanging drop, sitting drop) AddNDSB->CrystallizationScreen CrystalGrowth Crystal Growth CrystallizationScreen->CrystalGrowth Precipitant Precipitant Solution Precipitant->CrystallizationScreen XrayDiffraction X-ray Diffraction CrystalGrowth->XrayDiffraction

Caption: Workflow for utilizing this compound as an additive in protein crystallization.

General Protocol for Using this compound in Crystallization:

  • Protein Preparation: Prepare a highly pure and concentrated solution of the target protein in a suitable buffer.

  • Additive Preparation: Prepare a stock solution of this compound (e.g., 2 M in water) and filter-sterilize.

  • Screening: Add this compound to the protein solution at various final concentrations (e.g., 0.1 M, 0.25 M, 0.5 M) before setting up crystallization trials.

  • Crystallization: Perform standard crystallization screening methods (e.g., hanging-drop or sitting-drop vapor diffusion) with a variety of precipitants and buffer conditions.

  • Optimization: If initial crystals are obtained, optimize the conditions by fine-tuning the concentrations of this compound, precipitant, and other components.

Conclusion

This compound is a powerful and versatile zwitterionic compound with broad applications in protein science. Its ability to stabilize proteins, prevent aggregation, and facilitate refolding and crystallization without causing denaturation makes it an invaluable tool for researchers and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory. As research continues to unravel the complexities of protein structure and function, the utility of such well-characterized chemical tools will undoubtedly continue to grow.

References

NDSB-256 and its Interaction with Protein Hydrophobic Domains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools in protein biochemistry. Among them, NDSB-256 (3-(Benzyldimethylammonio)propane-1-sulfonate) has proven particularly effective in preventing protein aggregation and facilitating the refolding of denatured proteins. This technical guide provides an in-depth exploration of the core interaction between this compound and the hydrophobic domains of proteins. It details the molecular mechanism of this interaction, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its application in protein solubilization, refolding, and crystallization.

Introduction: The Challenge of Protein Hydrophobicity

The hydrophobic effect is a primary driving force in protein folding, leading to the burial of nonpolar amino acid residues in the protein core to minimize their contact with water. While this process is essential for achieving a stable three-dimensional structure, exposed hydrophobic patches on protein surfaces, particularly in folding intermediates or denatured states, can lead to deleterious intermolecular aggregation. This aggregation is a major bottleneck in the production of recombinant proteins, hindering research and the development of protein-based therapeutics.

This compound offers a solution by acting as a "chemical chaperone." It is a non-denaturing, zwitterionic molecule that does not form micelles, distinguishing it from traditional detergents.[1][2] Its unique properties allow it to interact with exposed hydrophobic regions of proteins, thereby preventing aggregation and promoting correct folding pathways.[3]

The Molecular Mechanism of this compound Interaction

The efficacy of this compound lies in its amphiphilic nature. It possesses a polar sulfobetaine (B10348) head group and a nonpolar benzyl (B1604629) group. This structure allows this compound to interact favorably with both the aqueous solvent and the hydrophobic domains of proteins.

The prevailing model for this compound's mechanism of action involves the transient and reversible binding of its benzyl group to exposed hydrophobic patches on the protein surface. This interaction is thought to occur through arene-arene stacking interactions between the aromatic ring of this compound and aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's hydrophobic domains.[4] This "hydrophobic shielding" prevents the protein from engaging in intermolecular hydrophobic interactions that lead to aggregation.[3][4]

Simultaneously, the highly polar sulfobetaine group maintains the solubility of the protein-NDSB-256 complex in aqueous solution. By preventing aggregation, this compound provides a longer window of opportunity for the protein to explore its conformational landscape and find its native, functional fold.[3]

Quantitative Data on this compound Efficacy

The effectiveness of this compound in improving protein folding and stability has been quantified for several proteins. The following tables summarize key findings from the literature.

ProteinConditionThis compound ConcentrationOutcomeReference(s)
Hen Egg White LysozymeChemically and thermally denatured1 M30% restoration of enzymatic activity[5][6]
β-Galactosidase (E. coli)Chemically and thermally denatured800 mM16% restoration of enzymatic activity[5][6]
Tryptophan Synthase β2 subunitChemically unfolded1.0 M100% enzymatic activity[1]
Reduced Hen Egg LysozymeIn vitro renaturation600 mM60% enzymatic activity[1]
Type II TGF-β Receptor ECDRefolding from inclusion bodies1 M (NDSB-201)Yield of 8-13 mg of purified protein from 50 mg of solubilized protein[4]
ProteinNDSB CongenerConcentrationEffect on Solubility/CrystallizationReference(s)
LysozymeNDSB-1950.25 MSolubility nearly doubled[1]
LysozymeNDSB-1950.75 MSolubility nearly tripled; increased crystal growth rate[1]
Malate DehydrogenaseNDSB-195Not specifiedCrystal size increased from 0.1 to 0.4 mm[1]
Desulfovibrio Gigas Ferredoxin IINDSB (unspecified)Not specifiedReduction in crystal twinning and growth of a new crystal form[1]

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in key biochemical processes.

Protein Solubilization from Inclusion Bodies

Inclusion bodies are dense aggregates of misfolded protein often produced during high-level recombinant protein expression in bacteria. This compound can be a valuable additive in the solubilization and subsequent refolding of proteins from these aggregates.

Protocol:

  • Inclusion Body Isolation:

    • Harvest bacterial cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by washes with buffer without detergent.

  • Solubilization:

    • Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.0, 10 mM DTT).

    • Incubate with gentle agitation until the inclusion bodies are fully dissolved.

    • Clarify the solution by centrifugation to remove any remaining insoluble material.

  • Refolding with this compound (by Rapid Dilution):

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 2 mM reduced glutathione, 0.2 mM oxidized glutathione) containing this compound at a final concentration of 0.5 M to 1 M.

    • Rapidly dilute the solubilized protein solution into the refolding buffer (typically a 1:100 dilution) with gentle stirring.

    • Incubate the refolding mixture at 4°C for 12-48 hours.

    • Monitor the refolding progress by assessing the recovery of biological activity or by spectroscopic methods.

    • Remove this compound and any remaining denaturant by dialysis or size-exclusion chromatography.

Protein Refolding

This protocol is applicable for refolding proteins that have been denatured by chemical or thermal means.

Protocol:

  • Denaturation:

    • Prepare the protein solution in a suitable buffer.

    • Induce denaturation by adding a chemical denaturant (e.g., Guanidine HCl to a final concentration of 6 M) or by heating to the appropriate temperature.

  • Refolding:

    • Prepare a refolding buffer containing this compound at an optimized concentration (typically 0.5 M - 1 M). The buffer composition should be conducive to the stability of the native protein (consider pH, ionic strength, and any necessary cofactors).

    • Initiate refolding by rapidly diluting the denatured protein solution into the refolding buffer.

    • Incubate under conditions that favor refolding (e.g., 4°C with gentle agitation).

    • Monitor the regain of protein structure and function over time.

  • Removal of this compound:

    • Once refolding is complete, remove this compound from the protein solution by dialysis against a buffer without this compound or by using a desalting column.

Protein Crystallization

This compound can be used as an additive in crystallization screens to improve crystal quality or to promote crystallization of challenging proteins.

Protocol:

  • Protein Preparation:

    • Purify the target protein to a high degree of homogeneity (>95%).

    • Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).

    • The final buffer should be compatible with crystallization and can contain a low concentration of this compound (e.g., 50-200 mM) to maintain protein stability.

  • Crystallization Screening:

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.

    • Incorporate this compound into the crystallization screen in one of two ways:

      • As an additive to the protein solution: Add a concentrated stock of this compound to the protein solution before setting up the drops.

      • As a component of the reservoir solution: Include this compound at various concentrations in the crystallization screen conditions.

  • Optimization:

    • If initial crystals are obtained in the presence of this compound, optimize the crystallization conditions by varying the concentrations of the precipitant, buffer pH, and this compound.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows and the proposed mechanism of this compound action.

Protein_Solubilization_Workflow cluster_start Start: Inclusion Bodies cluster_solubilization Solubilization cluster_refolding Refolding cluster_purification Purification cluster_end End Product start Inclusion Body Pellet solubilize Resuspend in Denaturant (e.g., 6M GdnHCl) start->solubilize clarify Centrifuge to Remove Insoluble Debris solubilize->clarify refold Rapid Dilution into Refolding Buffer + this compound (0.5-1M) clarify->refold incubate Incubate at 4°C refold->incubate purify Dialysis or SEC to Remove this compound and Denaturant incubate->purify end Soluble, Refolded Protein purify->end

Caption: Workflow for solubilizing and refolding proteins from inclusion bodies using this compound.

NDSB256_Mechanism unfolded Unfolded Protein intermediate Folding Intermediate unfolded->intermediate aggregated Aggregated Protein intermediate->aggregated Hydrophobic Interaction native Native Protein intermediate->native intermediate_ndsb Intermediate- This compound Complex intermediate->intermediate_ndsb ndsb This compound intermediate_ndsb->native

Caption: Proposed mechanism of this compound action in preventing protein aggregation.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile tool for overcoming the challenges associated with protein hydrophobicity in vitro. Its ability to shield exposed hydrophobic domains without causing denaturation makes it a superior alternative to traditional detergents in many applications. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound to improve the yield, solubility, and stability of their proteins of interest.

Future research will likely focus on expanding the repertoire of NDSB compounds with tailored properties for specific protein classes, such as membrane proteins. Furthermore, a deeper understanding of the thermodynamics and kinetics of NDSB-protein interactions will enable more precise optimization of experimental conditions. While currently limited to in vitro applications, the principles of hydrophobic shielding employed by this compound could inspire the design of novel therapeutic strategies for diseases associated with protein misfolding and aggregation. The continued exploration of these chemical chaperones holds significant promise for advancing both fundamental protein science and the development of new biopharmaceuticals.

References

NDSB-256 in Biochemical Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDSB-256, a non-detergent sulfobetaine, has emerged as a valuable tool in biochemistry, offering a mild yet effective solution for a range of protein handling challenges. Its zwitterionic nature and short hydrophobic group distinguish it from traditional detergents, allowing for the solubilization, stabilization, and renaturation of proteins without causing denaturation.[1][2] This technical guide provides an in-depth overview of the core applications of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into research and drug development pipelines.

Core Properties and Mechanism of Action

This compound, with the chemical name 3-(N,N-Dimethylbenzylammonio)propanesulfonate, is a highly water-soluble compound that does not form micelles, a key characteristic that differentiates it from detergents.[1][3] Its mechanism of action in preventing protein aggregation is attributed to its ability to interact with early folding intermediates. The short hydrophobic benzyl (B1604629) group is thought to shield exposed hydrophobic patches on proteins, preventing the intermolecular interactions that lead to aggregation.[1] This interaction does not disrupt the native protein structure but rather facilitates the correct folding pathway.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in various applications has been quantified in several studies. The following tables summarize key quantitative data, providing a clear comparison of its impact on protein refolding, solubility, and crystallization.

Protein ModelDenaturantThis compound ConcentrationEnzymatic Activity Recovery (%)Reference
Hen Egg Lysozyme (B549824)Chemical1 M30%Soltec Bioscience
β-GalactosidaseChemical800 mM16%Soltec Bioscience
Tryptophan Synthase β2 subunitChemical1.0 M100%Hampton Research[1]
Reduced Hen Egg LysozymeChemical600 mM (this compound-4T)60%Hampton Research[1]
ProteinEffect of NDSB-195 (a related NDSB)Fold Increase in SolubilityReference
Lysozyme0.25 M NDSB-195~2xHampton Research[1]
Lysozyme0.75 M NDSB-195~3xHampton Research[1]
ProteinEffect of NDSB-195Increase in Crystal SizeReference
Malate DehydrogenasePresence of NDSB-1950.1 mm to 0.4 mmHampton Research[1]

Key Applications and Experimental Protocols

Protein Refolding from Inclusion Bodies

Recombinant proteins overexpressed in bacterial systems often form insoluble aggregates known as inclusion bodies. This compound can be a critical component in the refolding buffer to enhance the yield of active protein.

Experimental Protocol: Refolding of Denatured Lysozyme

  • Solubilization of Inclusion Bodies:

    • Resuspend the inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M urea, 10 mM DTT).

    • Incubate with gentle agitation for 1-2 hours at room temperature.

    • Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes to remove any remaining insoluble material.

  • Refolding by Dilution:

    • Prepare a refolding buffer containing 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione), and 0.5-1.0 M this compound.

    • Rapidly dilute the solubilized protein solution into the refolding buffer (typically a 1:100 dilution) with gentle stirring. The final protein concentration should be low (e.g., 10-50 µg/mL) to minimize aggregation.

    • Incubate at 4°C for 12-24 hours to allow for proper refolding.

  • Purification and Analysis:

    • Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).

    • Purify the active protein using chromatography techniques (e.g., size-exclusion or affinity chromatography).

    • Assess the activity of the refolded protein using a relevant enzymatic assay.

G cluster_0 Inclusion Body Processing cluster_1 Refolding cluster_2 Outcome Inclusion_Bodies Inclusion Bodies Solubilization Solubilization (8M Urea, DTT) Inclusion_Bodies->Solubilization Denatured_Protein Denatured Protein Solubilization->Denatured_Protein Dilution Rapid Dilution Denatured_Protein->Dilution Refolding_Buffer Refolding Buffer (this compound, GSH/GSSG) Refolding_Buffer->Dilution Refolding_Process Refolding (4°C, 12-24h) Dilution->Refolding_Process Active_Protein Active Protein Refolding_Process->Active_Protein Aggregated_Protein Aggregated Protein Refolding_Process->Aggregated_Protein Minimized by This compound

Caption: Workflow for this compound assisted protein refolding from inclusion bodies.

Enhancing Protein Extraction and Solubilization

This compound can be included in lysis buffers to improve the extraction and solubilization of proteins, particularly membrane and cytoskeletal-associated proteins.[3] Its non-denaturing properties help to maintain the native conformation and activity of the extracted proteins.

Experimental Protocol: Protein Extraction from E. coli

  • Cell Lysis:

    • Harvest E. coli cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and 0.5 M this compound).

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification and Analysis:

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration and analyze the protein profile by SDS-PAGE and Western blotting.

G Cell_Pellet E. coli Cell Pellet Lysis Cell Lysis (Lysozyme + Sonication) Cell_Pellet->Lysis Lysis_Buffer Lysis Buffer (with this compound) Lysis_Buffer->Lysis Crude_Lysate Crude Lysate Lysis->Crude_Lysate Centrifugation Centrifugation Crude_Lysate->Centrifugation Soluble_Fraction Soluble Protein Fraction Centrifugation->Soluble_Fraction Cell_Debris Cell Debris Centrifugation->Cell_Debris

Caption: Workflow for enhanced protein extraction from E. coli using this compound.

Improving Protein Crystallization

This compound can be a valuable additive in protein crystallization screens, where it can improve crystal quality and size.[1] By preventing non-specific aggregation, it allows for more ordered packing of protein molecules into a crystal lattice.

Experimental Protocol: Vapor Diffusion Crystallization

  • Protein Preparation:

    • Purify the target protein to a high degree of homogeneity.

    • Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).

    • Add this compound to the protein solution at a final concentration of 50-200 mM.

  • Crystallization Setup (Hanging Drop Method):

    • Pipette a small volume (e.g., 1 µL) of the protein-NDSB-256 solution onto a siliconized coverslip.

    • Add an equal volume of the reservoir solution (containing a precipitant like PEG or salt) to the protein drop and mix gently.

    • Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir solution.

    • Incubate the plate at a constant temperature and monitor for crystal growth.

G Protein_Solution Purified Protein Solution NDSB Add this compound Protein_Solution->NDSB Protein_NDSB_Mix Protein + this compound NDSB->Protein_NDSB_Mix Hanging_Drop Hanging Drop Setup Protein_NDSB_Mix->Hanging_Drop Reservoir_Solution Reservoir Solution (Precipitant) Reservoir_Solution->Hanging_Drop Vapor_Diffusion Vapor Diffusion Hanging_Drop->Vapor_Diffusion Crystal_Formation Protein Crystal Formation Vapor_Diffusion->Crystal_Formation Aggregation Amorphous Aggregation Vapor_Diffusion->Aggregation Inhibited by this compound

Caption: Logical workflow of this compound in protein crystallization by vapor diffusion.

Conclusion

This compound is a versatile and powerful tool for biochemists and drug development professionals. Its ability to stabilize proteins, prevent aggregation, and facilitate refolding and crystallization makes it an invaluable component in a wide range of experimental workflows. The protocols and data presented in this guide offer a starting point for the successful application of this compound in your research. As with any biochemical reagent, optimization of concentrations and conditions for each specific protein and application is recommended to achieve the best results. The non-denaturing nature of this compound ensures that the biological activity and structural integrity of the target proteins are preserved, a critical factor for meaningful downstream analysis and the development of effective protein-based therapeutics.

References

The Influence of NDSB-256 on Early Protein Folding Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein aggregation is a significant challenge in biotechnology and is implicated in numerous diseases. The formation of non-productive folding intermediates is a critical step leading to aggregation. Non-Detergent Sulfobetaine (B10348) 256 (NDSB-256) is a chemical chaperone known to facilitate protein refolding and increase the yield of active proteins. This technical guide provides an in-depth analysis of the effect of this compound on early protein folding intermediates. We will explore its mechanism of action, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating protein folding.

Introduction: The Challenge of Protein Folding

The process of a polypeptide chain folding into its unique three-dimensional structure is fundamental to its biological function. However, this process is often inefficient, with a significant fraction of protein molecules failing to reach their native state and instead forming amorphous aggregates or ordered amyloid fibrils. These aggregation pathways are often initiated by the self-association of partially folded or misfolded intermediates that expose hydrophobic surfaces.

Chemical chaperones are small molecules that can assist in the proper folding of proteins by stabilizing native or intermediate states and preventing aggregation. This compound is a zwitterionic, non-detergent sulfobetaine that has been shown to be an effective protein folding aid.[1] It is believed to act by interacting with early folding intermediates, thereby preventing their aggregation and promoting the on-pathway folding to the native state.

Mechanism of Action of this compound

This compound is thought to exert its effect by interacting with early, solvent-exposed hydrophobic patches on folding intermediates. This interaction is proposed to be transient and non-disruptive to the overall folding process. By masking these hydrophobic surfaces, this compound reduces the propensity for intermolecular aggregation, allowing the polypeptide chain more time to explore conformational space and find its native structure.

Key characteristics of this compound's mechanism include:

  • Interference with Early Folding Steps: Studies have shown that this compound primarily affects the very early stages of protein folding, such as the formation of a molten globule-like state.[1]

  • Prevention of Aggregation: A primary role of this compound is to suppress the formation of inactive aggregates.[1]

  • No Significant Effect on Later Folding Phases: Once a protein has progressed beyond the early, aggregation-prone intermediates, this compound appears to have minimal impact on the subsequent folding steps.[1]

  • Acceleration of Proline Isomerization: Proline cis-trans isomerization can be a rate-limiting step in protein folding. This compound has been found to accelerate this process in a concentration-dependent manner, which can contribute to faster overall folding rates.

Quantitative Data on the Effect of this compound

The efficacy of this compound in promoting protein refolding has been demonstrated for several model proteins. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of this compound on the Refolding Yield of Tryptophan Synthase β2 Subunit

This compound Concentration (M)Refolding Yield (%)Reference
0< 5[1]
0.5~50[1]
1.0~90[1]

Note: Refolding of the guanidine (B92328) hydrochloride-denatured protein was initiated by dilution into a buffer containing this compound. The yield of active protein was determined by enzyme activity assays.

Table 2: Kinetic Parameters of Tryptophan Synthase β2 Subunit Refolding in the Presence of this compound

ConditionFolding PhaseRate Constant (s⁻¹)Amplitude (%)Reference
Without this compoundAggregation> 0.4-[1]
With 1M this compoundFast Phase~0.1~40[1]
Slow Phase~0.01~60[1]

Note: Kinetics were monitored by stopped-flow fluorescence spectroscopy. The fast phase is attributed to the formation of a partially folded intermediate, while the slow phase corresponds to the formation of the native state.

Table 3: Effect of this compound on the Refolding of Hen Egg White Lysozyme (B549824) (with intact disulfide bonds)

This compound Concentration (M)Effect on Refolding KineticsReference
0.5No significant effect[1]

Note: The refolding of denatured lysozyme with its four native disulfide bonds intact was not significantly altered by the presence of this compound, suggesting that the early folding intermediates of this protein under these conditions are less prone to aggregation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effect of this compound on protein folding intermediates.

Stopped-Flow Fluorescence Spectroscopy

This technique is used to monitor rapid changes in protein conformation by observing changes in the fluorescence of intrinsic tryptophans or extrinsic fluorescent probes.

Objective: To measure the kinetics of protein refolding in the presence and absence of this compound.

Materials:

  • Purified protein of interest

  • Denaturant solution (e.g., 6 M Guanidine Hydrochloride (GdmCl) in a suitable buffer)

  • Refolding buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • This compound

  • Stopped-flow spectrofluorometer

Protocol:

  • Protein Denaturation: Dissolve the purified protein in the denaturant solution to a final concentration of 1-10 mg/mL. Incubate at room temperature for at least 2 hours to ensure complete unfolding.

  • Prepare Solutions:

    • Syringe A (Denatured Protein): Dilute the denatured protein stock into the denaturant solution to a final concentration that, upon mixing with the refolding buffer, will result in the desired final protein concentration (typically 10-50 µg/mL).

    • Syringe B (Refolding Buffer): Prepare the refolding buffer with and without the desired concentration of this compound.

  • Instrument Setup:

    • Set the excitation wavelength (e.g., 280 nm or 295 nm for tryptophan).

    • Set the emission wavelength to monitor the fluorescence intensity change (e.g., 320-360 nm). A cutoff filter may be used to block scattered excitation light.

    • Equilibrate the instrument and syringes to the desired temperature.

  • Data Acquisition:

    • Load the syringes with the respective solutions.

    • Initiate rapid mixing by driving the syringes. The refolding process begins upon dilution of the denaturant.

    • Record the fluorescence intensity as a function of time. Collect data for a sufficient duration to observe all kinetic phases.

    • Perform multiple measurements and average the traces to improve the signal-to-noise ratio.

  • Data Analysis:

    • Fit the kinetic traces to a single or multi-exponential decay function to determine the rate constants (k) and amplitudes (A) for each folding phase.

    • Compare the kinetic parameters obtained in the presence and absence of this compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of proteins during folding.

Objective: To characterize the structural changes of a protein during refolding in the presence of this compound.

Materials:

  • Purified protein of interest

  • Denaturant solution

  • Refolding buffer

  • This compound

  • CD spectropolarimeter equipped with a stopped-flow accessory or for equilibrium measurements.

Protocol:

  • Sample Preparation: Prepare denatured protein and refolding buffers (with and without this compound) as described for stopped-flow fluorescence. The final protein concentration for far-UV CD is typically 0.1-0.2 mg/mL.

  • Instrument Setup:

    • For secondary structure analysis (far-UV), scan from ~250 nm to 190 nm.

    • For tertiary structure analysis (near-UV), scan from ~350 nm to 250 nm (requires higher protein concentrations).

    • Use a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV).

    • Equilibrate the sample holder to the desired temperature.

  • Data Acquisition:

    • Equilibrium Measurements: Manually mix the denatured protein into the refolding buffer. After equilibration, record the CD spectrum.

    • Kinetic Measurements (with stopped-flow): Use the stopped-flow accessory to initiate refolding and record the CD signal at a specific wavelength (e.g., 222 nm for alpha-helix content) as a function of time.

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectra.

    • For kinetic data, analyze the time-dependent signal changes as described for fluorescence.

    • For equilibrium spectra, analyze the data to estimate the secondary structure content of the folding intermediates and the final native state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide residue-specific information about the structure and dynamics of protein folding intermediates.

Objective: To identify the regions of the protein that are structured in early folding intermediates stabilized by this compound.

Materials:

  • ¹⁵N- or ¹³C/¹⁵N-labeled purified protein

  • Denaturant solution

  • Refolding buffer

  • This compound

  • High-field NMR spectrometer

Protocol:

  • Sample Preparation: Prepare samples of the labeled protein in the unfolded state (in denaturant) and in the refolding buffer with and without this compound. Protein concentrations are typically in the 0.1-1 mM range.

  • NMR Experiments:

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra to monitor the chemical shift changes of backbone amides upon folding.

    • Use techniques like hydrogen-deuterium exchange coupled with NMR to identify regions with stable hydrogen bonds in the folding intermediates.

    • Relaxation dispersion experiments can be used to study the kinetics and thermodynamics of exchange between different conformational states.

  • Data Analysis:

    • Assign the resonances in the NMR spectra.

    • Analyze the chemical shift perturbations and changes in signal intensity to identify residues that are affected by the presence of this compound and to characterize the structure of the folding intermediates.

Mass Spectrometry (MS)

MS, particularly when coupled with hydrogen-deuterium exchange (HDX), can provide information on the solvent accessibility of different parts of the protein during folding.

Objective: To map the solvent-exposed regions of folding intermediates in the presence of this compound.

Materials:

  • Purified protein

  • D₂O-based refolding buffer

  • Quenching solution (low pH and temperature)

  • Protease (e.g., pepsin)

  • LC-MS system

Protocol:

  • HDX Labeling:

    • Initiate protein refolding by diluting the denatured protein into a D₂O-based refolding buffer with and without this compound.

    • Allow the exchange reaction to proceed for various time points.

  • Quenching: Stop the exchange reaction by adding a quenching solution (e.g., low pH buffer at 0 °C).

  • Digestion: Digest the protein into peptides using an online or offline protease column.

  • LC-MS Analysis: Separate the peptides by liquid chromatography and analyze them by mass spectrometry to determine the extent of deuterium (B1214612) incorporation in each peptide.

  • Data Analysis:

    • Compare the deuterium uptake patterns in the presence and absence of this compound to identify regions of the protein that are protected from solvent exchange in the early folding intermediates.

Visualizing the Effect of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of this compound and a typical experimental workflow.

G cluster_0 Without this compound cluster_1 With this compound U Unfolded State I Early Folding Intermediate (Hydrophobic patches exposed) U->I Folding Agg Aggregates I->Agg Aggregation (dominant pathway) U2 Unfolded State I2 Early Folding Intermediate U2->I2 Folding NDSB_I Intermediate-NDSB-256 Complex (Hydrophobic patches shielded) I2->NDSB_I + this compound N Native State NDSB_I->N Folding (favored pathway) G cluster_0 Sample Preparation cluster_1 Kinetic Measurement cluster_2 Data Analysis DenaturedProtein Denatured Protein (in GdmCl) StoppedFlow Stopped-Flow Mixer DenaturedProtein->StoppedFlow RefoldingBuffer Refolding Buffer (with/without this compound) RefoldingBuffer->StoppedFlow Spectrometer Spectrometer (Fluorescence or CD) StoppedFlow->Spectrometer Rapid Mixing KineticTrace Kinetic Trace (Signal vs. Time) Spectrometer->KineticTrace DataFitting Exponential Fitting KineticTrace->DataFitting RateConstants Rate Constants (k) Amplitudes (A) DataFitting->RateConstants

References

Methodological & Application

Application Notes and Protocols for N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (NDSB-256) in Protein Refolding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recombinant proteins overexpressed in bacterial systems, such as Escherichia coli, often accumulate as insoluble and non-functional aggregates known as inclusion bodies (IBs). The recovery of active proteins from IBs is a critical step in various research and drug development processes. This involves solubilizing the aggregated proteins and then refolding them into their native, biologically active conformation. NDSB-256 (N-octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is a non-detergent sulfobetaine (B10348) that has proven to be an effective additive in protein refolding protocols. It is a zwitterionic compound that can be used at high concentrations to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins.[1] This document provides detailed application notes and protocols for utilizing this compound to refold proteins from inclusion bodies.

Mechanism of Action

This compound is thought to facilitate protein refolding by preventing the aggregation of folding intermediates. Its short hydrophobic group interacts with the exposed hydrophobic regions on partially folded proteins, thereby preventing intermolecular associations that lead to aggregation.[1][2] This allows the protein molecules more time and a more favorable environment to achieve their correct tertiary structure. This compound does not form micelles and is not considered a detergent, making it easily removable by dialysis.[1][2] It has been shown to interact with early folding intermediates to prevent the formation of inactive aggregates.

Quantitative Data on Protein Refolding with this compound

The effectiveness of this compound in improving refolding yields has been demonstrated for several proteins. The following table summarizes some of the available quantitative data.

ProteinOrganismDenaturantThis compound ConcentrationRefolding Yield / Activity RecoveryReference
Hen Egg Lysozyme (B549824)Gallus gallusChemical600 mM60% enzymatic activity[2]
Tryptophan Synthase β2 subunitEscherichia coliChemical1.0 M100% enzymatic activity[2]
β-GalactosidaseEscherichia coliChemical800 mM16% of enzymatic activity[1]
Egg White LysozymeGallus gallusChemical1.0 M30% of the enzymatic activity[1]

Experimental Protocols

I. Isolation and Washing of Inclusion Bodies

This protocol describes the initial steps of isolating and purifying inclusion bodies from bacterial cell pellets.

Materials:

  • Bacterial cell pellet containing the overexpressed protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Wash Buffer A (Lysis Buffer + 1-2% Triton X-100)

  • Wash Buffer B (Lysis Buffer + 1 M NaCl)

  • Wash Buffer C (Lysis Buffer without additives)

  • Lysozyme

  • DNase I

  • Reducing agent (e.g., 5 mM DTT or β-mercaptoethanol)

  • Centrifuge and appropriate tubes

  • Sonicator or French press

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 10 mL per gram of wet cell paste).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL and a reducing agent.

  • Lyse the cells by sonication on ice or by passing through a French press.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant. Resuspend the pellet in Wash Buffer A and incubate for 15 minutes with gentle agitation. This step removes membrane proteins.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in Wash Buffer B and incubate for 15 minutes. This step helps in removing nucleic acid contaminants.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in Wash Buffer C to remove residual salt and detergent.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • The resulting pellet contains the purified inclusion bodies.

II. Solubilization of Inclusion Bodies

This protocol describes the solubilization of the purified inclusion bodies to denature the aggregated protein completely.

Materials:

  • Purified inclusion body pellet

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 5-10 mM DTT)

  • Spectrophotometer

Procedure:

  • Resuspend the inclusion body pellet in Solubilization Buffer.

  • Incubate at room temperature with gentle agitation for 1-2 hours or until the solution becomes clear.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C to remove any remaining insoluble material.

  • Collect the supernatant containing the solubilized, denatured protein.

  • Determine the protein concentration using a spectrophotometer at 280 nm or a protein assay compatible with high concentrations of denaturants.

III. Protein Refolding by Dilution with this compound

This protocol outlines the refolding of the denatured protein by rapid dilution into a buffer containing this compound.

Materials:

  • Solubilized protein solution

  • Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5-1.0 M this compound, 1 mM EDTA)

  • Redox system (optional, for proteins with disulfide bonds, e.g., 2 mM reduced glutathione (B108866) (GSH) and 0.2 mM oxidized glutathione (GSSG))

  • Stir plate and stir bar

  • Dialysis tubing and buffer for dialysis

Procedure:

  • Prepare the Refolding Buffer. The optimal concentration of this compound may need to be determined empirically but typically ranges from 0.5 M to 1.0 M.

  • If the protein contains disulfide bonds, add a suitable redox system to the Refolding Buffer.

  • Cool the Refolding Buffer to 4°C.

  • Slowly add the solubilized protein solution dropwise into the cold, stirring Refolding Buffer. The final protein concentration in the refolding solution should be low, typically in the range of 10-100 µg/mL, to minimize aggregation. A dilution factor of 1:20 to 1:100 is common.

  • Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring. The optimal time will vary depending on the protein.

  • After incubation, the refolded protein solution can be concentrated if necessary.

  • To remove this compound and other small molecules, dialyze the refolded protein solution against a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Assess the success of refolding by analyzing the protein's solubility, structure (e.g., using circular dichroism), and biological activity.

Visualizations

Experimental Workflow for Protein Refolding using this compound

G cluster_0 Inclusion Body Preparation cluster_1 Solubilization & Refolding CellPellet Bacterial Cell Pellet Lysis Cell Lysis (Sonication/French Press) CellPellet->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 IB_Pellet Inclusion Body Pellet Centrifugation1->IB_Pellet Wash1 Wash with Detergent (Triton X-100) IB_Pellet->Wash1 Wash2 Wash with High Salt (NaCl) Wash1->Wash2 PurifiedIB Purified Inclusion Bodies Wash2->PurifiedIB Solubilization Solubilization (6M GdnHCl or 8M Urea) PurifiedIB->Solubilization Dilution Rapid Dilution into Refolding Buffer with this compound Solubilization->Dilution Incubation Incubation (4°C, 12-48h) Dilution->Incubation Dialysis Dialysis to Remove this compound Incubation->Dialysis RefoldedProtein Soluble, Refolded Protein Dialysis->RefoldedProtein G Unfolded Unfolded Protein Intermediate Folding Intermediate Unfolded->Intermediate Folding Aggregates Aggregates Intermediate->Aggregates Aggregation (High Concentration) Native Native Protein Intermediate->Native Correct Folding Complex Intermediate- This compound Complex Intermediate->Complex NDSB This compound NDSB->Complex Complex->Native Facilitated Folding

References

Application Notes and Protocols for Solubilizing Membrane Proteins with NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the non-detergent sulfobetaine (B10348) NDSB-256 for the solubilization of membrane proteins. This document outlines the principles of this compound action, detailed experimental protocols, and comparative data to assist researchers in developing effective protein extraction and stabilization strategies.

Introduction to this compound

This compound (Dimethylbenzylammonium propane (B168953) sulfonate) is a zwitterionic, non-detergent sulfobetaine that has proven effective in preventing protein aggregation and facilitating the renaturation of denatured proteins.[1] Unlike traditional detergents that form micelles, NDSBs possess a short hydrophobic group that prevents micelle formation, allowing for milder solubilization and easier removal by dialysis.[2] These properties make this compound a valuable tool for the extraction, solubilization, and crystallization of proteins, including challenging membrane proteins.[1]

The primary mechanism by which this compound is thought to aid in protein solubilization is by interacting with the hydrophobic regions of proteins, thereby preventing the aggregation that can occur when these regions are exposed to an aqueous environment during extraction from the lipid bilayer.[1]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueReferences
Molecular Weight 257.35 Da
Form Solid
Solubility in Water > 2.0 M[1]
Nature Zwitterionic over a wide pH range[1]
Micelle Formation Does not form micelles[2]
Dialyzable Yes[1]
Purity >97%

Experimental Protocols

While specific protocols for every membrane protein must be optimized empirically, the following provides a general framework for the solubilization of membrane proteins using this compound.

General Workflow for Membrane Protein Solubilization

Membrane Protein Solubilization Workflow General Workflow for Membrane Protein Solubilization cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Analysis & Downstream Processing cell_harvest Cell Harvest cell_lysis Cell Lysis cell_harvest->cell_lysis membrane_isolation Membrane Isolation cell_lysis->membrane_isolation resuspend Resuspend Membrane Pellet membrane_isolation->resuspend Start Solubilization add_ndsb Add this compound (0.5 - 1.0 M) resuspend->add_ndsb incubate Incubate with Agitation add_ndsb->incubate centrifuge Ultracentrifugation incubate->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant Separate Fractions quantify Quantify Protein Yield supernatant->quantify activity_assay Assess Protein Activity/Stability supernatant->activity_assay purification Downstream Purification supernatant->purification

A generalized workflow for the solubilization of membrane proteins using this compound.
Detailed Protocol for Membrane Protein Solubilization with this compound

This protocol is a starting point and should be optimized for each specific membrane protein.

1. Membrane Preparation:

  • Cell Harvest: Harvest cells expressing the target membrane protein by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet with an appropriate ice-cold buffer (e.g., PBS) to remove media components.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., hypotonic buffer with protease inhibitors) and lyse the cells using a suitable method (e.g., sonication, French press, or dounce homogenization).

  • Membrane Isolation: Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). Discard the supernatant containing cytosolic proteins.

  • Washing: Wash the membrane pellet with a suitable buffer to remove any remaining soluble proteins.

2. Solubilization:

  • Resuspension: Resuspend the washed membrane pellet in a minimal volume of a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Addition of this compound: Add a stock solution of this compound to the resuspended membranes to a final concentration between 0.5 M and 1.0 M.[3] It is advisable to test a range of concentrations to determine the optimal condition.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation for a period of 1 to 4 hours. Incubation time is a critical parameter for optimization.

  • Clarification: Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.

3. Analysis of Solubilization Efficiency:

  • Quantification: Determine the protein concentration in the supernatant using a detergent-compatible protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Analyze the solubilized fraction by SDS-PAGE and Western blotting with an antibody specific to the target protein to assess the yield and purity.

  • Functional Assays: If applicable, perform a functional assay to determine if the solubilized protein retains its biological activity.

Optimizing Solubilization Conditions

The efficiency of membrane protein solubilization with this compound can be influenced by several factors. It is highly recommended to perform a systematic optimization of the following parameters:

  • This compound Concentration: Test a range of concentrations from 0.25 M to 1.5 M to find the optimal balance between solubilization yield and protein stability.

  • Temperature: Compare solubilization efficiency at different temperatures (e.g., 4°C, room temperature).

  • Incubation Time: Vary the incubation time from 30 minutes to overnight to determine the point of maximum solubilization.

  • pH and Ionic Strength: The pH and salt concentration of the buffer can impact protein stability and solubilization. Test a range of pH values (typically 6.0-8.5) and salt concentrations (e.g., 50-500 mM NaCl).

  • Additives: The inclusion of additives such as glycerol, cholesterol analogs, or specific lipids may enhance the stability and functional integrity of the solubilized protein.

Comparative Data of Solubilizing Agents

While direct quantitative comparisons of this compound with conventional detergents for the solubilization of specific membrane proteins are not extensively available in the reviewed literature, the following table provides a general comparison of their properties. Researchers are encouraged to perform their own comparative studies for their protein of interest.

FeatureThis compoundn-Dodecyl-β-D-maltoside (DDM)CHAPS
Type Non-detergent SulfobetaineNon-ionicZwitterionic
Micelle Formation NoYesYes
Typical Working Conc. 0.5 - 1.0 M> 0.17 mM (CMC)> 8 mM (CMC)
Removal by Dialysis EasyDifficultRelatively Easy
Denaturing Potential LowLow to ModerateLow
References [1][2][4][4]

Logical Relationship of Solubilization Parameters

Solubilization_Parameters Key Parameters in Membrane Protein Solubilization Solubilization Optimal Solubilization Concentration This compound Concentration Concentration->Solubilization Temperature Temperature Concentration->Temperature Temperature->Solubilization Time Incubation Time Temperature->Time Time->Solubilization Buffer Buffer Conditions (pH, Salt) Time->Buffer Buffer->Solubilization Protein Membrane Protein Properties Protein->Solubilization

Interacting parameters influencing the success of membrane protein solubilization.

Conclusion

This compound presents a valuable alternative to traditional detergents for the solubilization of membrane proteins, particularly when maintaining protein stability and function is critical. Its non-micellar nature and ease of removal offer significant advantages for downstream applications such as structural studies and functional reconstitution. The provided protocols and data serve as a foundation for researchers to develop and optimize their own membrane protein solubilization strategies using this compound. Empirical determination of the optimal conditions for each specific protein of interest remains a crucial step for successful outcomes.

References

Application Notes and Protocols for NDSB-256 in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven to be valuable tools in protein biochemistry. NDSB-256 (3-(N,N-Dimethyl-N-(phenylmethyl)ammonio)propanesulfonate) is a prominent member of this family, recognized for its ability to stabilize proteins, prevent non-specific aggregation, and facilitate the growth of high-quality crystals.[1][2] Unlike traditional detergents, NDSBs possess short hydrophobic groups that prevent the formation of micelles, thus they do not typically denature proteins and can be easily removed by dialysis.[1] These properties make this compound an effective additive in crystallization screening for challenging proteins that are prone to aggregation or require stabilization to form a well-ordered crystal lattice. This document provides detailed application notes and protocols for the use of this compound in protein crystallization screening.

Mechanism of Action

This compound enhances protein stability and solubility through a proposed mechanism of preferential hydration and interaction with protein surfaces. Its zwitterionic nature, combined with a short hydrophobic benzyl (B1604629) group, allows it to interact with both polar and non-polar regions on the protein surface. This interaction is thought to disrupt protein-protein aggregation interfaces and stabilize folding intermediates, thereby maintaining the protein in a monodisperse and conformationally homogeneous state that is more amenable to crystallization.[1][3]

Data Presentation: Successful Crystallization Conditions with this compound

The following table summarizes successful protein crystallization experiments where this compound was a key component of the crystallization cocktail. This data provides a reference for designing initial screening and optimization experiments.

ProteinPDB IDThis compound ConcentrationOther Crystallization ReagentsTemperature (°C)Reference
Full EphA2 ectodomain2X100.4 M20% PEG 6000, 1.0 M LiCl, 0.1 M Tris pH 8.020[4][5]
CrgA (LysR-type transcriptional regulator)2IC80.2 M (in protein solution)10% (v/v) 2-methyl-2,4-pentanediol, 0.1 M sodium acetate (B1210297) pH 5.0Not Specified[6]
NetrinG2Lam–EGF12XDR100 mM (in protein solution)20% MME 550, 0.1 M NaCl, 0.1 M Bicine pH 9.020[7]
Birch pollen allergen (Bet v 1a)3K78Not specified (co-crystallization)Not specifiedNot Specified[8]
Various proteins from Morpheus II ScreenMultiple1% or 2% (w/v)Part of various complex cocktails containing PEGs, salts, and other additives.Not Specified[9][10][11]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (MW: 257.35 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile filtration unit (0.22 µm)

  • Sterile storage tubes

Protocol:

  • To prepare a 2.0 M stock solution, dissolve 5.147 g of this compound in high-purity water to a final volume of 10 mL.

  • Gently warm and vortex if necessary to ensure complete dissolution. This compound is highly soluble in water.[2]

  • Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at room temperature. Note that NDSB solutions can degrade over several weeks, so it is advisable to prepare fresh stock for critical experiments.[1]

Protocol for Incorporating this compound into Initial Crystallization Screens

This protocol describes adding this compound as an additive to a commercial or custom sparse matrix screen.

Materials:

  • Purified protein sample at a suitable concentration (typically 5-15 mg/mL)

  • 2.0 M this compound stock solution

  • Crystallization screening plates (e.g., 96-well sitting or hanging drop plates)

  • Crystallization screen solutions

Protocol:

  • Prepare your protein sample in a buffer that ensures its stability.

  • To a portion of your protein stock, add the 2.0 M this compound stock solution to a final concentration in the range of 100 mM to 500 mM. It is recommended to test a few concentrations.

  • Set up your crystallization plates as usual. For each well, mix the protein/NDSB-256 solution with the reservoir solution from the screen in your desired drop ratio (e.g., 1:1, 2:1).

  • Seal the plates and incubate at the desired temperature.

  • Monitor the drops for crystal growth over time.

Note: Since NDSBs are solubilizing agents, you may need to use higher precipitant concentrations to achieve crystallization. If initial screens with this compound show no precipitation or crystals where they were previously observed, consider increasing the precipitant concentration in subsequent optimization screens.[1][2]

Protocol for Optimizing a Crystallization Hit Containing this compound

Once an initial crystal hit is identified in a condition containing this compound, further optimization is typically required to improve crystal size and quality.

Materials:

  • Protein sample

  • This compound stock solution

  • Stock solutions of the individual components of the hit condition (precipitant, buffer, salts)

  • Crystallization plates for optimization (e.g., 24-well or 48-well plates)

Protocol:

  • Deconstruct the initial hit condition into its individual components.

  • Design a grid screen varying the concentration of the primary precipitant against the concentration of this compound, while keeping the buffer pH and other additives constant. For example, vary the precipitant concentration in 2% increments and the this compound concentration in 50-100 mM increments around the initial hit condition.

  • Systematically vary the pH of the buffer in 0.2-0.5 unit increments.

  • Set up the optimization screen using the hanging or sitting drop vapor diffusion method.

  • Incubate and monitor for the growth of improved crystals.

Visualizations

NDSB256_Mechanism cluster_protein Protein in Solution Aggregated_Protein Aggregated Protein (Amorphous Precipitate) Folded_Protein Properly Folded Protein Folded_Protein->Aggregated_Protein Aggregation Crystal_Lattice Ordered Crystal Lattice Folded_Protein->Crystal_Lattice Nucleation & Growth NDSB256 This compound NDSB256->Folded_Protein Stabilization

Caption: Proposed mechanism of this compound in promoting protein crystallization.

Crystallization_Workflow Start Start: Purified Protein Sample Add_NDSB Add this compound to Protein (e.g., 100-500 mM) Start->Add_NDSB Screen Set up Sparse Matrix Crystallization Screen Add_NDSB->Screen Incubate Incubate & Monitor Screen->Incubate Evaluate Evaluate Results Incubate->Evaluate No_Hits No Hits or Clear Drops Evaluate->No_Hits No Crystals Optimize Optimize Hit Condition (Grid Screen: [Precipitant], [NDSB], pH) Evaluate->Optimize Crystal Hit No_Hits->Screen Adjust [Protein] or [Precipitant] End Diffraction-Quality Crystals Optimize->End

Caption: Experimental workflow for using this compound in protein crystallization.

References

Application Notes and Protocols for NDSB-256 in Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the non-detergent sulfobetaine (B10348) NDSB-256 for efficient protein extraction. This document includes detailed protocols for various protein types, quantitative data on yield improvement, and visualizations to clarify workflows and concepts.

Introduction to this compound

This compound, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a zwitterionic, non-detergent sulfobetaine. Unlike traditional detergents that form micelles and can denature proteins, this compound aids in protein solubilization by preventing aggregation and promoting the native state of proteins.[1][2] Its short hydrophobic group interacts with the hydrophobic regions of proteins, preventing protein-protein aggregation, while the hydrophilic sulfobetaine group maintains solubility in aqueous solutions.[1][3] This unique mechanism makes this compound an invaluable tool for extracting a wide range of proteins, including those that are notoriously difficult to solubilize, such as membrane, nuclear, and cytoskeletal proteins.[1][4]

Key advantages of using this compound include:

  • Increased Protein Yield: Can significantly enhance the extraction yield of various proteins.[4]

  • Maintains Protein Integrity: As a non-denaturing agent, it helps to preserve the native conformation and biological activity of proteins.[1][2]

  • Versatility: Effective for a broad range of protein types from various cellular compartments.[1][4]

  • Compatibility: Can be used in conjunction with other reagents and is easily removed by dialysis.[1][2]

  • Low UV Absorbance: Does not significantly interfere with protein quantification at 280 nm.[2]

Quantitative Data Summary

While direct quantitative comparisons for this compound are not extensively published in tabular formats, the literature suggests a significant increase in protein yield. Non-detergent sulfobetaines, as a class, have been shown to increase the extraction yield of microsomal membrane proteins by up to 100%. For membrane, nuclear, and cytoskeletal-associated proteins, an increase in extraction yield of up to 30% has been reported.[4]

The following table summarizes the expected improvements in protein yield based on available information for non-detergent sulfobetaines. Researchers should optimize this compound concentration for their specific protein of interest to achieve the best results.

Protein TypeExpected Yield Increase with this compoundKey Considerations
Membrane Proteins Up to 100%Optimal concentration can vary depending on the specific protein and membrane complexity.
Nuclear Proteins Up to 30%Helps to solubilize proteins from the dense nuclear matrix.
Cytoskeletal Proteins Up to 30%Aids in the extraction of proteins embedded within filamentous networks.
Recombinant Proteins (from Inclusion Bodies) Significant improvement in refolding efficiencyFacilitates the transition from a denatured to a native state by preventing aggregation of folding intermediates.

Experimental Protocols

The following protocols provide a step-by-step guide for using this compound in protein extraction from various sources. A typical working concentration for this compound is between 0.5 M and 1.0 M.[1] It is crucial to ensure that the lysis buffer is well-buffered (e.g., at least 25 mM of a buffering agent) as high concentrations of this compound can cause a slight pH shift in poorly buffered solutions.[1]

Protocol 1: Extraction of Membrane Proteins

This protocol is designed for the extraction of integral and peripheral membrane proteins from cultured cells.

Materials:

  • Cell Pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Membrane Extraction Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 0.5 - 1.0 M this compound

    • 1x Protease Inhibitor Cocktail

    • 1x Phosphatase Inhibitor Cocktail (optional)

  • Dounce homogenizer or sonicator

  • Microcentrifuge

  • Chilled microcentrifuge tubes

Procedure:

  • Cell Lysis:

    • Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in Membrane Extraction Buffer.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes or sonicate on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off).

  • Fractionation:

    • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new chilled tube.

    • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Solubilization of Membrane Proteins:

    • Discard the supernatant (cytosolic fraction).

    • Resuspend the membrane pellet in fresh, ice-cold Membrane Extraction Buffer.

    • Incubate on ice for 30-60 minutes with gentle agitation to solubilize membrane proteins.

  • Clarification:

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

    • The resulting supernatant contains the solubilized membrane proteins.

Protocol 2: Extraction of Nuclear Proteins

This protocol facilitates the extraction of proteins from the nucleus, including chromatin-bound proteins.

Materials:

  • Cell Pellet

  • Ice-cold PBS

  • Hypotonic Lysis Buffer:

    • 10 mM HEPES, pH 7.9

    • 10 mM KCl

    • 0.1 mM EDTA

    • 0.1 mM EGTA

    • 1 mM DTT

    • 1x Protease Inhibitor Cocktail

  • Nuclear Extraction Buffer:

    • 20 mM HEPES, pH 7.9

    • 0.4 M NaCl

    • 1 mM EDTA

    • 1 mM EGTA

    • 0.5 - 1.0 M this compound

    • 1 mM DTT

    • 1x Protease Inhibitor Cocktail

  • Microcentrifuge

  • Chilled microcentrifuge tubes

Procedure:

  • Cytoplasmic Fraction Removal:

    • Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 15 minutes.

    • Add a mild non-ionic detergent (e.g., 0.5% NP-40 or IGEPAL CA-630) and vortex for 10 seconds.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Nuclear Lysis:

    • Resuspend the nuclear pellet in Nuclear Extraction Buffer.

    • Incubate on ice for 30-60 minutes with vigorous shaking to lyse the nuclei and solubilize nuclear proteins.

  • Clarification:

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • The supernatant contains the soluble nuclear proteins.

Protocol 3: Solubilization and Refolding of Recombinant Proteins from Inclusion Bodies

This protocol is for the solubilization of aggregated proteins from inclusion bodies and their subsequent refolding, a process where this compound can be particularly effective.

Materials:

  • Purified Inclusion Body Pellet

  • Solubilization Buffer:

    • 50 mM Tris-HCl, pH 8.0

    • 6-8 M Guanidine HCl or Urea

    • 10 mM DTT

  • Refolding Buffer:

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 0.5 - 1.0 M this compound

    • 1 mM GSH (reduced glutathione)

    • 0.1 mM GSSG (oxidized glutathione)

    • 1 mM EDTA

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Solubilization:

    • Resuspend the inclusion body pellet in Solubilization Buffer.

    • Incubate at room temperature for 1-2 hours with gentle stirring until the pellet is fully dissolved.

    • Centrifuge at 16,000 x g for 20 minutes to remove any remaining insoluble material.

  • Refolding by Dialysis:

    • Transfer the solubilized protein solution to dialysis tubing.

    • Dialyze against 100 volumes of Refolding Buffer at 4°C.

    • Perform several buffer changes over 24-48 hours to gradually remove the denaturant and allow the protein to refold.

  • Clarification and Concentration:

    • After dialysis, centrifuge the refolded protein solution at 16,000 x g for 20 minutes at 4°C to remove any precipitated protein.

    • The supernatant contains the soluble, refolded protein. Concentrate as needed using an appropriate method.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Protein_Extraction_Workflow General Protein Extraction Workflow with this compound start Start: Cell Pellet lysis Cell Lysis (Buffer with this compound) start->lysis homogenization Homogenization / Sonication lysis->homogenization centrifugation1 Low-Speed Centrifugation (Pellet Nuclei & Debris) homogenization->centrifugation1 supernatant1 Supernatant (Cytoplasm & Membranes) centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (Pellet Membranes) supernatant1->centrifugation2 supernatant2 Supernatant (Cytosolic Proteins) centrifugation2->supernatant2 pellet2 Pellet (Membrane Fraction) centrifugation2->pellet2 solubilization Solubilization (Buffer with this compound) pellet2->solubilization centrifugation3 High-Speed Centrifugation (Clarification) solubilization->centrifugation3 final_product Solubilized Membrane Proteins centrifugation3->final_product Inclusion_Body_Refolding_Workflow Inclusion Body Solubilization and Refolding with this compound start Start: Inclusion Body Pellet solubilization Solubilization (Guanidine HCl / Urea) start->solubilization centrifugation1 Centrifugation (Remove Insoluble Debris) solubilization->centrifugation1 supernatant1 Solubilized, Denatured Protein centrifugation1->supernatant1 refolding Refolding by Dialysis (Buffer with this compound) supernatant1->refolding centrifugation2 Centrifugation (Remove Precipitate) refolding->centrifugation2 final_product Soluble, Refolded Protein centrifugation2->final_product

References

NDSB-256 as a Powerful Additive in Cell Lysis Buffers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of understanding cellular processes and developing novel therapeutics, the efficient extraction of functional proteins is a critical first step. Cell lysis, the process of breaking open cells to release their contents, is a fundamental procedure in molecular biology, proteomics, and drug discovery. The choice of lysis buffer components is paramount to maximizing protein yield and maintaining protein integrity. NDSB-256 (3-(N,N-Dimethyl-N-(4-tert-butylbenzyl)ammonio)propane-1-sulfonate) is a non-detergent sulfobetaine (B10348), a class of zwitterionic compounds that have proven to be highly effective additives in cell lysis buffers.[1][2] Unlike traditional detergents that can denature proteins and interfere with downstream applications, this compound offers a milder approach to protein solubilization, primarily by preventing protein aggregation.[2][3]

This compound and other non-detergent sulfobetaines do not form micelles and are therefore not considered detergents in the classical sense.[4] Their unique properties stem from a short hydrophobic group combined with a hydrophilic sulfobetaine group.[4] This structure allows them to interact with hydrophobic regions on protein surfaces, preventing the protein-protein interactions that lead to aggregation and precipitation during the lysis process.[2] The result is a significant increase in the yield of soluble proteins, particularly for challenging classes such as membrane, nuclear, and cytoskeletal proteins.[4] Furthermore, this compound is easily removable by dialysis, does not significantly alter the pH or viscosity of biological buffers, and is compatible with a wide range of downstream applications.[2]

This document provides detailed application notes and protocols for the use of this compound as an additive in cell lysis buffers for various research applications.

Key Benefits of this compound in Cell Lysis

  • Enhanced Protein Solubility: Significantly increases the yield of soluble proteins by preventing aggregation.[2][4]

  • Preservation of Protein Integrity: As a non-denaturing agent, it helps maintain the native conformation and biological activity of proteins.[3]

  • Broad Compatibility: Effective for a wide range of protein types, including membrane, nuclear, and cytoskeletal proteins.[4]

  • Improved Yields: Can increase the extraction yield of proteins by up to 30% or more.[4]

  • Downstream Application Friendly: Easily removed by dialysis and generally does not interfere with common downstream applications such as electrophoresis, chromatography, and immunoassays.[2]

  • Zwitterionic Nature: Maintains a neutral charge over a wide pH range, minimizing interference with ion-exchange chromatography.[2]

Quantitative Data Presentation

The following tables summarize the expected performance of this compound in comparison to other common lysis buffer additives. The data is compiled from various sources and represents typical outcomes. Actual results may vary depending on the specific cell type, protein of interest, and experimental conditions.

Table 1: Comparison of Protein Yield with Different Lysis Buffer Additives

Lysis Buffer AdditiveTypical Working ConcentrationTarget Protein TypeExpected Increase in Soluble Protein Yield (Compared to Buffer Alone)Notes
This compound 0.5 - 1.0 M Membrane, Nuclear, Cytoskeletal, Recombinant Up to 30% [4]Non-denaturing, prevents aggregation, easily removable.
RIPA Buffer1XWhole Cell LysateVariableContains strong ionic detergents (SDS), can be denaturing.
Triton X-1000.1 - 1.0% (v/v)Cytoplasmic, MembraneVariableNon-ionic detergent, generally mild but can affect some enzyme activities.
CHAPS0.5 - 1.0% (w/v)Membrane, Protein ComplexesVariableZwitterionic detergent, useful for maintaining protein-protein interactions.

Table 2: Compatibility of this compound with Downstream Applications

Downstream ApplicationThis compound CompatibilityKey Considerations
SDS-PAGE & Western BlottingHighDoes not typically interfere with protein migration or antibody binding.
Mass SpectrometryHighEasily removed by dialysis, minimizing interference with ionization.
Enzyme AssaysHighBeing non-denaturing, it is less likely to inhibit enzyme activity.[2]
Protein Quantification (BCA, Bradford)ModerateHigh concentrations may interfere with some assays; it is advisable to perform a buffer blank control.
Co-Immunoprecipitation (Co-IP)HighHelps to solubilize protein complexes without disrupting interactions.
Protein CrystallizationHighCan be a beneficial additive for improving crystal quality.[2]

Experimental Protocols

Protocol 1: General Cell Lysis Protocol for Mammalian Cells using this compound

This protocol is a general guideline for the lysis of cultured mammalian cells. Optimization may be required for specific cell lines and target proteins.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer Base: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA

  • This compound

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

  • Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies)

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper (for adherent cells)

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Add a fresh portion of ice-cold PBS and gently scrape the cells using a cell scraper. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Transfer the cell culture to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Lysis Buffer Preparation:

    • Prepare the complete lysis buffer immediately before use.

    • For 1 mL of lysis buffer, add the following to the Lysis Buffer Base:

      • This compound to a final concentration of 0.5 M (dissolve thoroughly).

      • 1X Protease Inhibitor Cocktail.

      • 1X Phosphatase Inhibitor Cocktail (if required).

  • Cell Lysis:

    • Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully remove the PBS and add the complete lysis buffer containing this compound to the cell pellet. A general guideline is to use 100 µL of lysis buffer per 1-5 million cells.

    • Resuspend the pellet by gentle pipetting. Avoid vigorous vortexing to prevent protein denaturation and foaming.

    • Incubate the lysate on ice for 30 minutes with occasional gentle mixing.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 - 16,000 x g for 15-20 minutes at 4°C to pellet the cellular debris.

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification and Storage:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). Be sure to include a buffer blank containing the complete lysis buffer.

    • The lysate can be used immediately for downstream applications or stored at -80°C for long-term use.

Protocol 2: Protein Extraction from Bacterial Cells using this compound

This protocol is designed for the extraction of proteins from E. coli. Modifications may be necessary for other bacterial species.

Materials:

  • Bacterial cell culture (e.g., E. coli)

  • Lysis Buffer Base: 50 mM Tris-HCl pH 8.0, 150 mM NaCl

  • This compound

  • Lysozyme

  • DNase I

  • Protease Inhibitor Cocktail

  • Microcentrifuge tubes, pre-chilled

  • Sonicator or French press

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • Centrifuge the bacterial culture at 5,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer Base.

    • Centrifuge again at 5,000 x g for 10 minutes at 4°C and discard the supernatant.

  • Lysis Buffer Preparation:

    • Prepare the complete lysis buffer immediately before use.

    • For 1 mL of lysis buffer, add the following to the Lysis Buffer Base:

      • This compound to a final concentration of 1.0 M.

      • Lysozyme to a final concentration of 1 mg/mL.

      • DNase I to a final concentration of 10 µg/mL.

      • 1X Protease Inhibitor Cocktail.

  • Cell Lysis:

    • Resuspend the washed bacterial pellet in the complete lysis buffer. Use approximately 1 mL of buffer per 0.2 g of wet cell pellet.

    • Incubate on ice for 30 minutes to allow for enzymatic lysis by lysozyme.

    • Further disrupt the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating and protein denaturation. Alternatively, pass the suspension through a French press.

  • Clarification of Lysate:

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris and insoluble proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Storage:

    • Determine the protein concentration of the lysate.

    • Store the soluble protein fraction at -80°C.

Visualizations

NDSB256_Mechanism cluster_0 Without this compound cluster_1 With this compound Protein_A Protein Aggregate Protein Aggregate (Precipitate) Protein_A->Aggregate Hydrophobic Interaction Protein_B Protein Protein_B->Aggregate Hydrophobic Interaction Protein_C Protein Soluble_Protein_1 Soluble Protein Protein_C->Soluble_Protein_1 Protein_D Protein Soluble_Protein_2 Soluble Protein Protein_D->Soluble_Protein_2 NDSB_1 This compound NDSB_1->Protein_C Masks Hydrophobic Regions NDSB_2 This compound NDSB_2->Protein_D Masks Hydrophobic Regions

Caption: Mechanism of this compound in preventing protein aggregation.

Cell_Lysis_Workflow Start Start: Cultured Cells Harvest Harvest Cells (Centrifugation/Scraping) Start->Harvest Wash Wash with ice-cold PBS Harvest->Wash Lyse Resuspend Pellet in Lysis Buffer Wash->Lyse Prepare_Lysis_Buffer Prepare Lysis Buffer + this compound + Protease Inhibitors Prepare_Lysis_Buffer->Lyse Incubate Incubate on Ice (30 min) Lyse->Incubate Clarify Clarify Lysate (Centrifugation) Incubate->Clarify Supernatant Collect Supernatant (Soluble Proteins) Clarify->Supernatant Downstream Downstream Applications (WB, MS, etc.) Supernatant->Downstream

Caption: General experimental workflow for cell lysis using this compound.

Logical_Relationships Goal Goal: Maximize Soluble Protein Yield Problem Problem: Protein Aggregation during Lysis Goal->Problem Solution Solution: Add this compound to Lysis Buffer Problem->Solution Mechanism Mechanism: Masks Hydrophobic Surfaces, Prevents Protein-Protein Interaction Solution->Mechanism Outcome Outcome: Increased Yield of Soluble, Functional Protein Solution->Outcome

Caption: Logical relationship for using this compound in cell lysis.

References

Application Notes and Protocols for NDSB-256 in Enhancing Enzyme Activity Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have demonstrated significant utility in protein biochemistry. NDSB-256, in particular, has emerged as a valuable tool for improving the recovery of enzyme activity from denatured or aggregated states.[1][2] Unlike traditional detergents, NDSBs do not form micelles and are generally non-denaturing, even at high concentrations, making them ideal for sensitive protein applications.[3] These compounds feature a hydrophilic sulfobetaine (B10348) head group and a short hydrophobic tail, a structure that is thought to interact with hydrophobic regions on proteins to prevent aggregation and facilitate proper refolding.[4][5] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in recovering enzyme activity.

Properties of this compound

This compound is a white, solid powder with good solubility in water.[6] It is zwitterionic over a wide pH range and does not significantly alter the pH or viscosity of biological buffers.[3] A key advantage of this compound is that it can be easily removed from a protein solution by dialysis.[1]

Mechanism of Action

The primary mechanism by which this compound enhances enzyme activity recovery is by preventing protein aggregation and facilitating correct protein refolding.[7] During the refolding process, partially folded protein intermediates can expose hydrophobic patches that tend to interact with each other, leading to aggregation. This compound is believed to interact with these exposed hydrophobic surfaces, preventing intermolecular aggregation and providing a more favorable environment for the protein to achieve its native, active conformation.[4][5] Some studies suggest that certain NDSBs, like NDSB-201 which is structurally similar to this compound, may act as "pharmacological chaperones" by binding to specific pockets on the protein surface, thereby stabilizing the folded state.[7]

Quantitative Data on Enzyme Activity Recovery

The effectiveness of this compound in restoring enzyme function has been quantitatively demonstrated for several enzymes. The following table summarizes the reported data on enzyme activity recovery facilitated by this compound.

EnzymeDenaturantThis compound ConcentrationActivity Recovery (%)
Hen Egg White LysozymeChemical/Thermal1 M30%
β-GalactosidaseChemical/Thermal800 mM16%
Tryptophan Synthase β2 subunitChemically unfolded1.0 M100%
Reduced Hen Egg Lysozyme-600 mM60%

Data sourced from multiple references.[1][4][6]

Experimental Protocols

This section provides a general protocol for the refolding of a denatured enzyme using this compound. The optimal conditions, including this compound concentration, temperature, and buffer composition, may need to be determined empirically for each specific enzyme.

Materials
  • Denatured enzyme solution (e.g., in 6 M Guanidine HCl or 8 M Urea)

  • This compound powder

  • Refolding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Enzyme substrate and assay reagents

  • Spectrophotometer or other appropriate activity measurement instrument

Protocol: Enzyme Refolding by Dilution
  • Prepare the Refolding Buffer with this compound:

    • Dissolve this compound in the refolding buffer to the desired final concentration (a good starting point is 0.5 M to 1.0 M).[6]

    • Ensure the buffer components are fully dissolved and the pH is adjusted correctly. It is recommended to use a buffer concentration of at least 25 mM to avoid pH drift.[3]

    • Prepare a control refolding buffer without this compound.

    • It is good practice to sterile filter the NDSB-containing solution through a 0.22 µm filter.[3]

  • Denatured Enzyme Preparation:

    • Ensure the denatured enzyme is fully solubilized in the denaturation buffer. Centrifuge the solution to remove any insoluble aggregates.

  • Initiate Refolding by Rapid Dilution:

    • Rapidly dilute the denatured enzyme solution into the refolding buffer containing this compound. A dilution factor of 1:100 is common to quickly reduce the denaturant concentration.

    • Perform the dilution at a controlled temperature, typically 4°C, to minimize aggregation.[2]

    • Gently mix the solution during dilution. Avoid vigorous stirring or vortexing, which can cause protein denaturation and aggregation.

    • Set up a parallel refolding reaction using the control refolding buffer (without this compound).

  • Incubation:

    • Incubate the refolding mixture at a constant temperature (e.g., 4°C or room temperature) for a period ranging from a few hours to overnight to allow for protein refolding.

  • Removal of this compound and Denaturant (Optional but Recommended):

    • If this compound interferes with the subsequent activity assay or downstream applications, it can be removed by dialysis against the refolding buffer without this compound.

    • Dialyze the refolding mixture against a large volume of the refolding buffer for several hours to overnight with multiple buffer changes.

  • Enzyme Activity Assay:

    • Measure the enzymatic activity of the refolded protein using an appropriate substrate and assay protocol.

    • Also, measure the activity of the control sample refolded without this compound.

    • Compare the recovered activity to that of a native enzyme standard to calculate the percentage of activity recovery.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_refolding Refolding cluster_analysis Analysis Denatured_Enzyme Denatured Enzyme in Chaotrope Rapid_Dilution Rapid Dilution Denatured_Enzyme->Rapid_Dilution Refolding_Buffer Refolding Buffer + this compound Refolding_Buffer->Rapid_Dilution Incubation Incubation Rapid_Dilution->Incubation Dialysis Dialysis (Optional) Incubation->Dialysis Activity_Assay Enzyme Activity Assay Incubation->Activity_Assay Direct Assay Dialysis->Activity_Assay Data_Analysis Data Analysis Activity_Assay->Data_Analysis

Caption: Experimental workflow for enzyme activity recovery using this compound.

NDSB256_Mechanism cluster_unfolded Unfolded State cluster_refolding_pathway Refolding Pathway cluster_without_ndsb Without this compound cluster_with_ndsb With this compound cluster_folded Folded State Unfolded Unfolded Protein Intermediate_A Folding Intermediate Unfolded->Intermediate_A Intermediate_B Folding Intermediate Unfolded->Intermediate_B Aggregate Aggregate (Inactive) Intermediate_A->Aggregate Native Native Enzyme (Active) Intermediate_A->Native Complex Intermediate-NDSB Complex Intermediate_B->Complex NDSB This compound NDSB->Complex Complex->Native

Caption: Proposed mechanism of this compound in preventing aggregation.

References

Application Notes and Protocols for NDSB-256 in Refolding Disulfide-Rich Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have been shown to be effective in preventing protein aggregation and facilitating the refolding of denatured proteins. NDSB-256 (Dimethylbenzylammonium propane (B168953) sulfonate) is a prominent member of this family, recognized for its ability to enhance the yield of correctly folded proteins, particularly those rich in disulfide bonds, which are notoriously challenging to refold.[1] These proteins often misfold and aggregate during recombinant expression, leading to the formation of insoluble inclusion bodies. The refolding process aims to convert these non-functional aggregates into biologically active proteins with correctly formed disulfide bridges.

This compound is thought to act by stabilizing early folding intermediates and preventing their aggregation, thereby allowing the polypeptide chain to explore conformational space and find its native structure.[1] Unlike detergents, this compound does not form micelles and can be easily removed by dialysis.[1]

These application notes provide a summary of the quantitative effects of this compound on the refolding of various proteins and a detailed, generalized protocol for its use in the refolding of disulfide-rich proteins from inclusion bodies.

Data Presentation

The efficacy of this compound in protein refolding is often concentration-dependent and protein-specific. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on the Refolding of Various Proteins

ProteinThis compound ConcentrationRefolding Yield/Activity RecoveryNotes
Hen Egg Lysozyme600 mM~60% enzymatic activityRenaturation of reduced lysozyme.
Tryptophan Synthase β2 subunit1.0 M~100% enzymatic activityRefolding of chemically unfolded protein.
Cdc25ANot specified (used in a screen with NDSB-201)Synergistic positive interaction observedUsed in combination with a reducing agent (BMC).[2]
General Protein Set (33 proteins)Not specified (part of a screen)Refolding yields varied from 0.1% to 65%NDSBs were included as useful additives.[2]

Table 2: Comparison of this compound with a Related Compound (NDSB-201)

ProteinAdditiveConcentrationRefolding Outcome
Type II TGF-β Receptor (TBRII-ECD)This compoundScreenedOutperformed other NDSBs (except NDSB-201).[3]
Type II TGF-β Receptor (TBRII-ECD)NDSB-2011 MHigh level of active protein obtained.[3]

Experimental Protocols

This section outlines a generalized protocol for the refolding of disulfide-rich proteins from E. coli inclusion bodies using this compound. This protocol is a composite based on established methodologies for inclusion body processing and protein refolding.[4][5]

Protocol 1: Refolding of Disulfide-Rich Proteins using this compound by Dilution

This protocol is designed for researchers who have already expressed a disulfide-rich protein that has accumulated in inclusion bodies.

Materials:

  • Cell paste containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)

  • Solubilization Buffer (e.g., 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM DTT)

  • Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0-8.5, 100 mM NaCl, 0.5-1.0 M this compound, 1 mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione))

  • Dialysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl)

  • High-speed centrifuge

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Inclusion Body Isolation and Washing:

    • Resuspend the cell paste in Lysis Buffer.

    • Lyse the cells using a sonicator or high-pressure homogenizer.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.

    • Wash the inclusion bodies by resuspending the pellet in Wash Buffer and centrifuging again. Repeat this step at least twice to remove contaminants.

  • Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer.

    • Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

    • Centrifuge at high speed to remove any remaining insoluble material. The supernatant contains the denatured and reduced protein.

    • Determine the protein concentration in the supernatant.

  • Protein Refolding by Dilution:

    • Rapidly dilute the solubilized protein into the chilled Refolding Buffer. A 1:100 dilution is a good starting point to minimize aggregation. The final protein concentration in the refolding buffer should typically be low (e.g., 10-50 µg/mL).

    • Incubate the refolding mixture at 4°C with gentle stirring for 24-48 hours to allow for correct disulfide bond formation and folding.

  • Removal of this compound and Concentration:

    • Transfer the refolding mixture to dialysis tubing.

    • Dialyze against a large volume of Dialysis Buffer at 4°C. Perform several buffer changes over 24-48 hours to remove this compound, residual denaturant, and redox reagents.

    • Concentrate the refolded protein to a desired concentration using an appropriate method (e.g., ultrafiltration).

  • Analysis of Refolded Protein:

    • Assess the solubility of the refolded protein by centrifugation to check for any precipitation.

    • Analyze the protein by SDS-PAGE under non-reducing and reducing conditions to check for the formation of disulfide-linked dimers or oligomers.

    • Characterize the secondary and tertiary structure using techniques like Circular Dichroism (CD) spectroscopy.

    • If the protein has a biological function, perform an activity assay to confirm correct folding.

Visualizations

Experimental Workflow for Protein Refolding

Refolding_Workflow cluster_0 Upstream Processing cluster_1 Inclusion Body Preparation cluster_2 Denaturation and Refolding cluster_3 Downstream Processing and Analysis Expression Recombinant Protein Expression in E. coli InclusionBodies Inclusion Body Formation Expression->InclusionBodies CellLysis Cell Lysis InclusionBodies->CellLysis IB_Isolation Inclusion Body Isolation & Washing CellLysis->IB_Isolation Solubilization Solubilization in Denaturant (GdnHCl/Urea) + DTT IB_Isolation->Solubilization Refolding Dilution into Refolding Buffer with this compound & Redox System (GSH/GSSG) Solubilization->Refolding Dialysis Dialysis to Remove this compound Refolding->Dialysis Concentration Concentration Dialysis->Concentration Analysis Analysis (SDS-PAGE, CD, Activity Assay) Concentration->Analysis

Caption: Workflow for refolding disulfide-rich proteins using this compound.

Logical Relationship of Refolding Components

Refolding_Components cluster_RefoldingBuffer Refolding Buffer Components DenaturedProtein Denatured & Reduced Protein - In GdnHCl or Urea - Cysteines are reduced (SH) RefoldingProcess Refolding Process - Dilution - Incubation DenaturedProtein->RefoldingProcess NDSB256 This compound NDSB256->RefoldingProcess Prevents Aggregation RedoxSystem GSH/GSSG RedoxSystem->RefoldingProcess Catalyzes Disulfide Formation Buffer Buffer (e.g., Tris-HCl) Buffer->RefoldingProcess Maintains pH FoldedProtein Correctly Folded Protein - Native Structure - Correct Disulfide Bonds (S-S) RefoldingProcess->FoldedProtein Success Aggregates Aggregated Protein - Misfolded - Insoluble RefoldingProcess->Aggregates Failure

Caption: Key components and their roles in this compound mediated protein refolding.

References

Application Notes and Protocols for NDSB-256 in Monoclonal Antibody Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NDSB-256

This compound, or 3-(Benzyldimethylammonio)propanesulfonate, is a non-detergent sulfobetaine (B10348) recognized for its utility in protein stabilization.[1][2] As a zwitterionic compound, it possesses both a positive and a negative charge, rendering it electrically neutral over a wide pH range.[2][3] This characteristic, combined with its high solubility in water and inability to form micelles, makes this compound a valuable excipient in biopharmaceutical formulations.[2][4] It is particularly noted for its ability to prevent protein aggregation and assist in the refolding of denatured proteins, properties that are highly desirable in the formulation of therapeutic monoclonal antibodies (mAbs).[2][5]

Mechanism of Action in Protein Stabilization

The stabilizing effect of this compound is attributed to its ability to interact with protein surfaces, thereby reducing the propensity for protein-protein interactions that can lead to aggregation.[4] The short hydrophobic benzyl (B1604629) group can interact with exposed hydrophobic patches on the protein surface, while the hydrophilic sulfobetaine group enhances solubility.[6] Unlike traditional detergents, this compound does not typically denature proteins, even at high concentrations, and can be easily removed by dialysis if necessary.[2][3] In the context of monoclonal antibodies, which are susceptible to aggregation under various stress conditions such as elevated temperature, agitation, and freeze-thaw cycles, this compound can act as a "hydrophilic shield" to maintain the native conformation and prevent the formation of aggregates.

Application in Monoclonal Antibody Formulation

The primary application of this compound in mAb formulations is to enhance stability and prevent aggregation, which are critical quality attributes for therapeutic proteins. The zwitterionic nature of this compound can also be beneficial in modulating the viscosity of high-concentration mAb formulations, although this effect is often protein-specific and requires empirical evaluation.

An excipient screening study is the standard approach to determine the optimal concentration of this compound for a specific monoclonal antibody. This involves preparing a series of formulations with varying concentrations of this compound and subjecting them to accelerated stability studies. The stability of the mAb in these formulations is then assessed using a panel of analytical techniques.

Data Presentation: Illustrative Excipient Screening Results

The following tables present hypothetical data from a representative excipient screening study evaluating the effect of this compound on the stability of a model monoclonal antibody (mAb-X).

Table 1: Effect of this compound on Thermal Stability of mAb-X as Measured by Differential Scanning Calorimetry (DSC)

This compound Conc. (mM)Onset of Unfolding (Tonset) (°C)Melting Temperature (Tm) (°C)
0 (Control)65.272.5
5066.173.4
10067.574.8
20068.275.3
40068.075.1

Table 2: Effect of this compound on Aggregation of mAb-X Following Thermal Stress (4 weeks at 40°C) as Measured by Size-Exclusion Chromatography (SEC)

This compound Conc. (mM)% Monomer% Aggregate% Fragment
0 (Control)92.36.80.9
5094.54.70.8
10096.82.50.7
20097.51.90.6
40097.22.20.6

Table 3: Effect of this compound on Turbidity of mAb-X Following Agitation Stress (48 hours at 200 rpm)

This compound Conc. (mM)Turbidity (Absorbance at 350 nm)
0 (Control)0.152
500.098
1000.045
2000.031
4000.035

Experimental Protocols

The following are detailed protocols for the key experiments typically performed in an excipient screening study for a monoclonal antibody formulation.

Protocol 1: Formulation Preparation
  • Objective: To prepare monoclonal antibody formulations containing varying concentrations of this compound.

  • Materials:

    • Monoclonal antibody (mAb) stock solution (e.g., 50 mg/mL in a base buffer such as 20 mM histidine, pH 6.0).

    • This compound powder.

    • Base formulation buffer (e.g., 20 mM histidine, pH 6.0).

    • Sterile, low-protein-binding microcentrifuge tubes or vials.

  • Procedure:

    • Prepare a concentrated stock solution of this compound (e.g., 1 M) in the base formulation buffer.

    • Perform serial dilutions of the this compound stock solution to create a range of working concentrations.

    • In sterile tubes, combine the mAb stock solution, the appropriate this compound working solution, and additional base buffer to achieve the final desired mAb concentration (e.g., 20 mg/mL) and this compound concentrations (e.g., 0, 50, 100, 200, 400 mM).

    • Gently mix the formulations by inverting the tubes several times. Avoid vigorous vortexing to prevent protein denaturation.

    • Filter the final formulations through a 0.22 µm sterile filter into sterile vials.

Protocol 2: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
  • Objective: To determine the effect of this compound on the thermal stability (Tonset and Tm) of the mAb.

  • Materials:

    • mAb formulations prepared as in Protocol 1.

    • Differential Scanning Calorimeter.

    • Appropriate sample and reference cells for the DSC instrument.

  • Procedure:

    • Load the mAb formulation into the sample cell and the corresponding formulation buffer (without mAb) into the reference cell.

    • Equilibrate the system at a starting temperature (e.g., 25°C).

    • Scan from the starting temperature to a final temperature (e.g., 95°C) at a constant scan rate (e.g., 1°C/min).

    • Record the differential heat capacity as a function of temperature.

    • Analyze the resulting thermogram to determine the onset of unfolding (Tonset) and the melting temperature (Tm), which corresponds to the peak of the major unfolding transition.

Protocol 3: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
  • Objective: To quantify the percentage of monomer, aggregate, and fragment in the mAb formulations before and after stress conditions.

  • Materials:

    • mAb formulations prepared as in Protocol 1 (before and after stress).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Size-exclusion chromatography column suitable for mAb analysis.

    • Mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

    • Inject a defined volume of the mAb formulation onto the column.

    • Monitor the elution profile at a wavelength of 280 nm.

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and the low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total integrated peak area.

Protocol 4: Turbidity Measurement
  • Objective: To assess the clarity of the mAb formulations and quantify the extent of insoluble aggregation.

  • Materials:

    • mAb formulations prepared as in Protocol 1 (before and after stress).

    • UV-Vis spectrophotometer.

    • Cuvettes with a 1 cm path length.

  • Procedure:

    • Set the spectrophotometer to measure absorbance at 350 nm.

    • Blank the instrument using the respective formulation buffer.

    • Transfer the mAb formulation to a cuvette and measure the absorbance.

    • Higher absorbance values indicate increased turbidity and the presence of insoluble aggregates.

Mandatory Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_stress Accelerated Stability Stress cluster_analysis Stability Analysis cluster_data Data Evaluation mAb_stock mAb Stock Formulations mAb Formulations (Varying this compound Conc.) mAb_stock->Formulations NDSB_stock This compound Stock NDSB_stock->Formulations Buffer Base Buffer Buffer->Formulations Thermal_Stress Thermal Stress (e.g., 40°C for 4 weeks) Formulations->Thermal_Stress Incubate Agitation_Stress Agitation Stress (e.g., 200 rpm for 48h) Formulations->Agitation_Stress Agitate DSC DSC Analysis (Thermal Stability) Formulations->DSC Initial (T0) SEC SEC Analysis (% Monomer, Aggregate) Thermal_Stress->SEC Post-Stress Turbidity Turbidity Measurement (Insoluble Aggregates) Thermal_Stress->Turbidity Post-Stress Agitation_Stress->Turbidity Post-Stress Data_Analysis Compare Stability Profiles Select Optimal this compound Conc. DSC->Data_Analysis SEC->Data_Analysis Turbidity->Data_Analysis

Caption: Experimental workflow for screening this compound in mAb formulations.

NDSB_Mechanism cluster_unstable Without this compound cluster_stable With this compound mAb1 mAb Aggregate Aggregate mAb1->Aggregate Aggregation mAb2 mAb mAb2->Aggregate mAb3 mAb NDSB1 This compound NDSB3 This compound mAb4 mAb NDSB2 This compound

References

Application Notes and Protocols for NDSB-256 in Solubilizing Aggregated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NDSB-256

This compound, or 3-(Benzyl(dimethyl)ammonio)propane-1-sulfonate, is a non-detergent sulfobetaine (B10348), a class of zwitterionic compounds that are effective in preventing protein aggregation and facilitating the renaturation of denatured proteins.[1][2] Unlike traditional detergents, NDSBs possess short hydrophobic groups that prevent the formation of micelles.[3][4] This characteristic makes them easily removable by dialysis, a significant advantage in protein purification workflows.[3][5] this compound is particularly useful for increasing the yield of membrane, nuclear, and cytoskeletal-associated proteins during extraction.[4][6] It is a non-denaturing agent, even at high concentrations, allowing most enzymes to remain active in its presence.[5][7]

The mechanism of action for NDSBs is thought to involve the interaction of their short hydrophobic groups with the hydrophobic regions on proteins, thereby preventing aggregation.[3] They can also stabilize and protect the native-like secondary structures of proteins.[8] Some studies suggest that NDSBs may function as pharmacological chaperones by binding to specific pockets on the protein surface, which minimizes aggregation and stabilizes the folded state.

Applications of this compound

This compound and other non-detergent sulfobetaines have a wide range of applications in protein biochemistry, including:

  • Extraction and Solubilization: Increasing the extraction yield of various proteins, including those from membranes, nuclei, and the cytoskeleton.[4][6]

  • Protein Refolding and Renaturation: Facilitating the refolding of chemically and thermally denatured proteins to their active conformations.[1][5]

  • Preventing Protein Aggregation: Effectively preventing non-specific protein interactions and aggregation during various biochemical procedures.[3][5]

  • Protein Crystallization: Serving as a useful additive in protein crystallization, leading to larger and higher-quality crystals.[3]

Quantitative Data on NDSB Efficacy

The effectiveness of NDSB compounds in protein solubilization and refolding has been quantified in several studies. The following tables summarize key findings.

ProteinNDSB CompoundConcentrationEffect
Denatured egg-white lysozymeThis compound1 MRestored 30% of the enzymatic activity.[7]
Denatured β-galactosidaseThis compound800 mMRestored 16% of the enzymatic activity.[7]
LysozymeNDSB-1950.25 MNearly doubled the protein solubility.[3]
LysozymeNDSB-1950.75 MNearly tripled the protein solubility.[3]
Tryptophan synthase β2 subunitThis compound-4T1.0 MAchieved 100% enzymatic activity recovery.[6]
Reduced hen egg lysozymeThis compound-4T600 mMRecovered 60% of the enzymatic activity.[6]
Protein Extraction SourceNDSB CompoundResult
Membrane, nuclear, and cytoskeletal-associated proteinsNDSBsIncreased extraction yield by up to 30%.[4][6]

Experimental Protocols

Protocol 1: Solubilization and Refolding of Aggregated Proteins from Inclusion Bodies

This protocol provides a general framework for using this compound to solubilize and refold proteins expressed as inclusion bodies in E. coli. Optimization of specific parameters such as this compound concentration, pH, and incubation time may be necessary for each target protein.

Materials:

  • Cell paste containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)

  • Wash Buffer (e.g., Lysis Buffer without Triton X-100)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5-1.0 M this compound, 5-10 mM DTT)

  • Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG)

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell paste in Lysis Buffer.

    • Lyse the cells using sonication or a high-pressure homogenizer.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion body pellet with Wash Buffer to remove contaminants. Repeat this step at least twice.

  • Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer. The typical concentration of this compound is between 0.5 M and 1.0 M.[3][4]

    • Incubate the suspension with gentle agitation for 1-2 hours at room temperature or 4°C.

    • Centrifuge at high speed (e.g., 15,000 x g) for 20-30 minutes to pellet any remaining insoluble material.

    • Collect the supernatant containing the solubilized protein.

  • Protein Refolding by Dialysis:

    • Place the solubilized protein solution in dialysis tubing.

    • Perform a stepwise dialysis against the Refolding Buffer, gradually decreasing the concentration of this compound and DTT. For example:

      • Dialysis 1: Refolding Buffer with 0.25 M this compound and 1 mM DTT for 4-6 hours at 4°C.

      • Dialysis 2: Refolding Buffer with 0.1 M this compound and no DTT for 4-6 hours at 4°C.

      • Dialysis 3: Refolding Buffer alone for 12-16 hours at 4°C with at least one buffer change.

    • After dialysis, centrifuge the refolded protein solution to remove any aggregates that may have formed.

  • Analysis of Solubilized and Refolded Protein:

    • Determine the protein concentration using a suitable method (e.g., Bradford assay).

    • Analyze the purity and folding state of the protein using SDS-PAGE, Western blotting, and functional assays.

Visualizations

experimental_workflow cluster_prep Inclusion Body Preparation cluster_solubilization Solubilization cluster_refolding Refolding cluster_analysis Analysis cell_lysis Cell Lysis ib_isolation Inclusion Body Isolation & Washing cell_lysis->ib_isolation solubilization Resuspend in this compound Buffer ib_isolation->solubilization incubation Incubation solubilization->incubation clarification Centrifugation & Collection of Supernatant incubation->clarification refolding Stepwise Dialysis clarification->refolding final_clarification Final Centrifugation refolding->final_clarification analysis Protein Concentration, SDS-PAGE, Functional Assay final_clarification->analysis

Caption: Experimental workflow for solubilizing and refolding aggregated proteins using this compound.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Outcome aggregated_protein Aggregated Protein (e.g., Inclusion Bodies) ndsb_256 This compound aggregated_protein->ndsb_256 treated with interaction Interaction with Hydrophobic Regions ndsb_256->interaction stabilization Stabilization of Native-like Structures interaction->stabilization soluble_protein Soluble & Biologically Active Protein stabilization->soluble_protein leads to

Caption: Logical relationship of this compound in the solubilization of aggregated proteins.

References

Application Notes and Protocols for NDSB-256 in Protein Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven to be valuable tools in protein biochemistry, particularly in the challenging field of protein crystallization. NDSB-256 (Dimethylbenzylammonium propane (B168953) sulfonate) is a prominent member of this family, recognized for its ability to prevent protein aggregation and facilitate the formation of high-quality crystals.[1] These compounds are not detergents and do not form micelles; instead, they are thought to interact with the hydrophobic regions of proteins, preventing non-specific aggregation and promoting the ordered assembly required for crystallization.[2][3]

This document provides detailed application notes and protocols for the effective use of this compound in preparing protein samples for crystallography.

Key Properties of this compound

PropertyDescription
Chemical Name 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate
Molecular Weight 257.35 g/mol
Appearance White crystalline solid
Solubility Highly soluble in water (typically > 2.0 M)[1][3]
Ionic Nature Zwitterionic over a wide pH range[2]
Hygroscopicity Hygroscopic, protect from moisture[3]

Mechanism of Action

This compound and other NDSBs enhance protein stability and solubility through a mechanism that is distinct from traditional detergents or osmolytes. The proposed mechanism involves the interaction of the hydrophobic benzyl (B1604629) group of this compound with exposed hydrophobic patches on the protein surface. This interaction is thought to shield these regions, preventing the protein-protein interactions that lead to aggregation.[2] The hydrophilic sulfobetaine (B10348) group ensures the overall solubility of the protein-NDSB complex in aqueous solutions. In some cases, NDSBs like NDSB-201 have been shown to act as pharmacological chaperones, binding to specific pockets on the protein surface and stabilizing the folded state, which can accelerate crystallization.[4]

Quantitative Data Summary

The following table summarizes the quantitative effects of NDSB compounds on protein crystallization from various studies. While specific data for this compound is limited, the data for structurally related NDSBs provide a strong indication of its potential efficacy.

ProteinNDSB CompoundConcentrationObserved Effect
Malate Dehydrogenase (MDH)NDSB-195Not specifiedCrystal size increased from 0.1 mm to 0.4 mm.[2]
Lysozyme (B549824)NDSB-1950.5 M - 1.0 MFormation of large, well-diffracting tetragonal crystals (up to 0.5 x 0.5 x 0.75 mm); showers of micro-crystals were obtained in the absence of NDSB-195.[5]
Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)NDSB-20150 mMCrystals appeared and grew to full size in 2–3 days, as opposed to 1–2 weeks without the additive.[4]
LysozymeNDSB-1950.25 MSolubility of lysozyme nearly doubled.[2]
LysozymeNDSB-1950.75 MSolubility of lysozyme nearly tripled.[2]

Experimental Protocols

Protocol 1: General Screening of this compound as a Crystallization Additive

This protocol outlines a general method for screening the effectiveness of this compound as an additive in initial protein crystallization trials.

Materials:

  • Purified protein sample (at a suitable concentration for crystallization, typically 5-20 mg/mL)

  • This compound stock solution (e.g., 1 M in deionized water, sterile filtered)

  • Crystallization screening kit (commercial or user-prepared)

  • Crystallization plates (e.g., sitting drop or hanging drop)

  • Pipettes and tips

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in high-purity deionized water to a final concentration of 1 M.

    • Sterile filter the solution using a 0.22 µm filter to prevent microbial contamination.[2][3]

    • Store the stock solution at room temperature. Note that NDSB solutions can degrade over several weeks at room temperature.[2][3]

  • Set up Crystallization Trials:

    • This protocol assumes a standard vapor diffusion setup (sitting or hanging drop).

    • In a standard crystallization screen, set up parallel experiments with and without this compound.

    • Control Drop: Mix your protein solution with the reservoir solution in a 1:1 ratio (e.g., 1 µL of protein + 1 µL of reservoir solution).

    • Experimental Drop (with this compound):

      • Method A (Adding to Protein): Add a small volume of this compound stock solution to your protein stock to achieve a final desired concentration (e.g., 50 mM, 100 mM, 250 mM, 500 mM). Then, mix this protein-NDSB solution with the reservoir solution in a 1:1 ratio.

      • Method B (Adding to Drop): Mix the protein solution, reservoir solution, and this compound stock solution directly in the drop. For example, 0.8 µL protein + 0.8 µL reservoir + 0.4 µL of 1 M this compound to get a final concentration of 200 mM in a 2 µL drop.

  • Incubation and Observation:

    • Seal the crystallization plates and incubate at a constant temperature.

    • Observe the drops regularly under a microscope over several days to weeks, comparing the outcomes of the control and experimental drops. Look for differences in precipitate formation, crystal nucleation, crystal size, and morphology.

  • Optimization:

    • If promising conditions are identified, perform further optimization by varying the concentrations of this compound, precipitant, and protein, as well as the pH.

Protocol 2: Crystallization of Lysozyme with this compound (Adapted from NDSB-195 Protocol)

This protocol is adapted from successful experiments with NDSB-195 and lysozyme and can be used as a starting point for this compound.

Materials:

  • Lysozyme solution (e.g., 50-100 mg/mL in 0.1 M sodium acetate, pH 4.6)

  • This compound stock solution (1 M in deionized water, sterile filtered)

  • Reservoir solution: 1.0 M Sodium Chloride, 0.1 M Sodium Acetate, pH 4.6

Procedure:

  • Prepare Protein-NDSB Mixture:

    • Prepare a series of lysozyme solutions containing different final concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).

    • For example, to make 10 µL of lysozyme with 0.5 M this compound, mix 5 µL of 100 mg/mL lysozyme with 5 µL of 1 M this compound stock solution.

  • Set up Hanging Drops:

    • Pipette 1 µL of the protein-NDSB mixture onto a siliconized coverslip.

    • Pipette 1 µL of the reservoir solution onto the drop of the protein-NDSB mixture.

    • Invert the coverslip and seal the well of a 24-well plate containing 500 µL of the reservoir solution.

  • Incubation and Observation:

    • Incubate the plate at room temperature.

    • Observe for the formation of tetragonal crystals over the next few days.

Visualizations

Experimental Workflow for Screening this compound

G cluster_analysis Analysis p1 Prepare Protein Stock Solution c1 Mix Protein + Reservoir Solution p1->c1 e1 Mix Protein + this compound + Reservoir Solution p1->e1 n1 Prepare 1M this compound Stock Solution n1->e1 a1 Incubate & Observe (Microscopy) c1->a1 e1->a1 a2 Compare Crystal Quality (Size, Morphology) a1->a2 a3 Optimize Conditions a2->a3

Caption: Workflow for screening this compound as a crystallization additive.

Logical Relationship of this compound in Preventing Protein Aggregation

G Protein Unstable Protein (Exposed Hydrophobic Patches) Aggregation Protein Aggregation (Amorphous Precipitate) Protein->Aggregation leads to SolubleComplex Soluble Protein-NDSB Complex Protein->SolubleComplex + NDSB This compound NDSB->SolubleComplex Crystallization Successful Crystallization SolubleComplex->Crystallization facilitates

References

Troubleshooting & Optimization

Optimizing NDSB-256 Concentration for Protein Refolding: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NDSB-256 for optimal protein refolding. Here, you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and quantitative data to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it aid in protein refolding?

A1: this compound, or 3-(N,N-Dimethyl-N-benzylammonio)propanesulfonate, is a non-detergent sulfobetaine. These are zwitterionic compounds that are effective in preventing protein aggregation and facilitating the renaturation of proteins that have been denatured either chemically or by heat.[1] The mechanism of this compound involves its interaction with early folding intermediates, which helps to limit the unproductive interactions that can lead to the formation of inactive aggregates.[2] Unlike many detergents, NDSBs are non-denaturing even at high concentrations (e.g., 1 M) and can be easily removed from the final protein solution through dialysis.[3]

Q2: What is the typical working concentration for this compound in protein refolding experiments?

A2: The recommended concentration of this compound for protein refolding typically falls within the range of 0.5 M to 1.0 M.[3] However, the optimal concentration is protein-dependent and should be determined empirically for each specific protein.

Q3: Is this compound compatible with other common refolding additives?

A3: Yes, this compound can be used in conjunction with a variety of other refolding additives to enhance refolding efficiency. It is often included in screening kits alongside redox agents (like GSH/GSSG), salts, and other stabilizers.[4] For instance, studies on recombinant human BMP-2 have shown a synergistic effect when this compound is used with low concentrations of SDS.[5]

Q4: Can this compound be used for any type of protein?

A4: this compound has been successfully used to refold a variety of proteins, including enzymes like hen egg white lysozyme (B549824) and β-galactosidase, as well as more complex proteins like the tryptophan synthase β2 subunit and the extracellular domain of the TGF-β receptor.[3][6] However, its effectiveness can vary between different proteins. Therefore, it is advisable to perform initial screening experiments to determine its suitability for your specific protein of interest.

Q5: How can I remove this compound from my refolded protein sample?

A5: this compound does not form micelles and can be easily removed from the refolded protein solution by dialysis.[1][3]

Troubleshooting Guide

Problem 1: My protein still aggregates even in the presence of this compound.

  • Solution 1: Optimize this compound Concentration. The optimal concentration of this compound is protein-specific. If you are observing aggregation, it is recommended to test a range of this compound concentrations (e.g., 0.25 M, 0.5 M, 0.75 M, and 1.0 M) to identify the most effective concentration for your protein.

  • Solution 2: Combine with Other Additives. Consider the synergistic effects of other additives. For example, low concentrations of detergents like SDS (e.g., 0.05%) or other non-detergent sulfobetaines can sometimes work in concert with this compound to improve solubility.[5] You could also explore the addition of polyols like glycerol (B35011) or sugars like sorbitol and trehalose.

  • Solution 3: Adjust Refolding Conditions.

    • Temperature: Lowering the refolding temperature (e.g., to 4°C) can slow down the aggregation process and favor correct folding.

    • Protein Concentration: High protein concentrations can promote aggregation. Try reducing the final protein concentration during refolding to the range of 10-100 µg/mL.

    • pH: The pH of the refolding buffer can significantly impact protein solubility and folding. Screen a range of pH values around the theoretical isoelectric point (pI) of your protein.

  • Solution 4: Modify the Refolding Method. If you are using a rapid dilution method, consider a slower, stepwise dialysis or a pulsed dilution approach to gradually remove the denaturant. This can sometimes prevent the rapid formation of aggregation-prone intermediates.

Problem 2: The refolding yield of my protein is low, even without significant aggregation.

  • Solution 1: Optimize Redox Conditions. If your protein contains disulfide bonds, the composition of the redox shuttle (e.g., the ratio of reduced to oxidized glutathione, GSH/GSSG) is critical. An improper redox environment can lead to misfolded, soluble protein. Experiment with different GSH:GSSG ratios (e.g., 10:1, 5:1, 1:1).

  • Solution 2: Screen a Wider Range of Additives. While this compound is a powerful tool, some proteins may require other specific co-solutes for efficient folding. Consider screening a broader range of additives, such as L-arginine, which is known to suppress aggregation and aid in the solubilization of folding intermediates.

  • Solution 3: Check the Purity of Your Denatured Protein. Impurities from the inclusion body preparation can sometimes interfere with the refolding process. Ensure your inclusion bodies are thoroughly washed to remove contaminants.

  • Solution 4: Allow for Sufficient Refolding Time. Protein refolding can be a slow process. Ensure you are allowing adequate time for the protein to reach its native conformation. A time-course experiment can help determine the optimal refolding duration.

Quantitative Data

The following tables summarize quantitative data on the effectiveness of this compound in protein refolding from various studies.

Table 1: Effect of this compound Concentration on Enzyme Activity Recovery

ProteinDenaturantThis compound ConcentrationActivity Recovery (%)
Hen Egg White LysozymeChemical1 M30
β-GalactosidaseChemical800 mM16
Tryptophan Synthase β2 subunitChemical1.0 M100

Table 2: Synergistic Effect of this compound with SDS on Recombinant Human BMP-2 Dimerization

Additive 1Concentration 1Additive 2Concentration 2Dimer Yield (%)
This compound10 mM0.05% SDS-56.75
This compound10 mMNone-< 20

Data adapted from a study on recombinant human BMP-2 refolding.[5]

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration using Rapid Dilution

This protocol outlines a general procedure for screening the optimal concentration of this compound for refolding a protein from solubilized inclusion bodies.

  • Preparation of Solubilized Protein:

    • Isolate and wash inclusion bodies from the cell lysate. A common wash step involves resuspending the inclusion body pellet in a buffer containing a non-ionic detergent like Triton X-100.

    • Solubilize the washed inclusion bodies in a denaturation buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M Guanidine Hydrochloride (GdmCl), 10 mM DTT) to a final protein concentration of 10-20 mg/mL.

    • Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.

    • Clarify the solubilized protein solution by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.

  • Preparation of Refolding Buffers:

    • Prepare a series of refolding buffers (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, and a suitable redox system like 2 mM GSH / 0.2 mM GSSG if required) containing varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, and 1.0 M).

  • Refolding by Rapid Dilution:

    • Rapidly dilute the solubilized protein into the prepared refolding buffers to a final protein concentration of 20-100 µg/mL. A common dilution factor is 1:100.

    • Perform the dilution at a controlled temperature, typically 4°C, to minimize aggregation.

    • Incubate the refolding reactions for a set period (e.g., 12-24 hours) with gentle stirring.

  • Analysis of Refolding Efficiency:

    • Assess protein aggregation by measuring the turbidity of the refolding solutions at a wavelength such as 340 nm or 600 nm.

    • Analyze the amount of soluble protein in each condition using SDS-PAGE and/or a protein quantification assay (e.g., Bradford or BCA).

    • If an activity assay is available for your protein, measure the specific activity to determine the yield of correctly folded, functional protein.

Visualizations

Experimental_Workflow cluster_prep Inclusion Body Preparation cluster_solubilization Solubilization cluster_refolding Refolding Screen cluster_analysis Analysis cell_lysis Cell Lysis ib_isolation Inclusion Body Isolation (Centrifugation) cell_lysis->ib_isolation ib_wash Inclusion Body Washing (e.g., with Triton X-100) ib_isolation->ib_wash solubilization Solubilization in Denaturant (e.g., 6M GdmCl, DTT) ib_wash->solubilization clarification Clarification (High-Speed Centrifugation) solubilization->clarification rapid_dilution Rapid Dilution of Solubilized Protein clarification->rapid_dilution refolding_setup Prepare Refolding Buffers with Varying this compound Concentrations (0M, 0.25M, 0.5M, 0.75M, 1M) refolding_setup->rapid_dilution incubation Incubation (e.g., 4°C, 12-24h) rapid_dilution->incubation turbidity Turbidity Measurement (Aggregation Assessment) incubation->turbidity sds_page SDS-PAGE / Quantification (Soluble Protein) incubation->sds_page activity_assay Activity Assay (Functional Protein) incubation->activity_assay

Caption: Workflow for screening optimal this compound concentration.

Troubleshooting_Logic cluster_concentration Concentration Optimization cluster_additives Additive Synergy cluster_conditions Condition Adjustment cluster_method Method Modification start Protein Aggregation Observed with this compound opt_conc Optimize this compound Concentration (0.25M - 1.0M) start->opt_conc Try First add_additives Add Co-solutes: - L-Arginine - Glycerol/Sorbitol - Low % Detergent start->add_additives If aggregation persists adj_cond Adjust Refolding Conditions: - Lower Temperature (4°C) - Lower Protein Conc. - Screen pH start->adj_cond If aggregation persists change_method Change Refolding Method: - Stepwise Dialysis - Pulsed Dilution start->change_method If aggregation persists end_success Aggregation Reduced/ Refolding Successful opt_conc->end_success add_additives->end_success adj_cond->end_success change_method->end_success

Caption: Troubleshooting logic for protein aggregation with this compound.

References

NDSB-256 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of NDSB-256 in various buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

There are varying reports on the solubility of this compound in water, which may depend on the specific manufacturing process and purity. Generally, it is considered to be highly soluble.[1][2] Some sources indicate a solubility of greater than 2.0 M.[1][2][3] Other suppliers report solubilities of 200 mg/mL (approximately 0.77 M), ≥ 10% (w/v), or 100 mM (0.1 M).[4][5] It is recommended to consult the manufacturer's specifications for the particular lot you are using.

Q2: I'm observing precipitation when dissolving this compound in my buffer. What could be the cause?

While this compound is generally highly soluble, precipitation can occur under certain conditions. One common reason is the use of a poorly buffered solution.[1][3] this compound is zwitterionic over a wide pH range, but at high concentrations (0.5-1.0 M), it can cause a pH shift in buffers with low buffering capacity (e.g., 10 mM Tris-HCl).[1][3] This pH change could potentially affect the solubility of other components in your buffer or the this compound itself. It is recommended to use a buffer concentration of at least 25 mM.[1][3]

Q3: Can I use this compound with any biological buffer?

This compound is compatible with most common biological buffers such as Tris, HEPES, and phosphate (B84403) buffers, as it is zwitterionic across a broad pH range.[5][6] The key consideration is to ensure the buffer concentration is sufficient (≥25 mM) to maintain a stable pH upon the addition of high concentrations of this compound.[1][3]

Q4: My protein solution with this compound became cloudy after adding a precipitant. Is this normal?

This is not necessarily an issue. This compound is a solubilizing agent, and its presence can increase the concentration of precipitant required to induce crystallization or precipitation of a protein.[1][3] If you are performing protein crystallization and do not see expected precipitation after adding this compound, you may need to gradually increase the precipitant concentration.[1][3]

Q5: How should I store this compound powder and stock solutions?

This compound powder is hygroscopic and should be stored at room temperature, protected from moisture.[3] Reconstituted stock solutions are stable for up to three months when stored at room temperature (15-30°C).[5][6] To prevent microbial growth, it is advisable to sterilize the stock solution by filtration through a 0.22-micron filter.[1][3] Note that some degradation of NDSB in solution can occur over several weeks at room temperature.[1][3]

Data Presentation

Table 1: Reported Solubility of this compound in Water

Reported SolubilityMolar Concentration (approx.)Source
> 2.0 M> 2.0 M[1][2][3]
200 mg/mL~ 0.77 M[5]
Soluble to 100 mM0.1 M
≥ 10% (w/v)≥ 0.39 M[4]
Soluble in water (10 g/l)~ 0.039 M[7]

Note: The molecular weight of this compound is approximately 257.35 g/mol .

Experimental Protocols

Protocol for Preparation of a 1 M this compound Stock Solution

  • Weighing: Weigh out 25.74 g of this compound powder. As the compound is hygroscopic, perform this step quickly and in a low-humidity environment if possible.

  • Dissolving: Add the powder to a beaker or flask containing approximately 80 mL of high-purity water (e.g., Milli-Q).

  • Mixing: Stir the solution at room temperature until the this compound is completely dissolved. Gentle heating is generally not required due to its high solubility.

  • Volume Adjustment: Once dissolved, transfer the solution to a 100 mL volumetric flask and add water to bring the final volume to 100 mL.

  • pH Check (Optional but Recommended): Measure the pH of the solution. While this compound should not significantly alter the pH of pure water, this provides a baseline.

  • Sterilization and Storage: For long-term storage, sterile filter the solution through a 0.22 µm filter into a sterile container. Store at room temperature.

Mandatory Visualizations

NDSB256_Troubleshooting_Workflow cluster_prep Solution Preparation cluster_issue Issue Identification cluster_troubleshoot Troubleshooting Steps start Start: Prepare this compound in Buffer dissolve Observe for complete dissolution start->dissolve precipitate Precipitation or Cloudiness Observed dissolve->precipitate No end_success Solution is Ready for Use check_buffer Is buffer concentration >= 25mM? precipitate->check_buffer Yes increase_buffer Increase buffer concentration to >= 25mM check_buffer->increase_buffer No check_ph Check solution pH. Is it within the buffer's effective range? check_buffer->check_ph Yes increase_buffer->dissolve adjust_ph Adjust pH of the buffered solution check_ph->adjust_ph No check_ph->end_success Yes adjust_ph->dissolve

Caption: Troubleshooting workflow for this compound solubility issues.

NDSB256_Properties cluster_structure This compound Chemical Properties cluster_function Functional Consequences ndsb This compound Molecule hydrophilic Hydrophilic Sulfobetaine Group (Zwitterionic) ndsb->hydrophilic Contributes to high water solubility hydrophobic Short Hydrophobic Benzyl Group ndsb->hydrophobic Interacts with proteins to prevent aggregation solubility High Aqueous Solubility hydrophilic->solubility no_micelles Does Not Form Micelles hydrophobic->no_micelles Too short to aggregate protein_sol Enhances Protein Solubilization & Stability solubility->protein_sol no_micelles->protein_sol

Caption: Key chemical properties of this compound and their functions.

References

Technical Support Center: Managing NDSB-256 in Protein Refolding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the removal of NDSB-256 from protein samples following refolding procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein refolding?

This compound, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a non-detergent sulfobetaine. These are a class of zwitterionic compounds that are effective in preventing protein aggregation and assisting in the renaturation of proteins that have been chemically or thermally denatured.[1][2] They are particularly useful in protein biochemistry for enhancing extraction, solubilization, and crystallization.[1] Unlike many detergents, NDSBs are non-denaturing, even at high concentrations (e.g., 1 M), and most enzymes remain active in their presence.[2][3]

Q2: Why does this compound need to be removed from my protein sample?

While this compound is beneficial for refolding, its presence can interfere with downstream applications. These include:

  • Structural Studies: Techniques like X-ray crystallography and NMR require highly pure protein samples, and the presence of this compound can interfere with crystal formation or spectral analysis.

  • Functional Assays: this compound, although generally non-denaturing, could potentially interact with and affect the function of the protein of interest or other components in an assay.

  • Mass Spectrometry: The presence of any non-volatile additives can lead to ion suppression and complicate spectral analysis.

  • Formulation and Drug Development: For therapeutic proteins, all non-essential chemical additives must be removed to ensure safety and efficacy.

Q3: What are the primary methods for removing this compound?

The most common and effective methods for removing this compound from protein samples are:

  • Dialysis: This is a widely recommended method because this compound is a small molecule (Molecular Weight: 257.35 Da) and does not form micelles, allowing it to be easily dialyzed away.[1][2][3]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on size. It is a rapid and effective method for removing small molecules like this compound from larger protein molecules.

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since this compound is zwitterionic (carrying both a positive and a negative charge), its binding to IEX resins can be manipulated by adjusting the pH of the buffer, allowing for its separation from the protein of interest.

Troubleshooting Guides

Issue: Protein Precipitation or Aggregation After this compound Removal

The removal of a stabilizing agent like this compound can sometimes lead to protein precipitation or aggregation as the protein is transferred into a buffer where it may be less soluble.

Possible Causes and Solutions:

Possible Cause Solutions and Troubleshooting Steps
Suboptimal Buffer Conditions The pH, ionic strength, or composition of the final buffer may not be optimal for your protein's stability. Troubleshooting: 1. pH Optimization: Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain a net charge and promote repulsion between protein molecules. 2. Ionic Strength: Some proteins require a certain salt concentration (e.g., 150 mM NaCl) to remain soluble. Conversely, for other proteins, high salt concentrations can promote aggregation. Test a range of salt concentrations. 3. Additives: Consider including stabilizing excipients in the final buffer, such as glycerol (B35011) (5-20%), sucrose, or amino acids like arginine and glycine, which are known to suppress aggregation.
High Protein Concentration The protein may be too concentrated in the final buffer, exceeding its solubility limit. Troubleshooting: 1. Dilute the Sample: If possible, perform the this compound removal into a larger volume of buffer to achieve a lower final protein concentration. 2. Step-wise Removal: Gradually remove this compound through a step-wise dialysis process with decreasing concentrations of this compound in the dialysis buffer. This allows the protein to slowly adapt to the new buffer conditions.
Oxidation of Cysteine Residues For proteins with free cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds and subsequent aggregation. Troubleshooting: Include a reducing agent, such as 1-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), in the final buffer.
Temperature Stress Some proteins are sensitive to temperature fluctuations. Troubleshooting: Perform the this compound removal and all subsequent handling steps at a consistent, optimal temperature for your protein (e.g., 4°C).

Comparison of this compound Removal Methods

The choice of method for removing this compound will depend on factors such as the properties of the protein, the required final purity, sample volume, and available equipment.

Method Principle Typical Protein Recovery This compound Removal Efficiency Advantages Disadvantages
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.>90%>99% (with sufficient buffer exchanges)Simple, gentle on the protein, cost-effective for various sample volumes.Time-consuming (can take 24-48 hours), can lead to sample dilution.
Size Exclusion Chromatography (SEC) Separation based on molecular size.>95%>99%Fast, can be used for buffer exchange simultaneously, good for removing other small molecule contaminants.Can lead to sample dilution, potential for protein adsorption to the column matrix, requires a chromatography system.
Ion Exchange Chromatography (IEX) Separation based on net charge.85-95%>98%Can provide an additional purification step, concentrating the sample is possible.Requires optimization of buffer pH and salt concentration, protein must bind to the resin, potential for protein loss during elution.

Experimental Protocols

Protocol 1: this compound Removal by Dialysis

This protocol is suitable for the removal of this compound from most protein samples.

Materials:

  • Protein sample in refolding buffer containing this compound.

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be at least 10-20 times smaller than the molecular weight of the protein of interest (e.g., 3-10 kDa MWCO is suitable for most proteins).

  • Dialysis buffer (the final desired buffer for the protein).

  • Large beaker or container.

  • Stir plate and stir bar.

Procedure:

  • Prepare the Dialysis Tubing/Cassette: Wet the dialysis membrane in the dialysis buffer as per the manufacturer's instructions.

  • Load the Sample: Carefully load the protein sample into the dialysis tubing/cassette, avoiding the introduction of air bubbles. Securely close the tubing/cassette.

  • First Dialysis Step: Place the loaded dialysis device in a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 100-200 times the volume of the sample.

  • Stirring: Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Exchange 1: After 2-4 hours, replace the dialysis buffer with fresh buffer.

  • Buffer Exchange 2: After another 2-4 hours, replace the dialysis buffer again.

  • Overnight Dialysis: Allow the dialysis to proceed overnight at 4°C.

  • Final Buffer Exchange: The next day, perform one final buffer exchange for 2-4 hours.

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the protein sample.

Protocol 2: this compound Removal by Size Exclusion Chromatography (SEC)

This protocol is ideal for rapid buffer exchange and removal of this compound.

Materials:

  • Protein sample in refolding buffer containing this compound.

  • SEC column (e.g., Sephadex G-25, Superdex 75) with a fractionation range appropriate for the size of the protein.

  • Chromatography system (e.g., FPLC, HPLC).

  • SEC running buffer (the final desired buffer for the protein), filtered and degassed.

Procedure:

  • System and Column Equilibration: Equilibrate the chromatography system and the SEC column with at least 2 column volumes of the SEC running buffer.

  • Sample Preparation: Centrifuge the protein sample at high speed (e.g., >10,000 x g) for 10 minutes to remove any particulates.

  • Sample Injection: Inject the clarified protein sample onto the equilibrated SEC column. The sample volume should typically not exceed 5% of the total column volume for optimal resolution.

  • Chromatographic Separation: Run the SEC with the running buffer at a flow rate recommended for the column. The larger protein will elute first, followed by the smaller this compound molecules.

  • Fraction Collection: Collect fractions corresponding to the protein peak, which can be monitored by UV absorbance at 280 nm.

  • Pooling and Concentration: Pool the fractions containing the purified protein. If necessary, concentrate the protein using a suitable method (e.g., centrifugal ultrafiltration).

Visualizations

Experimental Workflow for this compound Removal

NDSB_Removal_Workflow cluster_start Starting Material cluster_methods Removal Method cluster_end Final Product start Protein in Refolding Buffer with this compound dialysis Dialysis start->dialysis sec Size Exclusion Chromatography (SEC) start->sec iex Ion Exchange Chromatography (IEX) start->iex end_product Purified Protein in Final Buffer dialysis->end_product sec->end_product iex->end_product

Caption: Workflow for removing this compound from a protein sample.

Troubleshooting Logic for Protein Aggregation Post-Removal

Aggregation_Troubleshooting cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Protein Aggregation Observed? buffer Buffer Composition (pH, Ionic Strength) start->buffer Yes concentration Protein Concentration start->concentration Yes oxidation Cysteine Oxidation start->oxidation Yes optimize_buffer Optimize Buffer (pH, Salt, Additives) buffer->optimize_buffer dilute Dilute Protein concentration->dilute reducing_agent Add Reducing Agent (DTT, TCEP) oxidation->reducing_agent end Soluble Protein optimize_buffer->end dilute->end reducing_agent->end

Caption: Troubleshooting logic for protein aggregation after this compound removal.

References

NDSB-256 degradation in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of NDSB-256 in solution and its proper storage conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A: Solid this compound should be stored at room temperature (15-30°C).[1][2][3] It is important to note that NDSB compounds are hygroscopic and should be protected from moisture.[4] Under these conditions, the product can be stored for up to 12 months.[5]

Q2: How should I prepare and store this compound stock solutions?

A: this compound is highly soluble in water, with solubility reported at 100 mM, 200 mg/mL, and greater than 2.0 M.[2][5][6] Following reconstitution, stock solutions should be stored at room temperature (15-30°C).[1][2] These stock solutions are stable for up to 3 months at room temperature.[1][2] To prevent microbial contamination, it is good practice to sterile filter the NDSB solution (using a 0.22 micron filter) into a sterile container.[4][6]

Q3: Does this compound degrade in solution?

A: Yes, slow degradation of NDSB compounds in solution can occur over a matter of several weeks at room temperature.[4][6]

Q4: Can pH affect the stability of this compound solutions?

A: While this compound is zwitterionic over a wide pH range, poorly buffered systems (e.g., 10 mM Tris-HCl) may experience pH drift when using high concentrations of NDSB (0.5-1.0 M).[4][6] To mitigate this, ensure your solution is well-buffered with at least 25 mM of a buffering agent and that the pH is within 0.5 pH units of the buffer's pKa.[4][6] While not explicitly stated to cause degradation, maintaining a stable pH is crucial for experimental reproducibility.

Troubleshooting Guide

Issue 1: I observe precipitation or cloudiness in my this compound solution.

  • Possible Cause 1: Contamination. Microbial growth can cause turbidity in the solution.

    • Solution: Sterile filter your this compound solution using a 0.22 µm filter after preparation.[4][6] Always use sterile water and containers.

  • Possible Cause 2: Low Temperature Storage. While counterintuitive, storing at lower temperatures is not the recommended condition and could potentially affect solubility for highly concentrated solutions.

    • Solution: Store your this compound solutions at room temperature (15-30°C) as recommended.[1][2]

Issue 2: My protein of interest, which was previously soluble, is now precipitating in the presence of an older this compound solution.

  • Possible Cause: Degradation of this compound. Over time, this compound can slowly degrade in solution, which may reduce its effectiveness as a solubilizing agent.[4][6]

    • Solution: Prepare fresh this compound stock solutions at least every 3 months.[1][2] For critical experiments, consider preparing it fresh more frequently.

Issue 3: I am seeing unexpected results or a lack of reproducibility in my experiments involving this compound.

  • Possible Cause 1: Inconsistent this compound concentration due to hygroscopic nature. Solid this compound can absorb moisture from the air, leading to inaccuracies when weighing.

    • Solution: Store solid this compound in a desiccator or a tightly sealed container in a dry environment. Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Possible Cause 2: pH drift in your experimental buffer. High concentrations of NDSB can alter the pH of poorly buffered solutions.[4][6]

    • Solution: Use a robust buffering system (at least 25 mM) and verify the pH of your final solution after adding this compound.[4][6]

Data Summary

Table 1: Storage and Stability of this compound

FormStorage TemperatureRecommended ContainerShelf Life/StabilityNotes
SolidRoom Temperature (15-30°C)[1][2][3]Tightly sealed, protected from moisture[4]Up to 12 months[5]Hygroscopic[4]
SolutionRoom Temperature (15-30°C)[1][2]Sterile container[4][6]Stable for up to 3 months[1][2]Slow degradation can occur over several weeks.[4][6] Sterile filtration is recommended.[4][6]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

  • Weighing: Tare a sterile conical tube on a balance. Weigh the desired amount of solid this compound directly into the tube. Handle the solid this compound in a low-humidity environment if possible.

  • Dissolution: Add an appropriate volume of high-purity, sterile water (e.g., Milli-Q or equivalent) to achieve the desired final concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Sterilization: Using a sterile syringe, draw up the this compound solution and pass it through a 0.22 µm syringe filter into a new, sterile storage container.

  • Labeling and Storage: Clearly label the container with the name of the solution, concentration, and date of preparation. Store at room temperature.

Visualizations

NDSB_Solution_Preparation_Workflow start Start: Prepare this compound Solution weigh Weigh Solid this compound (Protect from moisture) start->weigh dissolve Dissolve in Sterile Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store at Room Temperature (15-30°C) filter->store end End: Ready for Use store->end

Caption: Workflow for preparing a stable this compound solution.

NDSB_Troubleshooting_Logic issue Issue Observed with This compound Experiment precipitate Precipitation in Solution? issue->precipitate Physical Observation poor_results Poor Reproducibility? issue->poor_results Experimental Outcome contam Cause: Contamination precipitate->contam Yes improper_storage Cause: Improper Storage Temp. precipitate->improper_storage Yes degradation Cause: this compound Degradation poor_results->degradation Yes ph_drift Cause: pH Drift poor_results->ph_drift Yes sol_precip Action: Sterile Filter Solution contam->sol_precip sol_storage Action: Store at Room Temp. improper_storage->sol_storage sol_degradation Action: Prepare Fresh Solution degradation->sol_degradation sol_ph Action: Use >25mM Buffer & Verify pH ph_drift->sol_ph

References

Adjusting pH when using high concentrations of NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using high concentrations of NDSB-256.

Troubleshooting Guides & FAQs

Adjusting pH in the Presence of High Concentrations of this compound

Non-detergent sulfobetaines (NDSBs) like this compound are zwitterionic compounds that are invaluable for enhancing the solubility and stability of proteins.[1][2][3] While this compound itself is zwitterionic over a wide pH range and generally does not significantly alter the pH of well-buffered solutions, challenges can arise when it is used at high concentrations (e.g., 0.5 M to 1.0 M), particularly in systems with low buffering capacity.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my buffer changing after adding a high concentration of this compound?

While this compound is zwitterionic, the introduction of a high molar concentration of any solute can affect the activity of buffer components and lead to a slight shift in the measured pH.[1] This phenomenon is more pronounced in weakly buffered solutions (e.g., buffer concentrations below 25 mM).[1] The pH drift is not due to this compound acting as an acid or a base, but rather its influence on the ionic environment of the solution.

Q2: What is the recommended buffer concentration when using high concentrations of this compound?

To minimize pH drift, it is recommended to use a buffer with a concentration of at least 25 mM.[1] Furthermore, for optimal buffer performance, the target pH of your solution should be within ±0.5 pH units of the buffer's pKa.[1]

Q3: How do I correctly prepare a solution with a high concentration of this compound at a specific pH?

It is crucial to add the this compound to the buffer components before the final pH adjustment. Dissolving the solid this compound in the buffer solution may cause a slight pH shift. Therefore, the final pH should be verified and adjusted after all components, including this compound, have been completely dissolved.

Q4: Can I use this compound in unbuffered solutions?

Using this compound in unbuffered solutions, such as pure water, is generally not recommended for applications where pH control is critical. The resulting pH of an this compound solution in water will be near neutral, but it will be highly susceptible to changes from dissolved atmospheric CO2 or the introduction of other components.

Experimental Protocols

Protocol for Preparing a High-Concentration this compound Solution with Accurate pH Control

This protocol outlines the steps to prepare a solution containing a high concentration of this compound while ensuring the final pH is accurately maintained.

Materials:

  • This compound (MW: 257.35 g/mol )[3][4]

  • Buffer components (e.g., Tris base, HEPES, Sodium Phosphate)

  • High-purity water

  • Strong acid (e.g., HCl) or strong base (e.g., NaOH) for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate Required Masses: Determine the mass of the buffer components and this compound needed to achieve the desired final concentrations and volume.

  • Initial Dissolution: In a beaker with a stir bar, dissolve the buffer components in approximately 80% of the final volume of high-purity water.

  • Add this compound: Slowly add the calculated mass of this compound to the buffer solution while stirring continuously. Ensure that the this compound is completely dissolved. This compound is highly soluble in water.[1][2]

  • Transfer to Volumetric Flask: Quantitatively transfer the solution to a volumetric flask of the appropriate final volume.

  • Initial pH Measurement: Measure the pH of the solution using a calibrated pH meter.

  • pH Adjustment: Carefully add small increments of a concentrated strong acid or base to adjust the pH to the desired value. It is advisable to use a lower concentration of the acid or base as you approach the target pH to avoid overshooting.

  • Final Volume Adjustment: Once the target pH is reached, add high-purity water to bring the solution to the final volume in the volumetric flask.

  • Final pH Verification: Invert the flask several times to ensure the solution is homogeneous. Remeasure the pH to confirm it is at the desired value.

  • Sterile Filtration (Optional): If required for your application, sterile filter the final solution using a 0.22 µm filter.[1]

Data Presentation

Table 1: Recommended Buffer Conditions for High-Concentration this compound Solutions

This compound ConcentrationMinimum Recommended Buffer ConcentrationRecommended pH Range Relative to Buffer pKa
0.5 M - 1.0 M≥ 25 mMpKa ± 0.5

Table 2: Properties of this compound

PropertyValueReference
Molecular Weight257.35 g/mol [3][4]
FormSolid[3]
Solubility in Water> 2.0 M[1][2]
Zwitterionic RangeWide pH range[2][5]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_application Experimental Application start 1. Dissolve Buffer Components add_ndsb 2. Add and Dissolve this compound start->add_ndsb initial_ph 3. Initial pH Check add_ndsb->initial_ph adjust_ph 4. Adjust pH initial_ph->adjust_ph final_vol 5. Adjust to Final Volume adjust_ph->final_vol final_ph 6. Final pH Verification final_vol->final_ph protein_exp Protein Solubilization / Refolding final_ph->protein_exp Use in Experiment logical_relationship cluster_problem Problem cluster_effect Effect cluster_solution Solution high_ndsb High this compound Concentration (0.5 M - 1.0 M) ph_drift Potential for pH Drift high_ndsb->ph_drift low_buffer Low Buffer Concentration (< 25 mM) low_buffer->ph_drift increase_buffer Increase Buffer Concentration (≥ 25 mM) ph_drift->increase_buffer check_pka Ensure pH is within pKa ± 0.5 ph_drift->check_pka adjust_post Adjust pH After this compound Addition ph_drift->adjust_post

References

Technical Support Center: NDSB-256 and Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are experiencing unexpected inhibition of enzyme activity in the presence of the non-detergent sulfobetaine (B10348), NDSB-256. While generally considered a non-denaturing agent that helps maintain protein stability, certain experimental conditions or specific enzyme characteristics can lead to apparent inhibitory effects.

Frequently Asked Questions (FAQs)

Q1: Is this compound a known enzyme inhibitor?

A1: No, this compound is not classified as a classical enzyme inhibitor. It is a non-detergent sulfobetaine widely used to prevent protein aggregation and facilitate the renaturation of proteins.[1][2] Most enzymes remain active in its presence.[1] However, under certain circumstances, it can negatively affect enzyme activity. For instance, one study noted that while several non-detergent sulfobetaines significantly improved the yield of active β-D-galactosidase, one member of this chemical class reduced its activity substantially.[3]

Q2: At what concentration is this compound typically used?

A2: this compound is commonly used at concentrations ranging from 0.5 M to 1.0 M to aid in protein refolding and prevent aggregation.[4][5] For example, at 1 M, this compound has been shown to restore 30% of the enzymatic activity of denatured egg white lysozyme.[5][6][7]

Q3: Can this compound interfere with my enzyme assay readout?

A3: It is possible. This compound itself does not significantly absorb light in the near UV range, which minimizes interference with spectrophotometric assays that measure absorbance changes around 280 nm.[5][7] However, like many small molecules, it could potentially interfere with fluorescence-based assays through quenching or by causing light scattering.[8][9] It is crucial to run appropriate controls to test for assay interference.

Q4: How stable is this compound in solution?

A4: this compound is relatively stable, with reconstituted stock solutions being stable for up to three months when stored at room temperature.[5][7] However, slow degradation can occur in solution over several weeks.[1][4] It is recommended to sterile filter this compound solutions to prevent microbial contamination which could also affect your experiments.[1]

Troubleshooting Guide: Enzyme Inhibition Observed with this compound

If you are observing a decrease in enzyme activity in the presence of this compound, follow this troubleshooting guide to identify the potential cause.

Problem 1: Decreased Enzyme Activity at High this compound Concentrations
Potential Cause Troubleshooting Step Explanation
Concentration-Dependent Inhibition Perform a dose-response experiment by titrating this compound from a low concentration (e.g., 50 mM) to your working concentration (e.g., 1 M).While generally non-inhibitory, some enzymes may be sensitive to high concentrations of this compound. This will help you determine the optimal, non-inhibitory concentration for your specific enzyme.
pH Shift in Buffer Measure the pH of your reaction buffer with and without your working concentration of this compound.High concentrations of this compound (0.5-1.0 M) can cause a pH shift in weakly buffered solutions (e.g., 10 mM Tris-HCl).[1][4] Ensure your buffer concentration is at least 25 mM and the working pH is within 0.5 pH units of the buffer's pKa.[1]
Problem 2: this compound Appears to Inhibit the Enzyme Irrespective of Concentration
Potential Cause Troubleshooting Step Explanation
Enzyme-Specific Sensitivity Test a panel of alternative non-detergent sulfobetaines or other protein stabilizing agents.The effect of non-detergent sulfobetaines can be highly dependent on the specific protein and the chemical structure of the sulfobetaine.[3] Some enzymes may have hydrophobic pockets or allosteric sites where this compound can bind and cause inhibition.[10]
This compound Degradation Prepare a fresh solution of this compound from a high-purity solid stock. Compare the results with your older solution.This compound can degrade over time, and the degradation products may be inhibitory.[1][4]
Contamination of this compound Stock Use a new, unopened stock of this compound from a reputable supplier.The stock may be contaminated with impurities that are inhibiting the enzyme.
Problem 3: Suspected Interference with the Assay Itself
Potential Cause Troubleshooting Step Explanation
Assay Signal Interference Run a control experiment with all assay components, including this compound, but without the enzyme.This will determine if this compound is affecting the baseline reading of your assay (e.g., by absorbing light at the detection wavelength or by autofluorescence).[8][11]
Interaction with Substrate/Cofactors Perform the assay with varying concentrations of substrate and cofactors in the presence and absence of this compound.This compound might be interacting with other components of your assay, reducing their availability to the enzyme.

Experimental Protocols

Protocol 1: Testing for this compound Interference with a Spectrophotometric Assay
  • Prepare a "No Enzyme" Control: In a microplate well or cuvette, add your complete assay buffer, substrate, cofactors, and the working concentration of this compound. Do not add the enzyme.

  • Prepare a "No this compound" Control: In a separate well, prepare the same reaction mixture as in step 1, but replace the this compound solution with an equal volume of buffer.

  • Prepare the Experimental Sample: In a third well, prepare the complete reaction mixture including the enzyme and this compound.

  • Initiate the Reaction: If the reaction is initiated by the substrate, add it to all wells simultaneously.

  • Monitor Absorbance: Read the absorbance at the appropriate wavelength over time.

  • Analyze the Data: Compare the baseline absorbance of the "No Enzyme" control with and without this compound. Any significant difference suggests interference.

Protocol 2: this compound Dose-Response Experiment
  • Prepare this compound Dilutions: Prepare a series of this compound dilutions in your assay buffer, for example: 1 M, 0.5 M, 0.25 M, 0.1 M, 0.05 M, and 0 M (buffer only).

  • Set up Reactions: For each this compound concentration, set up a complete enzyme reaction with your enzyme, substrate, and cofactors.

  • Initiate and Monitor: Initiate the reactions and monitor the enzyme activity using your standard assay protocol.

  • Plot and Analyze: Plot the measured enzyme activity as a function of the this compound concentration. This will reveal if the inhibition is concentration-dependent and help identify a non-inhibitory concentration.

Visual Troubleshooting Workflows

G start Enzyme Activity is Inhibited in the Presence of this compound check_conc Is the this compound concentration > 0.5 M? start->check_conc dose_response Perform this compound Dose-Response Experiment check_conc->dose_response Yes check_buffer Is the buffer concentration < 25 mM? check_conc->check_buffer No inhibition_conc_dep Inhibition is Concentration-Dependent dose_response->inhibition_conc_dep measure_ph Measure pH with and without this compound check_buffer->measure_ph Yes assay_control Run 'No Enzyme' Control with and without this compound check_buffer->assay_control No ph_shift Significant pH Shift Observed measure_ph->ph_shift interference Assay Interference Detected assay_control->interference fresh_ndsb Prepare Fresh this compound Solution inhibition_persists Inhibition Persists fresh_ndsb->inhibition_persists alt_reagent Test Alternative Stabilizing Agents enzyme_sensitivity Consider Enzyme-Specific Sensitivity alt_reagent->enzyme_sensitivity inhibition_conc_dep->check_buffer No optimize_conc Optimize [this compound] or Use Lower Concentration inhibition_conc_dep->optimize_conc Yes ph_shift->assay_control No increase_buffer Increase Buffer Concentration ph_shift->increase_buffer Yes interference->fresh_ndsb No modify_assay Modify Assay Protocol or Use Orthogonal Assay interference->modify_assay Yes inhibition_persists->alt_reagent Yes G cluster_prep Preparation cluster_controls Control Reactions cluster_exp Experimental Reaction cluster_analysis Analysis prep_enzyme Enzyme Stock control_no_ndsb Control A: - Enzyme - Substrate - Buffer prep_enzyme->control_no_ndsb exp_sample Experiment: - Enzyme - Substrate - Buffer - this compound prep_enzyme->exp_sample prep_substrate Substrate Stock prep_substrate->control_no_ndsb control_no_enzyme Control B: - this compound - Substrate - Buffer prep_substrate->control_no_enzyme prep_substrate->exp_sample prep_buffer Assay Buffer prep_buffer->control_no_ndsb prep_buffer->control_no_enzyme prep_buffer->exp_sample prep_ndsb This compound Stock prep_ndsb->control_no_enzyme prep_ndsb->exp_sample measure Measure Activity (e.g., Absorbance change) control_no_ndsb->measure control_no_enzyme->measure exp_sample->measure compare1 Compare Experiment vs. Control A (Effect of this compound) measure->compare1 compare2 Compare Control B vs. Buffer Blank (Assay Interference) measure->compare2 conclusion Draw Conclusion compare1->conclusion compare2->conclusion

References

Technical Support Center: NDSB-256 in Protein Refolding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NDSB-256 in protein refolding, particularly concerning its compatibility with other common refolding additives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it aid in protein refolding?

This compound, or 3-(1-pyridinio)-1-propanesulfonate, is a non-detergent sulfobetaine.[1][2] These are zwitterionic compounds that are highly soluble in water and can be easily removed by dialysis.[2] In protein refolding, this compound acts primarily as an aggregation suppressor.[2][3] It is particularly effective during the early stages of refolding by preventing the formation of inactive protein aggregates. This allows a higher yield of correctly folded, active protein.

Q2: What is the typical working concentration for this compound in a refolding buffer?

The recommended concentration of this compound in protein refolding experiments typically ranges from 0.5 M to 1.0 M.[1]

Q3: Can this compound be used in combination with other refolding additives?

Yes, this compound is often used in combination with other refolding additives. Screening studies have shown successful protein refolding when this compound is included in buffers containing other agents such as arginine, glycerol (B35011), low concentrations of denaturants (urea or guanidine (B92328) HCl), and detergents.[4][5][6] The optimal combination is protein-dependent and often needs to be determined empirically through screening.

Q4: Is this compound compatible with reducing agents used for disulfide bond formation?

Yes, this compound is compatible with common redox systems used for correct disulfide bond formation. Refolding protocols often include this compound in buffers containing reduced and oxidized glutathione (B108866) (GSH/GSSG) or other reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2][7] One study identified a positive synergistic interaction between the similar compound NDSB-201 and the reductant bis-mercaptoacetamide cyclohexane (B81311) (BMC).[8]

Q5: How does this compound compare to arginine as a refolding additive?

Both this compound and arginine are effective aggregation suppressors. However, they can have different effects on the refolding process. A key difference is their effect on proline cis-trans isomerization, a rate-limiting step in the folding of many proteins. This compound has been shown to accelerate this isomerization, while arginine has no significant effect.[9] In some refolding screens, combinations of this compound and arginine have led to complete solubilization of inclusion bodies, suggesting they can be used together effectively.[10]

Troubleshooting Guides

Problem: My protein still aggregates even in the presence of this compound.

Possible Cause Troubleshooting Step
Sub-optimal this compound concentration.Titrate the concentration of this compound from 0.25 M to 1.0 M to find the optimal concentration for your specific protein.
Aggregation occurs at a later stage of refolding.This compound is most effective at preventing aggregation of early folding intermediates. Consider adding a stabilizer like glycerol or sorbitol to the refolding buffer to protect partially folded intermediates.
Incorrect disulfide bond formation leading to aggregation.Optimize the redox system in your refolding buffer. Vary the ratio of reduced to oxidized glutathione (e.g., from 10:1 to 1:1 GSH:GSSG). Ensure a reducing agent like DTT or TCEP was present during the initial denaturation step.
Unfavorable buffer conditions (pH, ionic strength).Screen a range of pH values (typically 7.0-9.0) and salt concentrations (e.g., 50-500 mM NaCl) in your refolding buffer.
The protein requires a specific co-factor or ligand for stability.If known, add the specific co-factor or ligand to the refolding buffer.

Problem: The refolding yield is low despite using this compound.

Possible Cause Troubleshooting Step
The protein is misfolding without aggregating.While this compound prevents aggregation, it doesn't guarantee correct folding. Try combining it with a "folding enhancer" like low concentrations of urea (B33335) (0.5-1 M) or guanidine HCl (0.2-0.5 M) which can help to gently destabilize misfolded structures.
The refolding kinetics are too slow, allowing for off-pathway reactions.Optimize the temperature of the refolding process. While lower temperatures (4-15°C) generally reduce aggregation, some proteins may fold more efficiently at slightly higher temperatures.
The protein is not stable in the final refolding buffer.After refolding, dialyze the protein into a stabilizing buffer. This may contain additives like glycerol (10-20%), low concentrations of non-ionic detergents, or specific salts that you have identified to improve long-term stability.

Experimental Protocols & Data

General Protein Refolding Workflow

The following diagram illustrates a general workflow for protein refolding from inclusion bodies, incorporating the use of this compound and other additives.

RefoldingWorkflow cluster_denaturation Denaturation cluster_refolding Refolding cluster_purification Purification & Analysis Denature Inclusion Body Solubilization (e.g., 8M Urea or 6M GdnHCl + DTT) Refold Rapid Dilution into Refolding Buffer (with this compound and/or other additives) Denature->Refold Dilution Purify Purification of Refolded Protein (e.g., Chromatography) Refold->Purify Purification Analyze Activity/Structure Analysis Purify->Analyze Analysis

Caption: General workflow for protein refolding from inclusion bodies.

Example Refolding Additive Screening Matrix

The following table provides an example of a screening matrix that can be used to test the compatibility and potential synergistic effects of this compound with other common refolding additives. This is a starting point and should be adapted for your specific protein of interest.

Additive 1Concentration 1Additive 2Concentration 2Base Buffer Components
This compound0.5 M--50 mM Tris-HCl pH 8.0, 2 mM GSH, 0.2 mM GSSG
This compound1.0 M--50 mM Tris-HCl pH 8.0, 2 mM GSH, 0.2 mM GSSG
Arginine0.4 M--50 mM Tris-HCl pH 8.0, 2 mM GSH, 0.2 mM GSSG
Glycerol10% (v/v)--50 mM Tris-HCl pH 8.0, 2 mM GSH, 0.2 mM GSSG
This compound0.5 MArginine0.4 M50 mM Tris-HCl pH 8.0, 2 mM GSH, 0.2 mM GSSG
This compound0.5 MGlycerol10% (v/v)50 mM Tris-HCl pH 8.0, 2 mM GSH, 0.2 mM GSSG
This compound0.5 MUrea0.5 M50 mM Tris-HCl pH 8.0, 2 mM GSH, 0.2 mM GSSG
This compound0.5 MSDS0.05%50 mM Tris-HCl pH 8.0, 2 mM GSH, 0.2 mM GSSG
Logical Flow for Troubleshooting Protein Aggregation

The following diagram outlines a decision-making process for troubleshooting protein aggregation during refolding when using this compound.

TroubleshootingAggregation Start Protein Aggregation with this compound Q1 Is this compound concentration optimized? Start->Q1 Action1 Titrate this compound (0.25 M - 1.0 M) Q1->Action1 No Q2 Is the redox system optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Vary GSH:GSSG ratio Q2->Action2 No Q3 Have co-additives been tested? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Screen co-additives: - Arginine (suppressor) - Glycerol (stabilizer) - Low [Urea] (folding enhancer) Q3->Action3 No End Aggregation Minimized Q3->End Yes A3_Yes Yes A3_No No Action3->End

Caption: Troubleshooting flowchart for protein aggregation with this compound.

Summary of Quantitative Data from Literature

The following table summarizes successful refolding conditions from various studies that included this compound or its analogs in combination with other additives.

ProteinNDSB AdditiveNDSB Conc.Co-additive(s)Co-additive Conc.Outcome
Human DNA Polymerase ν[10]This compound375 mML-arginine500 mMComplete solubilization of inclusion bodies.
Matrix Metalloprotease-12[5]This compound0.5 M or 1.0 ML-arginine0.5 MHigh enzymatic activity recovered.
Cdc25A[8]NDSB-201500 mMBMC (reductant)Not specifiedSynergistic interaction leading to soluble, active protein.
Recombinant human BMP-2[11]This compound10 mMSDS0.05%High yield of BMP-2 dimers (56.75%).

This technical support center provides a starting point for utilizing this compound in your protein refolding experiments. Remember that the optimal conditions are highly protein-specific, and empirical screening is often necessary for achieving the best results.

References

Validation & Comparative

NDSB-256 vs. Arginine: A Comparative Guide to Suppressing Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of proteins is a significant challenge in the development and manufacturing of biotherapeutics, often leading to loss of efficacy and potential immunogenicity. Chemical chaperones are frequently employed to mitigate this issue. This guide provides a comparative analysis of two such agents: the non-detergent sulfobetaine (B10348) NDSB-256 and the amino acid L-arginine, focusing on their efficacy in suppressing protein aggregation, with supporting experimental data and detailed protocols.

At a Glance: Performance Comparison

While direct head-to-head studies are limited, an indirect comparison based on available data for model proteins suggests both this compound and arginine are effective aggregation suppressors. The choice between them may depend on the specific protein, the nature of the aggregation-inducing stress, and the desired final formulation.

FeatureThis compoundL-Arginine
Primary Mechanism Preferential hydration of the protein surface, weakening hydrophobic interactions.A combination of mechanisms including binding to aromatic residues, masking hydrophobic surfaces, and altering the properties of the solvent.
Effectiveness Reported to improve the in vitro renaturation efficiency of reduced hen egg lysozyme (B549824), recovering 60% of enzymatic activity at 600 mM.[1] A related compound, NDSB-195, was shown to delay the onset of DTT-induced aggregation of Bovine Serum Albumin (BSA).[2]Demonstrates a concentration-dependent suppression of both thermal- and chemically-induced aggregation for proteins like lysozyme and insulin (B600854).[3][4][5] It has been shown to increase the lag time and reduce the rate of aggregation.[5]
Typical Concentration 0.5 M - 1.0 M[1]0.1 M - 1.0 M[3][6]
Advantages Zwitterionic nature maintains pH stability; easily removed by dialysis.[1]A naturally occurring amino acid with a good safety profile; versatile in its applications for protein refolding and stabilization.[6]
Limitations May not be as effective for all types of aggregation, particularly those driven by covalent cross-linking.Can act as a mild denaturant at higher concentrations for some proteins. Its effectiveness can be pH-dependent.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and arginine on the aggregation of two common model proteins: lysozyme and insulin. It is important to note that these results are from different studies and a direct comparison should be made with caution.

Table 1: Effect on Hen Egg-White Lysozyme Aggregation
AdditiveConcentrationAggregation InductionKey FindingReference
This compound 600 mMReduction/Refolding60% recovery of enzymatic activity.[1]
L-Arginine 0.05 - 0.4 MRefolding after denaturationConcentration-dependent decrease in light scattering at 600 nm, indicating reduced aggregation.[3]
L-Arginine 10 - 500 mMThermal (70°C)Increased the lag time of aggregation by up to a factor of 8 and slowed the growth rate by up to a factor of 20.[5]
Table 2: Effect on Insulin Aggregation
AdditiveConcentrationAggregation InductionKey FindingReference
L-Arginine 1 - 10 mMDTT-inducedConcentration-dependent suppression of light scattering intensity.[4]
L-Arginine 10 - 500 mMThermal (60-85°C)Increased the lag phase duration by up to a factor of 8 and slowed the initial growth rate by a factor of about 20.[5]

Mechanisms of Action

The proposed mechanisms by which this compound and arginine suppress protein aggregation differ in their specifics but share the common theme of altering the interactions between protein molecules that lead to aggregation.

This compound: As a non-detergent sulfobetaine, this compound is thought to act primarily through its influence on the hydration layer surrounding the protein. Its zwitterionic nature allows it to interact with the protein surface without causing denaturation. It is proposed that this compound enhances the solubility of folding intermediates by preventing their hydrophobic regions from interacting with each other, thus favoring the correct folding pathway over aggregation.[1]

L-Arginine: The mechanism of arginine's anti-aggregation effect is multifaceted. Studies have shown that arginine can directly interact with aromatic amino acid residues on the protein surface, effectively masking hydrophobic patches that are prone to aggregation.[8] Additionally, arginine can alter the bulk solvent properties, creating an environment that is less favorable for protein-protein association. It has also been suggested that arginine promotes the dissociation of early protein encounter complexes.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a framework for researchers to conduct their own comparative studies.

Protocol 1: Thermal Aggregation of Lysozyme

This protocol is adapted from studies on the thermal-induced aggregation of hen egg-white lysozyme.[9][10]

  • Protein Preparation: Prepare a stock solution of hen egg-white lysozyme in 10 mM glycine (B1666218) buffer (pH 2.0) containing 0.2% (w/v) sodium azide. Determine the protein concentration spectrophotometrically at 280 nm.

  • Additive Preparation: Prepare stock solutions of this compound and L-arginine in the same glycine buffer.

  • Aggregation Assay:

    • In a microcentrifuge tube, mix the lysozyme solution with the desired concentration of either this compound or L-arginine. A control sample without any additive should also be prepared.

    • Incubate the samples at a constant temperature (e.g., 55-70°C) with agitation (e.g., 700 rpm) in a thermomixer.

    • At regular time intervals, take aliquots for analysis.

  • Monitoring Aggregation:

    • Thioflavin T (ThT) Fluorescence: Add ThT to the protein samples to a final concentration of 20 µM. Measure the fluorescence emission at 485 nm with an excitation wavelength of 440 nm. An increase in fluorescence indicates the formation of amyloid-like fibrils.

    • Turbidity: Measure the absorbance of the samples at a wavelength between 340 and 600 nm. An increase in absorbance indicates the formation of insoluble aggregates.

    • Dynamic Light Scattering (DLS): Analyze the size distribution of particles in the solution to monitor the formation and growth of aggregates.

Protocol 2: DTT-Induced Aggregation of Insulin

This protocol is based on studies of chemically induced aggregation of bovine or human insulin.[4][11]

  • Protein Preparation: Prepare a stock solution of insulin in a suitable buffer, such as 20% acetic acid with 0.1 M NaCl, or a phosphate (B84403) buffer at neutral pH.

  • Additive Preparation: Prepare stock solutions of this compound and L-arginine in the same buffer as the insulin.

  • Aggregation Assay:

    • In a cuvette, mix the insulin solution with the desired concentration of either this compound or L-arginine. A control sample without any additive should be included.

    • Initiate aggregation by adding a fresh solution of dithiothreitol (B142953) (DTT) to a final concentration of 10-20 mM.

  • Monitoring Aggregation:

    • Light Scattering: Monitor the increase in light scattering intensity over time at a 90-degree angle using a spectrofluorometer or a dedicated light scattering instrument.

    • Turbidity: Measure the increase in absorbance at 360 nm over time.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for comparing aggregation suppressors and the proposed mechanisms of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Aggregation Assay cluster_analysis Analysis Protein Protein Solution (e.g., Lysozyme) Mix1 Mix Protein + This compound Protein->Mix1 Mix2 Mix Protein + Arginine Protein->Mix2 Mix_Ctrl Mix Protein + Buffer Protein->Mix_Ctrl Additive1 This compound Solution Additive1->Mix1 Additive2 Arginine Solution Additive2->Mix2 Control Buffer (Control) Control->Mix_Ctrl Induce Induce Aggregation (e.g., Heat, DTT) Mix1->Induce Mix2->Induce Mix_Ctrl->Induce Monitor Monitor Aggregation (e.g., Light Scattering, ThT Fluorescence) Induce->Monitor Data Quantitative Data (Lag Time, Rate) Monitor->Data Compare Compare Effectiveness Data->Compare

Caption: Experimental workflow for comparing the effectiveness of this compound and arginine.

Mechanism_of_Action cluster_arginine Arginine cluster_ndsb This compound Arg Arginine Mask Masks Hydrophobic Patches Arg->Mask Bind Binds Aromatic Residues Arg->Bind Solvent Alters Solvent Properties Arg->Solvent Protein Unfolded/Misfolded Protein Mask->Protein Bind->Protein Solvent->Protein NDSB This compound Hydration Enhances Preferential Hydration NDSB->Hydration Weaken Weakens Hydrophobic Interactions Hydration->Weaken Weaken->Protein Aggregate Protein Aggregates Protein->Aggregate Aggregation Pathway NoAggregation Suppressed Aggregation Protein->NoAggregation

References

A Head-to-Head Comparison of NDSB-256 and NDSB-201 for Optimal Protein Folding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving to optimize protein refolding, the choice of chemical additives is critical. Non-Detergent Sulfobetaines (NDSBs) have emerged as a powerful class of compounds that facilitate the renaturation of proteins by preventing aggregation and enhancing solubility. Among the most prominent members of this family are NDSB-256 and NDSB-201. This guide provides an objective, data-driven comparison of these two additives to inform their effective application in your research.

NDSBs are zwitterionic molecules that, unlike traditional detergents, do not form micelles, which simplifies their removal from the final protein preparation via dialysis.[1][2][3][4] Their mechanism of action is centered on creating a more favorable hydration layer around the protein, shielding exposed hydrophobic regions on unfolded or partially folded intermediates to prevent the irreversible aggregation that plagues many refolding protocols.[5]

Performance Comparison: this compound vs. NDSB-201

Direct comparative studies across a wide range of proteins are limited, however, a detailed analysis of the refolding of the extracellular domain of the Type II TGF-β receptor (TBRII-ECD) provides valuable quantitative insights into the relative performance of this compound and NDSB-201.

FeatureThis compoundNDSB-201Reference
Chemical Structure Dimethylbenzylammonium propane (B168953) sulfonate3-(1-Pyridinio)-1-propane sulfonate[4]
Aromatic Moiety Benzyl groupPyridinium group[6]
Refolding Efficacy (TBRII-ECD) Effective, with slightly lower efficacy than NDSB-201Highly effective, yielding up to a threefold increase in active protein[5][6]
Mechanism of Action Interferes with very early folding steps to limit abortive interactions; accelerates proline cis-trans isomerizationActs as a "pharmacological chaperone" by preventing aggregation and binding to stabilize the folded state[7][8][9]
Other Reported Data Restored 30% of denatured egg-white lysozyme (B549824) activity at 1M; Restored 16% of denatured β-galactosidase activity at 800mMAccelerates crystallization of TBRII-ECD[6][10][11]

The enhanced performance of both this compound and NDSB-201 in the case of TBRII-ECD is attributed to their aromatic moieties, which can participate in π-π stacking interactions with aromatic residues on the protein surface, providing an additional stabilizing force.[5][6]

Deciding Between this compound and NDSB-201

While both are effective, the choice between this compound and NDSB-201 may depend on the specific protein and the challenges encountered during its refolding.

  • Choose NDSB-201 when: You are working with a protein that may benefit from a "pharmacological chaperone" effect, where the additive not only prevents aggregation but also actively stabilizes the final folded conformation. Its ability to accelerate crystallization also makes it an excellent choice for structural biology applications.[6][9]

  • Choose this compound when: Your protein's folding pathway is known to be hampered by slow proline isomerization, a rate-limiting step in the folding of many proteins.[7] Its demonstrated ability to accelerate this step could significantly improve refolding yields.

Ultimately, for a novel protein, an initial screening of several NDSBs at varying concentrations is the most effective strategy to identify the optimal refolding additive.

Experimental Protocols

Below are detailed methodologies for utilizing this compound and NDSB-201 in protein refolding experiments.

General Protein Refolding Protocol by Dilution

This protocol is a general guideline and should be optimized for each specific protein.

  • Protein Solubilization:

    • Isolate inclusion bodies from the expression host.

    • Wash the inclusion bodies to remove contaminants. A wash with a buffer containing 0.125 M NDSB-201 can be effective.[12][13]

    • Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea) containing a reducing agent (e.g., 10 mM DTT) to a final protein concentration of 10-20 mg/mL.

  • Refolding:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, 0.5 M Arginine).

    • Add this compound or NDSB-201 to the refolding buffer to the desired final concentration (typically 0.5 M to 1.0 M).[4]

    • Rapidly dilute the solubilized protein into the refolding buffer with vigorous stirring. A dilution factor of 1:10 to 1:100 is common, aiming for a final protein concentration of 0.01-0.1 mg/mL.

    • Incubate the refolding mixture at 4°C for 12-48 hours with gentle agitation.

  • Purification and Analysis:

    • Remove the NDSB and other small molecules by dialysis or diafiltration.

    • Purify the refolded protein using appropriate chromatography techniques (e.g., size exclusion, ion exchange).

    • Assess the folding and activity of the protein using biophysical methods (e.g., circular dichroism, fluorescence) and functional assays.

On-Plate Screening for Optimal Refolding Additive

This high-throughput method is ideal for identifying the best NDSB and its optimal concentration for your protein of interest.[6]

  • Plate Preparation:

    • Use a 96-well plate suitable for protein binding (e.g., Ni-NTA coated plate for His-tagged proteins).

    • Immobilize the denatured protein to the wells.

  • Screening:

    • Prepare a matrix of refolding buffers in a separate 96-well plate. Each well should contain a different condition, varying the type of NDSB (this compound, NDSB-201, and others for comparison), their concentrations (e.g., 0.5 M and 1.0 M), and other buffer components like pH and redox couples (e.g., GSH/GSSG for proteins with disulfide bonds).

    • Transfer the refolding buffers to the plate containing the immobilized protein.

    • Incubate at the desired temperature (e.g., 4°C) for a set period.

  • Analysis:

    • Wash the wells to remove unbound protein and additives.

    • Quantify the amount of correctly folded protein in each well using a functional assay, such as an ELISA or an enzymatic activity assay.[6]

Visualizing the Process

To better understand the workflow and the role of NDSBs, the following diagrams illustrate the key processes.

Protein_Refolding_Workflow cluster_denaturation Denaturation cluster_refolding Refolding cluster_purification Purification & Analysis InclusionBody Inclusion Bodies DenaturedProtein Denatured Protein InclusionBody->DenaturedProtein Solubilization (e.g., 6M GuHCl) RefoldedProtein Refolded Protein DenaturedProtein->RefoldedProtein Dilution RefoldingBuffer Refolding Buffer + this compound or NDSB-201 PurifiedProtein Purified, Active Protein RefoldedProtein->PurifiedProtein Dialysis & Chromatography

A generalized workflow for protein refolding using NDSBs.

NDSB_Mechanism Unfolded Unfolded Protein Intermediate Folding Intermediate Unfolded->Intermediate Aggregated Aggregated Protein Intermediate->Aggregated Aggregation (major roadblock) Folded Correctly Folded Protein Intermediate->Folded Correct Folding NDSB This compound or NDSB-201 NDSB->Intermediate Stabilizes & Prevents Aggregation

The role of NDSBs in preventing aggregation of folding intermediates.

References

NDSB-256 vs. CHAPS: A Comparative Guide for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful extraction of membrane proteins from their native lipid bilayer is a critical first step in their characterization and is fundamental to drug discovery and development. The choice of solubilizing agent is paramount, as it must effectively liberate the protein while preserving its structural integrity and biological activity. This guide provides an objective comparison of two zwitterionic agents: the non-detergent sulfobetaine (B10348) NDSB-256 and the widely used detergent CHAPS.

At a Glance: Key Differences

FeatureThis compoundCHAPS
Classification Non-Detergent SulfobetaineZwitterionic Detergent
Micelle Formation Does not form micellesForms small micelles
Primary Mechanism Prevents protein aggregation, enhances solubilitySolubilizes membranes by forming mixed micelles with lipids and proteins
Denaturing Potential Non-denaturing, even at high concentrationsGenerally non-denaturing, but can be denaturing at high concentrations or for sensitive proteins
Key Advantage Mild action, can increase yield of specific proteins, easily removableWell-characterized, effective for a broad range of proteins, easily removable

Performance Comparison: A Data-Driven Look

Direct quantitative, head-to-head comparisons of this compound and CHAPS for the extraction of the same membrane protein are not extensively available in peer-reviewed literature. However, we can synthesize available data and manufacturer information to provide a comparative overview.

Physicochemical Properties

PropertyThis compoundCHAPS
Molecular Weight 257.35 g/mol [1]~614.88 g/mol [2][3]
Detergent Class Zwitterionic Non-Detergent Sulfobetaine[1][4]Zwitterionic Detergent[5][6][7]
Critical Micelle Concentration (CMC) Does not form micelles[4][8]6 - 10 mM[6][7]
Aggregation Number N/A~10[3]
Micelle Molecular Weight N/A~6,150 Da
UV Absorbance (near 280 nm) Does not absorb significantly[4]Low absorbance[5]
Removability Easily removed by dialysis[4][8]Easily removed by dialysis[7]

Extraction Performance

Performance MetricThis compoundCHAPS
Protein Yield Can increase the extraction yield of membrane, nuclear, and cytoskeletal associated proteins by up to 30%.[4]A study on 2-DE analysis of mouse brain membranes extracted with 4% CHAPS identified a baseline number of protein spots. The addition of other detergents to CHAPS increased the number of detected spots.
Purity Can prevent non-specific protein interactions, potentially leading to higher purity.[8]Effective in solubilizing membrane proteins for applications like 2D-electrophoresis, where purity and resolution are critical.
Preservation of Protein Structure & Function Non-denaturing even at 1 M concentrations; can facilitate protein refolding and renaturation.[4]Generally non-denaturing and useful for maintaining protein activity and protein-protein interactions.[6]

Experimental Protocols

Membrane Protein Extraction using this compound

This protocol is a general guideline and should be optimized for the specific protein and cell type.

Materials:

  • Cell pellet

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing 0.5 M to 1 M this compound

  • Dounce homogenizer or sonicator

  • Microcentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenization: Disrupt the cells using a Dounce homogenizer or sonication on ice.

  • Clarification: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer.

  • Incubation: Incubate on a rotator for 1-2 hours at 4°C.

  • Final Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Downstream Processing: The supernatant contains the solubilized membrane proteins and is ready for downstream applications.

Membrane Protein Extraction using CHAPS

This protocol is a general guideline for the extraction of membrane proteins from cultured mammalian cells.

Materials:

  • Cell pellet (from a 10 cm dish)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, Protease Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Harvest: Wash the cell monolayer twice with ice-cold PBS.

  • Lysis: Add 1 mL of ice-cold CHAPS Lysis Buffer to the dish and incubate on ice for 30 minutes with occasional gentle swirling.

  • Scraping: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

  • Downstream Processing: Carefully transfer the supernatant, containing the solubilized membrane proteins, to a fresh tube. The extract is now ready for downstream applications.

Visualizing the Process and Concepts

G cluster_NDSB This compound Workflow cluster_CHAPS CHAPS Workflow N_start Cell Pellet N_lysis Lysis & Homogenization N_start->N_lysis N_mem_iso Membrane Isolation (Ultracentrifugation) N_lysis->N_mem_iso N_sol Solubilization with This compound N_mem_iso->N_sol N_final_spin Final Clarification (Ultracentrifugation) N_sol->N_final_spin N_end Solubilized Membrane Proteins N_final_spin->N_end C_start Cell Monolayer C_lysis Lysis with CHAPS Buffer C_start->C_lysis C_scrape Scrape & Incubate C_lysis->C_scrape C_spin Clarification (Centrifugation) C_scrape->C_spin C_end Solubilized Membrane Proteins C_spin->C_end

Caption: A comparison of the general experimental workflows for membrane protein extraction using this compound and CHAPS.

G cluster_comparison Logical Comparison: this compound vs. CHAPS cluster_properties Properties cluster_applications Primary Applications ndsb This compound (Non-Detergent Sulfobetaine) prop_micelle Micelle Formation No ndsb->prop_micelle prop_mildness Mildness Very High ndsb->prop_mildness prop_yield Yield Enhancement Documented ndsb->prop_yield app_refolding Protein Refolding ndsb->app_refolding app_aggregation Preventing Aggregation ndsb->app_aggregation app_sensitive Sensitive Proteins ndsb->app_sensitive chaps CHAPS (Zwitterionic Detergent) prop_micelle_c Micelle Formation Yes chaps->prop_micelle_c prop_mildness_c Mildness High chaps->prop_mildness_c prop_yield_c Yield Enhancement Protein Dependent chaps->prop_yield_c app_2de 2D Electrophoresis chaps->app_2de app_ip Immunoprecipitation chaps->app_ip app_general General Solubilization chaps->app_general EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2-SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Raf EGF EGF (Ligand) EGF->EGFR Binds & Activates

References

A Comparative Guide to Protein Solubilization: NDSB-256 vs. Urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective solubilization of proteins is a critical step in various research and drug development applications, from biochemical assays to structural biology. The choice of solubilizing agent can significantly impact protein yield, stability, and functionality. This guide provides an objective comparison of two commonly used protein solubilizing agents: the non-detergent sulfobetaine (B10348) NDSB-256 and the chaotropic agent urea (B33335). We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for their use.

At a Glance: Key Differences

FeatureThis compoundUrea
Mechanism of Action Non-denaturing, prevents aggregationDenaturing, disrupts tertiary and secondary structures
Primary Application Solubilization and stabilization of native protein structures, refolding aidSolubilization of aggregated proteins and inclusion bodies
Effect on Protein Maintains protein structure and activityUnfolds proteins
Typical Concentration 0.5 - 1.0 M2 - 8 M
Removal Easily removed by dialysisRemovable by dialysis, but protein may require refolding

Mechanism of Action

This compound: A Non-Denaturing Approach

This compound is a zwitterionic, non-detergent sulfobetaine. Its unique properties stem from a hydrophilic sulfobetaine head group and a short hydrophobic tail. This structure prevents the formation of micelles, which is characteristic of traditional detergents.[1] this compound is thought to interact with the hydrophobic regions of proteins, preventing aggregation and promoting solubility while maintaining the protein's native conformation.[2] This makes it an ideal choice for applications where preserving protein structure and function is paramount.

Urea: A Powerful Denaturant

Urea is a chaotropic agent that disrupts the hydrogen bond network of water, which in turn destabilizes the native structure of proteins. It directly interacts with the protein backbone and amino acid side chains, leading to the unfolding of the protein.[2] This denaturation process exposes the hydrophobic core of the protein, increasing its solubility in aqueous solutions. While highly effective for solubilizing aggregated proteins and inclusion bodies, the denaturing nature of urea means that subsequent refolding steps are often necessary to regain biological activity.[3]

Quantitative Data Summary

Direct comparative studies quantifying the solubilization efficacy of this compound versus urea are limited in the available literature. However, data on the use of each agent in specific applications provide insights into their respective strengths.

This compound in Protein Refolding and Yield Enhancement

While not a direct measure of solubilization from an insoluble state, the ability of this compound to aid in the refolding of denatured proteins highlights its solubilizing and stabilizing properties.

ProteinConditionResult
Denatured Egg White Lysozyme1 M this compound30% restoration of enzymatic activity[4]
Denatured β-galactosidase800 mM this compound16% restoration of enzymatic activity[4]
GST-C/EBPβ from inclusion bodies1 M NDSB 201 (similar class)47.6% yield of functional protein[5]
Membrane, nuclear, and cytoskeletal proteinsNot specifiedUp to 30% increase in extraction yield[4]
Urea in Inclusion Body Solubilization

Urea is a standard reagent for the solubilization of inclusion bodies, which are dense aggregates of misfolded recombinant proteins.

ProteinConditionResult
Recombinant Porcine Growth HormoneRefolding from urea-denatured state85% recovery[6]
Human Growth Hormone Inclusion BodiesSolubilization in 2 M urea at alkaline pHOver 40% of the protein could be refolded to a bioactive state[7]

Experimental Workflows and Protocols

Visualizing the Solubilization and Refolding Process

The following diagrams illustrate the general workflows for protein solubilization using this compound and urea.

NDSB256_Workflow cluster_start Starting Material cluster_process Solubilization & Stabilization cluster_end Result InsolubleProtein Insoluble or Aggregated Native Protein AddNDSB Add this compound (0.5 - 1.0 M) InsolubleProtein->AddNDSB Incubate Incubate AddNDSB->Incubate SolubleProtein Soluble and Functional Protein Incubate->SolubleProtein

This compound Solubilization Workflow.

Urea_Workflow cluster_start Starting Material cluster_process Solubilization & Denaturation cluster_refolding Refolding cluster_end Result InclusionBodies Inclusion Bodies or Aggregated Protein AddUrea Add Urea (2 - 8 M) InclusionBodies->AddUrea IncubateUrea Incubate AddUrea->IncubateUrea RemoveUrea Remove Urea (e.g., Dialysis) IncubateUrea->RemoveUrea Refold Refolding Buffer RemoveUrea->Refold FunctionalProtein Soluble and Functional Protein Refold->FunctionalProtein

Urea Solubilization and Refolding Workflow.

Detailed Experimental Protocols

Protocol 1: Solubilization of a Recombinant Protein from Inclusion Bodies using this compound (as a refolding aid)

This protocol is adapted from a method for preparing active recombinant GST-C/EBPβ from inclusion bodies using a non-detergent sulfobetaine.[5]

Materials:

  • Inclusion body pellet

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Solubilization buffer: 6 M Guanidine HCl in lysis buffer

  • Renaturation solution: 1 M this compound, 0.2 M NaCl, 1 mM DTT, 50 mM Tris, pH 7.5

  • Dialysis buffer: 20 mM Tris, pH 7.5

Procedure:

  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.

  • Solubilization: Resuspend the washed inclusion body pellet in solubilization buffer (6 M Guanidine HCl). Incubate at room temperature with gentle agitation for 1-2 hours to ensure complete solubilization.

  • Renaturation: Rapidly dilute the solubilized protein solution 10-fold with the renaturation solution containing 1 M this compound. Incubate at 4°C for 1 hour with gentle stirring.

  • Dialysis: Transfer the renaturation mixture to a dialysis cassette and dialyze against the dialysis buffer at 4°C overnight with at least two buffer changes.

  • Purification: After dialysis, centrifuge the sample to remove any precipitated protein. The soluble, refolded protein in the supernatant can then be further purified using standard chromatography techniques.

Protocol 2: Solubilization of a Recombinant Protein from Inclusion Bodies using Urea

This protocol provides a general method for solubilizing inclusion bodies with urea, followed by a stepwise dialysis for refolding.[8]

Materials:

  • Inclusion body pellet

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100)

  • Solubilization buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0, 1 mM DTT

  • Stepwise dialysis buffers:

    • 6 M Urea in 50 mM Tris-HCl, pH 8.0, 1 mM DTT

    • 4 M Urea in 50 mM Tris-HCl, pH 8.0, 1 mM DTT

    • 2 M Urea in 50 mM Tris-HCl, pH 8.0, 1 mM DTT

    • 1 M Urea in 50 mM Tris-HCl, pH 8.0, 1 mM DTT

    • Final dialysis buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT

Procedure:

  • Inclusion Body Washing: Resuspend the inclusion body pellet in wash buffer and incubate for 30 minutes at room temperature. Centrifuge and discard the supernatant. Repeat this wash step at least once.

  • Solubilization: Resuspend the washed pellet in the solubilization buffer (8 M Urea). Use a homogenizer or vigorous vortexing to ensure complete resuspension. Incubate at room temperature for 1-2 hours with gentle agitation.

  • Clarification: Centrifuge the solubilized sample at high speed (e.g., >15,000 x g) for 30 minutes to pellet any remaining insoluble material.

  • Stepwise Dialysis: Transfer the supernatant to a dialysis cassette. Perform stepwise dialysis against buffers with decreasing urea concentrations as listed above. Each dialysis step should be carried out for at least 4-6 hours at 4°C.

  • Final Dialysis and Recovery: Perform the final dialysis against the urea-free buffer overnight. After dialysis, recover the sample and centrifuge to remove any precipitate. The soluble protein is in the supernatant.

Conclusion

The choice between this compound and urea for protein solubilization depends heavily on the specific protein and the downstream application.

  • This compound is the preferred choice when the goal is to solubilize and stabilize proteins while preserving their native structure and biological activity. It is particularly useful for increasing the yield of soluble, functional proteins during extraction and for aiding in the refolding of denatured proteins.

  • Urea is a powerful tool for solubilizing highly aggregated proteins and inclusion bodies where harsh denaturation is necessary to break up the aggregates. While effective, it necessitates a subsequent, often complex, refolding process to regain protein function.

For researchers and drug development professionals, a thorough understanding of these two agents' distinct mechanisms and applications is crucial for designing effective protein purification and characterization workflows. It is often beneficial to screen both types of reagents, and combinations thereof, to determine the optimal conditions for a specific protein of interest.

References

Navigating Protein Conformation: A Comparative Guide to Validation with Circular Dichroism Following NDSB-256 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the correct conformation of a protein after treatment with stabilizing agents is paramount. This guide provides a comprehensive comparison of circular dichroism (CD) spectroscopy with other analytical techniques for validating protein secondary structure and stability following treatment with the non-detergent sulfobetaine (B10348), NDSB-256.

This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and utilizes diagrams to illustrate key workflows, offering a practical resource for your protein analysis needs.

Introduction to this compound and Protein Conformation

This compound (3-(Benzyldimethylammonio)propanesulfonate) is a zwitterionic, non-detergent sulfobetaine commonly used to prevent protein aggregation and facilitate the renaturation of proteins.[1][2] Its ability to stabilize proteins in their native conformation is crucial for a wide range of applications, from basic research to the development of therapeutic biologics. Validating that a protein has maintained or correctly refolded into its desired conformation after this compound treatment is a critical quality control step.

Circular dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins in solution.[3][4][5] By measuring the differential absorption of left- and right-circularly polarized light, CD provides a characteristic spectrum that can be deconvoluted to estimate the percentage of α-helices, β-sheets, and random coils within a protein.[4] This makes it an ideal tool for monitoring conformational changes induced by stabilizing agents like this compound.

Experimental Workflow for this compound Treatment and Conformation Validation

The following diagram illustrates a typical workflow for treating a protein with this compound and subsequently analyzing its conformation using various biophysical techniques.

G cluster_prep Protein Preparation cluster_treat This compound Treatment Prot_Prep Purified Protein Sample NDSB_Stock Prepare this compound Stock Solution Incubation Incubate Protein with this compound Prot_Prep->Incubation NDSB_Stock->Incubation CD Circular Dichroism (CD) Incubation->CD SEC Size-Exclusion Chromatography (SEC) Incubation->SEC DLS Dynamic Light Scattering (DLS) Incubation->DLS Fluorescence Fluorescence Spectroscopy Incubation->Fluorescence G cluster_goal Experimental Goal cluster_questions Key Questions cluster_methods Analytical Methods cluster_interpretation Data Interpretation Goal Validate Protein Conformation after this compound Treatment Q1 Is the secondary structure intact? Goal->Q1 Q2 Is the protein aggregated? Goal->Q2 Q3 Is the tertiary structure stable? Goal->Q3 M1 Circular Dichroism Q1->M1 M2 SEC / DLS Q2->M2 M3 Fluorescence Q3->M3 I1 Correct Secondary Structure Content Increased Thermal Stability M1->I1 I2 Reduced Aggregates Monodisperse Population M2->I2 I3 Native-like Tertiary Fold M3->I3

References

Assessing NDSB-256 Aggregation Prevention with Dynamic Light Scattering: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of utilizing Dynamic Light Scattering (DLS) to evaluate the efficacy of the non-detergent sulfobetaine (B10348), NDSB-256, in preventing protein aggregation. We will delve into the experimental protocols, present comparative data, and explore the underlying mechanisms.

Introduction to Dynamic Light Scattering and this compound

Protein aggregation is a significant challenge in the development and manufacturing of biopharmaceuticals, potentially compromising product safety and efficacy.[1] Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely used for detecting protein aggregates in solution.[2][3] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles, which allows for the determination of their hydrodynamic diameter.[4] An increase in particle size is a direct indicator of aggregation.[5]

This compound is a zwitterionic, non-detergent sulfobetaine compound used to solubilize, crystallize, and prevent the aggregation of proteins.[6] Unlike detergents, NDSBs do not form micelles and are generally non-denaturing, making them suitable for a variety of biochemical applications.[7] It has been reported to facilitate the renaturation of chemically and thermally denatured proteins.[8]

Mechanism of Action

Dynamic Light Scattering (DLS): DLS instruments shine a laser beam through a sample solution. The random movement of particles in the solution causes constructive and destructive interference of the scattered light, leading to fluctuations in its intensity.[9] These intensity fluctuations are analyzed by a correlator to generate an autocorrelation function, from which the translational diffusion coefficient of the particles is calculated.[10] The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius of the particles. Larger particles, such as aggregates, diffuse more slowly, resulting in slower fluctuations and a larger calculated size.[9]

This compound in Aggregation Prevention: this compound is thought to prevent protein aggregation by interacting with early folding intermediates and shielding hydrophobic patches on the protein surface that would otherwise lead to intermolecular association.[7][11] Its zwitterionic nature and short hydrophobic group allow it to interact with proteins without causing denaturation.[7] By stabilizing folding intermediates, this compound promotes proper protein folding and reduces the formation of aggregation-prone species.[11][12]

Experimental Protocols

1. DLS Measurement of Protein Aggregation

This protocol outlines the general steps for assessing protein aggregation using DLS.

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5). The buffer should be filtered through a 0.22 µm filter to remove any particulate matter.[10]

    • Prepare a stock solution of this compound (e.g., 1 M in the same filtered buffer).

    • Prepare at least two sets of samples:

      • Control: Protein solution at a desired concentration (e.g., 1 mg/mL) in the buffer.

      • Test: Protein solution at the same concentration with a specific concentration of this compound (e.g., 0.5 M).

    • Induce aggregation through a chosen stress condition (e.g., thermal stress by incubating at an elevated temperature, chemical denaturation, or mechanical agitation).

    • Before measurement, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any large, insoluble aggregates.

    • Carefully transfer the supernatant to a clean DLS cuvette. Ensure there are no bubbles.[10]

  • Instrument Setup and Measurement:

    • Set the desired temperature for the DLS measurement, typically 25°C.

    • Allow the sample to equilibrate to the set temperature within the instrument for at least 5 minutes.

    • Set the measurement parameters, including the number of acquisitions and duration. A typical measurement might consist of 10-20 acquisitions of 10-15 seconds each.[10]

    • Initiate the DLS measurement.

  • Data Analysis:

    • Analyze the autocorrelation function to obtain the size distribution profile.

    • Record the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which is a measure of the heterogeneity of the sample. A PDI below 0.2 generally indicates a monodisperse sample.[5]

    • Compare the size distribution, Z-average diameter, and PDI between the control and this compound-treated samples.

Data Presentation

The following table presents hypothetical data from a DLS experiment assessing the effect of this compound on the thermal aggregation of a model protein.

Sample ConditionStress ConditionZ-Average Diameter (d.nm)Polydispersity Index (PDI)Observation
Protein only (Control)25°C (No Stress)10.20.15Monomeric, monodisperse
Protein only (Control)60°C for 30 min543.80.82Significant aggregation, polydisperse
Protein + 0.5 M this compound60°C for 30 min12.50.21Minimal aggregation, largely monodisperse

Comparison with Other Anti-Aggregation Agents

This compound is one of several additives used to prevent protein aggregation. The table below provides a brief comparison with other common alternatives.

Additive TypeExamplesMechanism of ActionTypical ConcentrationConsiderations
Non-Detergent Sulfobetaines This compound , NDSB-201Stabilize folding intermediates, shield hydrophobic surfaces.[7][12]0.5 - 1.0 MGenerally non-denaturing, easily removed by dialysis.[7]
Amino Acids Arginine, ProlineSuppress aggregation of folding intermediates.[11]0.1 - 1.0 MCan affect protein stability and activity.
Sugars and Polyols Sucrose, Trehalose, GlycerolPreferential hydration, stabilize the native state.[13]0.5 - 1.0 MCan increase viscosity, may not be suitable for all applications.
Detergents SDS, DDMSolubilize proteins by forming micelles around hydrophobic regions.[13]Above CMCCan be denaturing, may need to be removed for functional assays.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Aggregation Induction cluster_measurement DLS Analysis cluster_analysis Data Interpretation p_sol Protein Stock Solution control Control Sample (Protein only) p_sol->control test Test Sample (Protein + this compound) p_sol->test ndsb_sol This compound Stock Solution ndsb_sol->test stress Apply Stress (e.g., Heat) control->stress test->stress centrifuge Centrifuge Samples stress->centrifuge dls_measure DLS Measurement centrifuge->dls_measure data_out Z-Average, PDI, Size Distribution dls_measure->data_out comparison Compare Control vs. Test data_out->comparison

Caption: Experimental workflow for assessing this compound aggregation prevention using DLS.

mechanism_of_action cluster_no_ndsb Without this compound cluster_with_ndsb With this compound unfolded Unfolded/Misfolded Protein hydrophobic Exposed Hydrophobic Patches unfolded->hydrophobic aggregate Aggregation hydrophobic->aggregate Intermolecular Interaction unfolded2 Unfolded/Misfolded Protein stabilized Stabilized Intermediate unfolded2->stabilized This compound shields hydrophobic regions ndsb This compound folded Properly Folded Protein stabilized->folded

Caption: Proposed mechanism of this compound in preventing protein aggregation.

Conclusion

Dynamic Light Scattering is a powerful and straightforward technique for quantitatively assessing the effectiveness of this compound in preventing protein aggregation.[14] By comparing the size distribution and polydispersity of protein solutions under stress with and without this compound, researchers can rapidly screen for optimal formulation conditions. The non-denaturing properties of this compound make it a valuable tool in maintaining protein stability for various downstream applications in research and drug development.[6][7]

References

A Comparative Guide to NDSB-256 Alternatives for Enhanced Protein Stability and Refolding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving optimal protein stability and refolding is a critical step in ensuring the efficacy and longevity of therapeutic proteins and research reagents. Non-detergent sulfobetaine (B10348) 256 (NDSB-256) is a widely utilized zwitterionic compound known for its ability to prevent protein aggregation and facilitate the renaturation of denatured proteins. However, a range of alternative chemical chaperones are available, each with distinct mechanisms and potential advantages. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your specific application.

Overview of this compound and Its Alternatives

NDSBs are a class of compounds that possess a hydrophilic sulfobetaine head and a short hydrophobic group. This structure allows them to interact with hydrophobic regions of proteins, preventing aggregation, without forming micelles like traditional detergents. This compound, in particular, has been shown to be effective in increasing the yield of soluble and correctly folded proteins.

Key alternatives to this compound include:

  • L-Arginine: This amino acid is one of the most common additives used to suppress protein aggregation during refolding. It is thought to interact with aromatic residues and prevent hydrophobic interactions between protein molecules.

  • Trehalose (B1683222): A naturally occurring disaccharide, trehalose is known for its exceptional protein-stabilizing properties, particularly in protecting against stresses like desiccation and thermal denaturation. It is believed to work by promoting the formation of a stable hydration shell around the protein.

  • Glycerol (B35011) and other Polyols (e.g., Sorbitol): These are simple polyhydric alcohols that are widely used as cryoprotectants and protein stabilizers. They are thought to stabilize proteins by being preferentially excluded from the protein surface, which favors the compact native state.

Performance Comparison of Protein Refolding and Stabilization Agents

The efficacy of these agents can be evaluated through various metrics, including the percentage of refolded protein and the change in thermal stability (melting temperature, Tm). The following tables summarize quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, protein models, and assay methodologies across different studies.

Table 1: Comparison of Protein Refolding Yields

AdditiveProtein ModelConcentrationRefolding Yield (%)Reference
This compound Hen Egg White Lysozyme (B549824)1 M~30% activity recovery[1]
This compound β-galactosidase800 mM~16% activity recovery[1]
L-Arginine Bovine Carbonic Anhydrase B (CAB)0.75 M~100%[2]
L-Arginine Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)0.5 M (with 2M Urea)~2-fold increase[3][4]
L-Arginine Recombinant Human Colony Stimulating Factor (rhG-CSF)Not specified~65%[2]
Glycerol Hen Egg-White Lysozyme99%~33% of yield in water[4][5][6]

Table 2: Comparison of Protein Thermal Stability

AdditiveProtein ModelConcentrationChange in Melting Temperature (ΔTm)Reference
Trehalose RNase A2 M+18°C[7]
Sorbitol Antibody K1BNot specifiedLinear increase with concentration
Glycerol Various proteins25-50%Prevents ice crystal formation at -20°C

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the effects of different protein stabilizers. Below are representative protocols for protein refolding and thermal stability analysis.

Protocol 1: Lysozyme Refolding Assay by Dilution

This protocol is adapted from studies on the refolding of Hen Egg White Lysozyme (HEWL).

Materials:

  • Hen Egg White Lysozyme (HEWL)

  • Guanidine Hydrochloride (GuHCl)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer

  • Reduced Glutathione (GSH)

  • Oxidized Glutathione (GSSG)

  • Refolding additive (e.g., L-Arginine)

  • Micrococcus lysodeikticus cells for activity assay

  • Spectrophotometer

Procedure:

  • Denaturation and Reduction:

    • Dissolve HEWL in a denaturation buffer (e.g., 6 M GuHCl, 100 mM Tris-HCl, pH 8.0, 10 mM DTT) to a final concentration of 10 mg/mL.

    • Incubate at room temperature for 2 hours to ensure complete unfolding and reduction of disulfide bonds.

  • Refolding:

    • Prepare a refolding buffer (e.g., 100 mM Tris-HCl, pH 8.0, 3 mM GSH, 0.3 mM GSSG) containing the desired concentration of the refolding additive (e.g., 0.5 M L-Arginine).

    • Initiate refolding by rapidly diluting the denatured HEWL solution 100-fold into the refolding buffer with gentle stirring. The final protein concentration should be around 0.1 mg/mL.

    • Incubate at a controlled temperature (e.g., 20°C) for a specified time (e.g., 24 hours).

  • Activity Assay:

    • Prepare a suspension of Micrococcus lysodeikticus cells in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Add a small aliquot of the refolded lysozyme solution to the cell suspension.

    • Monitor the decrease in absorbance at 450 nm over time using a spectrophotometer. The rate of cell lysis is proportional to the lysozyme activity.

    • Calculate the refolding yield by comparing the specific activity of the refolded lysozyme to that of the native enzyme.

Protocol 2: Thermal Shift Assay (TSA) for Protein Stability

This is a general protocol for assessing the thermal stability of a protein in the presence of different stabilizing agents.

Materials:

  • Purified protein of interest

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • 96-well PCR plates

  • Real-time PCR instrument with a thermal melting curve analysis module

  • Buffers and stabilizing agents to be tested (e.g., Trehalose, Sorbitol, Glycerol)

Procedure:

  • Sample Preparation:

    • Prepare a master mix containing the protein of interest at a final concentration of 2 µM and SYPRO Orange dye at a 5X final concentration in a suitable buffer.

    • In a 96-well PCR plate, add the different stabilizing agents to be tested at various concentrations.

    • Add the protein/dye master mix to each well to a final volume of 25 µL.

    • Seal the plate securely.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by finding the peak of the first derivative of the melting curve.

    • A higher Tm in the presence of an additive indicates increased protein stability. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein in the control buffer from the Tm in the presence of the stabilizer.

Visualizing Experimental Workflows and Relationships

To better understand the processes and classifications involved in protein stabilization and refolding, the following diagrams are provided.

Protein_Refolding_Workflow cluster_denaturation Denaturation cluster_refolding Refolding cluster_analysis Analysis InclusionBody Inclusion Body Denaturant Denaturant (e.g., 8M Urea) InclusionBody->Denaturant Solubilization UnfoldedProtein Unfolded Protein Denaturant->UnfoldedProtein RefoldingBuffer Refolding Buffer + Additive UnfoldedProtein->RefoldingBuffer Dilution/Dialysis RefoldingIntermediate Refolding Intermediate RefoldingBuffer->RefoldingIntermediate NativeProtein Native Protein RefoldingIntermediate->NativeProtein Correct Folding Aggregates Aggregates RefoldingIntermediate->Aggregates Misfolding ActivityAssay Activity Assay NativeProtein->ActivityAssay TSA Thermal Shift Assay NativeProtein->TSA

A typical experimental workflow for protein refolding and analysis.

Stabilizer_Classification cluster_main Protein Stabilizing & Refolding Agents NDSBs Non-Detergent Sulfobetaines NDSB_256 This compound NDSBs->NDSB_256 AminoAcids Amino Acids Arginine L-Arginine AminoAcids->Arginine Sugars Sugars Trehalose Trehalose Sugars->Trehalose Polyols Polyols Glycerol Glycerol Polyols->Glycerol Sorbitol Sorbitol Polyols->Sorbitol

Classification of common protein stabilizing and refolding agents.

Conclusion

The selection of an appropriate additive for protein stabilization and refolding is highly dependent on the specific protein and the experimental context. While this compound is a potent agent, alternatives such as L-arginine, trehalose, and glycerol offer effective and often more economical solutions. L-arginine has demonstrated high refolding yields for certain proteins, while trehalose provides significant thermal stability. Polyols like glycerol are versatile stabilizers, particularly for cryopreservation.

This guide provides a starting point for comparing these alternatives. It is recommended that researchers perform empirical screening of several additives at various concentrations to determine the optimal conditions for their protein of interest. The provided protocols and diagrams serve as a foundation for designing and understanding these critical experiments in protein science and drug development.

References

Unveiling Protein Structure: A Comparative Guide to Spectroscopic Analysis in the Presence of NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein stabilization, this guide offers an objective comparison of the non-detergent sulfobetaine (B10348) NDSB-256 against other common additives. Through a detailed examination of spectroscopic data and experimental protocols, this document provides the necessary insights to select the optimal conditions for maintaining protein integrity during structural analysis.

Non-detergent sulfobetaines (NDSBs) are a class of compounds known for their ability to stabilize proteins and prevent aggregation without the denaturing effects of traditional detergents.[1] Among these, this compound (3-(N,N-Dimethylbenzylammonio)propanesulfonate) has emerged as a valuable tool in protein biochemistry. This guide delves into the spectroscopic analysis of protein structure in the presence of this compound and compares its performance with alternative stabilizing agents, including other NDSBs, osmolytes, and amino acids.

The Role of this compound in Protein Stabilization

This compound is a zwitterionic compound that can enhance the solubility and stability of proteins, facilitating their study by various biophysical techniques.[2] Its mechanism of action is thought to involve preferential interaction with the protein surface, which helps to maintain the native conformation and prevent the formation of aggregates.[1] This property is particularly crucial for in-vitro studies where proteins are often prone to denaturation and aggregation.

Alternatives to this compound

Several other compounds are commonly used to stabilize proteins in solution. These can be broadly categorized as:

  • Other Non-Detergent Sulfobetaines: Compounds like NDSB-201 and NDSB-195 share a similar chemical nature with this compound and are also employed as protein stabilizers.[2]

  • Osmolytes: Naturally occurring small organic molecules such as Trimethylamine N-oxide (TMAO), sucrose, and glycerol (B35011) are known to protect proteins from environmental stresses. They are believed to work by being preferentially excluded from the protein surface, which thermodynamically favors the compact, folded state.

  • Amino Acids: Certain amino acids, notably arginine, are widely used as aggregation suppressors in protein formulations.[3][4]

This guide will focus on comparing the effects of these alternatives to this compound on protein secondary and tertiary structure as observed through spectroscopic methods.

Comparative Spectroscopic Analysis

Spectroscopic techniques are invaluable for assessing the structural integrity of proteins in solution. The following sections present a comparative overview of how this compound and its alternatives influence protein structure as monitored by Circular Dichroism (CD), Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins.[5][6][7] The far-UV CD spectrum (190-250 nm) is sensitive to the protein backbone conformation, with characteristic spectra for α-helices, β-sheets, and random coils.

Table 1: Comparison of the Effect of this compound and Alternatives on Protein Secondary Structure and Thermal Stability by CD Spectroscopy (Hypothetical Data)

AdditiveModel ProteinConcentrationChange in α-helix content (%)Change in β-sheet content (%)Melting Temperature (Tm) (°C)Reference
None (Control) Lysozyme (B549824)-0065[Hypothetical]
This compound Lysozyme0.5 M+5-272[Hypothetical]
NDSB-201 Lysozyme0.5 M+4-170[Hypothetical]
TMAO Lysozyme1 M+8-375[Hypothetical]
Arginine Lysozyme0.5 M+2068[Hypothetical]

This table presents hypothetical data for illustrative purposes, as direct comparative studies with tabulated quantitative data were not found in the search results.

The hypothetical data in Table 1 illustrates how different additives might affect the secondary structure and thermal stability of a model protein like lysozyme. A higher melting temperature (Tm) indicates increased thermal stability.

Fluorescence Spectroscopy

Intrinsic tryptophan fluorescence is a sensitive probe of the local environment of tryptophan residues within a protein, and changes in its emission spectrum can indicate conformational changes in the tertiary structure.[8][9][10] Additionally, extrinsic fluorescent probes like 8-Anilino-1-naphthalene-sulfonic acid (ANS) can be used to detect exposed hydrophobic regions, which are often indicative of partially unfolded or molten globule states.[11][12][13][14]

Table 2: Comparison of the Effect of this compound and Alternatives on Protein Tertiary Structure by Fluorescence Spectroscopy (Hypothetical Data)

AdditiveModel ProteinTryptophan Emission λmax (nm)ANS Fluorescence Intensity (a.u.)InterpretationReference
None (Control) β-Lactoglobulin345100Native state, some exposed hydrophobicity[Hypothetical]
This compound β-Lactoglobulin34080More compact tertiary structure, reduced hydrophobic exposure[Hypothetical]
Sucrose β-Lactoglobulin33870Highly compact structure, significant reduction in hydrophobic exposure[Hypothetical]
Guanidine HCl (Denaturant) β-Lactoglobulin355500Unfolded state, extensive hydrophobic exposure[Hypothetical]

This table presents hypothetical data for illustrative purposes, as direct comparative studies with tabulated quantitative data were not found in the search results.

A blue shift (decrease) in the tryptophan emission maximum (λmax) generally suggests a more non-polar (buried) environment for the tryptophan residues, indicating a more compact tertiary structure. A decrease in ANS fluorescence intensity suggests a reduction in exposed hydrophobic patches on the protein surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information about proteins in solution.[15][16][17] The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum is a "fingerprint" of a protein, with each peak corresponding to a specific amide proton in the backbone.[18][19] Chemical shift perturbations (CSPs) in the HSQC spectrum upon the addition of a ligand or co-solute can map interaction sites and report on conformational changes.

Table 3: Comparison of the Effect of this compound and Alternatives on Protein Structure by 1H-15N HSQC NMR (Hypothetical Data)

AdditiveModel ProteinAverage Chemical Shift Perturbation (Δδ_avg) (ppm)Number of Significantly Perturbed ResiduesInterpretationReference
This compound Ubiquitin0.0515Localized interactions, stabilization of specific regions[Hypothetical]
TMAO Ubiquitin0.025General surface effect, minimal specific interactions[Hypothetical]
Arginine Ubiquitin0.0825Widespread, weaker interactions across the protein surface[Hypothetical]

This table presents hypothetical data for illustrative purposes, as direct comparative studies with tabulated quantitative data were not found in the search results.

Larger chemical shift perturbations suggest more significant changes in the chemical environment of the affected residues, which can be due to direct interaction with the additive or an allosteric conformational change.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following sections outline general protocols for the key experiments cited.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of the protein of interest at a concentration of 1-2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.[5]

    • Prepare stock solutions of this compound and other additives at high concentrations (e.g., 2 M) in the same buffer.

    • For each measurement, dilute the protein stock to a final concentration of 0.1-0.2 mg/mL with the buffer and the desired concentration of the additive.

    • Prepare a corresponding buffer blank containing the same concentration of the additive.

  • Data Acquisition:

    • Use a quartz cuvette with a pathlength of 0.1 cm.[5]

    • Record the CD spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 25 °C).

    • Acquire spectra for the protein in the presence and absence of each additive, as well as the corresponding buffer blanks.

    • For thermal denaturation studies, monitor the CD signal at a fixed wavelength (e.g., 222 nm) while increasing the temperature at a constant rate (e.g., 1 °C/min).[20]

  • Data Analysis:

    • Subtract the buffer blank spectrum from the corresponding sample spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ].

    • Analyze the spectra using deconvolution software to estimate the percentage of secondary structure elements.

    • For thermal melts, fit the data to a sigmoidal curve to determine the melting temperature (Tm).

Tryptophan Fluorescence Spectroscopy Protocol
  • Sample Preparation:

    • Prepare protein and additive stock solutions as described for CD spectroscopy.

    • Dilute the protein to a final concentration of 5-10 µM in a 1 cm pathlength quartz cuvette.

    • Add the desired concentration of this compound or other additives.

  • Data Acquisition:

    • Excite the sample at 295 nm to selectively excite tryptophan residues.[9]

    • Record the emission spectrum from 310 nm to 450 nm.

    • Record a spectrum of the buffer with the additive as a blank.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Determine the wavelength of maximum emission (λmax).

    • Calculate the integrated fluorescence intensity.

ANS Fluorescence Spectroscopy Protocol
  • Sample Preparation:

    • Prepare protein and additive solutions as described above.

    • Prepare a stock solution of ANS (e.g., 1 mM in water or buffer).

    • To the protein solution, add ANS to a final concentration of 10-50 µM. Incubate in the dark for 5-10 minutes.[11]

  • Data Acquisition:

    • Excite the sample at 370-380 nm.[13]

    • Record the emission spectrum from 400 nm to 600 nm.[13]

    • Record a spectrum of the buffer with ANS and the additive as a blank.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Determine the wavelength of maximum emission and the fluorescence intensity at this wavelength.

NMR Spectroscopy (1H-15N HSQC) Protocol
  • Sample Preparation:

    • Express and purify the protein with uniform 15N labeling.

    • Prepare a concentrated stock solution of the 15N-labeled protein (e.g., 0.5-1 mM) in a suitable NMR buffer (e.g., 20 mM sodium phosphate, pH 6.8, 50 mM NaCl) containing 5-10% D2O.[15]

    • Prepare a concentrated stock solution of this compound or other additives in the same buffer.

    • For the titration, acquire a reference 1H-15N HSQC spectrum of the protein alone. Then, add small aliquots of the additive stock solution to the NMR tube and acquire a spectrum at each titration point.

  • Data Acquisition:

    • Acquire 2D 1H-15N HSQC spectra at a constant temperature on a high-field NMR spectrometer.[21]

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Overlay the spectra from the titration and identify peaks that show significant chemical shift perturbations (CSPs).

    • Calculate the weighted average CSP for each residue using the formula: Δδ = [(ΔδH)^2 + (α * ΔδN)^2]^0.5, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2).

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the spectroscopic techniques discussed.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prot_Stock Protein Stock Mix Mix Protein, Additive, Buffer Prot_Stock->Mix Add_Stock Additive Stock Add_Stock->Mix Buffer Buffer Buffer->Mix CD_Spec CD Spectrometer Mix->CD_Spec Wavelength_Scan Wavelength Scan (190-260 nm) CD_Spec->Wavelength_Scan Thermal_Melt Thermal Melt (Monitor at 222 nm) CD_Spec->Thermal_Melt Deconvolution Deconvolution for Secondary Structure Wavelength_Scan->Deconvolution Tm_Calc Tm Calculation Thermal_Melt->Tm_Calc

Workflow for Circular Dichroism Spectroscopy.

Fluorescence_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prot_Stock Protein Stock Mix Mix Protein, Additive, Buffer Prot_Stock->Mix Add_Stock Additive Stock Add_Stock->Mix Buffer Buffer Buffer->Mix Fluorometer Fluorometer Mix->Fluorometer Trp_Fluoro Tryptophan Fluorescence (Ex: 295 nm) Fluorometer->Trp_Fluoro ANS_Fluoro ANS Fluorescence (Ex: 375 nm) Fluorometer->ANS_Fluoro Lambda_Max Determine λmax Trp_Fluoro->Lambda_Max Intensity Measure Intensity Trp_Fluoro->Intensity ANS_Fluoro->Intensity

Workflow for Fluorescence Spectroscopy.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prot_Label 15N-Labeled Protein Titration Titrate Additive into Protein Prot_Label->Titration Add_Stock Additive Stock Add_Stock->Titration NMR_Buffer NMR Buffer NMR_Buffer->Titration NMR_Spec NMR Spectrometer Titration->NMR_Spec HSQC_Spectra Acquire 1H-15N HSQC Spectra NMR_Spec->HSQC_Spectra CSP_Analysis Chemical Shift Perturbation Analysis HSQC_Spectra->CSP_Analysis

Workflow for NMR Spectroscopy.

Conclusion

The selection of an appropriate stabilizing agent is critical for the successful spectroscopic analysis of protein structure. This compound is a valuable tool for preventing aggregation and maintaining the native conformation of proteins. However, its effectiveness can be protein-dependent, and a comparative analysis with other stabilizers such as different NDSBs, osmolytes like TMAO, and amino acids like arginine is often warranted. This guide provides a framework for such a comparative study, outlining the key spectroscopic techniques and experimental considerations. By systematically evaluating the effects of these additives on protein structure, researchers can optimize their experimental conditions and obtain high-quality, reliable data for a deeper understanding of protein function and mechanism.

References

Navigating In-Cell Studies: A Comparative Guide to the Cytotoxicity and Biocompatibility of NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the cellular environment, the choice of protein stabilizing and solubilizing agents is critical. While effective in preventing protein aggregation, these compounds must also be benign to the cells under investigation. This guide provides a comparative analysis of the non-detergent sulfobetaine (B10348) NDSB-256 and its common alternatives, focusing on their cytotoxicity and biocompatibility for in-cell studies, supported by available data and detailed experimental protocols.

The ideal reagent for in-cell applications should effectively maintain protein solubility and function without interfering with cellular processes or viability. This compound, a member of the non-detergent sulfobetaine family, is often touted for its mild nature and effectiveness in preventing protein aggregation.[1][2] However, a thorough assessment of its impact on cell health is paramount for the accurate interpretation of experimental results. This guide aims to provide a clear comparison between this compound and other commonly used agents, such as the zwitterionic detergents CHAPS and ASB-14, to aid in the selection of the most appropriate tool for your research needs.

Comparative Analysis of Cytotoxicity and Biocompatibility

FeatureThis compoundCHAPSASB-14
Chemical Class Non-Detergent SulfobetaineZwitterionic DetergentAmidosulfobetaine Detergent
Primary Function Prevents protein aggregation, facilitates protein refolding.[1][2]Solubilizes membrane proteins.Solubilizes proteins, particularly membrane proteins, for 2D-electrophoresis.[3]
Micelle Formation Does not form micelles.[3]Forms micelles above its critical micelle concentration.Forms micelles above its critical micelle concentration.
Reported Cytotoxicity (from SDS) Irritant.[4] Toxicological properties not thoroughly investigated.[5]Causes skin and eye irritation. May damage the unborn child.[6]Not classified as a hazardous substance or mixture.[7]
Biocompatibility in Live-Cell Studies Used in live-cell imaging where sulfobetaine-coated quantum dots were reported to not affect cellular activity.[8]Commonly used for protein extraction, but its detergent nature raises concerns for in-cell studies.Reported to have better solubilization properties than CHAPS.[3]

Note: The information on cytotoxicity is largely derived from safety data sheets and may not reflect the effects at concentrations typically used in in-cell studies. Researchers should always perform their own cytotoxicity assays to determine the optimal non-toxic working concentration for their specific cell type and experimental conditions.

Experimental Protocols for Assessing Cytotoxicity and Biocompatibility

To ensure the reliability of in-cell studies, it is crucial to experimentally determine the cytotoxic profile of this compound and its alternatives in the specific cellular context of your research. Below are detailed protocols for common cytotoxicity and biocompatibility assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound, CHAPS, and ASB-14 in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed with a detergent).

Live/Dead Viability/Cytotoxicity Assay

This fluorescence-based assay uses two probes, typically calcein-AM and ethidium (B1194527) homodimer-1 (EthD-1), to distinguish between live and dead cells. Calcein-AM is cell-permeable and is converted to a green fluorescent compound by esterases in live cells. EthD-1 can only enter cells with damaged membranes and binds to nucleic acids, emitting red fluorescence in dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Staining: Prepare a working solution containing both calcein-AM and EthD-1 in a suitable buffer (e.g., PBS). Remove the culture medium and wash the cells with PBS. Add the staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

  • Quantification: Capture images and count the number of live and dead cells to determine the percentage of viable cells.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity assays.

Cytotoxicity_Assay_Workflow cluster_MTT MTT Assay Workflow cluster_LDH LDH Assay Workflow cluster_LiveDead Live/Dead Assay Workflow MTT_start Seed Cells MTT_treat Treat with Compound MTT_start->MTT_treat MTT_incubate Incubate MTT_treat->MTT_incubate MTT_add Add MTT Reagent MTT_incubate->MTT_add MTT_solubilize Solubilize Formazan MTT_add->MTT_solubilize MTT_read Read Absorbance MTT_solubilize->MTT_read LDH_start Seed Cells LDH_treat Treat with Compound LDH_start->LDH_treat LDH_incubate Incubate LDH_treat->LDH_incubate LDH_supernatant Collect Supernatant LDH_incubate->LDH_supernatant LDH_reaction LDH Reaction LDH_supernatant->LDH_reaction LDH_read Read Absorbance LDH_reaction->LDH_read LD_start Seed Cells LD_treat Treat with Compound LD_start->LD_treat LD_incubate Incubate LD_treat->LD_incubate LD_stain Stain with Probes LD_incubate->LD_stain LD_image Fluorescence Imaging LD_stain->LD_image

Caption: Workflow diagrams for MTT, LDH, and Live/Dead cytotoxicity assays.

Signaling Pathways and Logical Relationships

At present, there is limited direct evidence in the scientific literature detailing specific signaling pathways that are activated or inhibited by this compound in a cytotoxic context. The primary mechanism of action described for NDSBs is their ability to interact with and stabilize proteins, thereby preventing aggregation.[1][2] Any potential impact on signaling pathways would likely be an indirect consequence of its effects on protein conformation or its interaction with cell membranes at high concentrations.

The logical relationship for selecting an appropriate agent for in-cell studies based on its biocompatibility can be visualized as follows:

Caption: Logical workflow for selecting a biocompatible agent for in-cell studies.

Conclusion

The selection of a suitable protein stabilizing agent for in-cell studies requires a careful balance between efficacy and biocompatibility. While this compound is presented as a mild, non-denaturing agent, the available data on its cytotoxicity is limited. In contrast, alternatives like CHAPS have known cytotoxic effects, while ASB-14 appears to be a more biocompatible option based on its safety data sheet.

Given the scarcity of direct comparative cytotoxicity studies, it is imperative for researchers to conduct their own assessments using standardized assays such as MTT, LDH, and Live/Dead staining. This will enable the determination of a non-toxic working concentration for this compound and its alternatives in the specific cell line and experimental conditions being used. By following the detailed protocols and logical workflow presented in this guide, researchers can make informed decisions to ensure the integrity and validity of their in-cell investigations.

References

Safety Operating Guide

Proper Disposal of NDSB-256: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling NDSB-256 (Dimethylbenzylammonium propane (B168953) sulfonate) must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the handling and safety measures associated with this compound. The following table summarizes key safety information derived from safety data sheets (SDS).

ParameterSpecificationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, NIOSH/MSHA-approved respirator, and other protective clothing.[1]
Handling Use in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.[1]
Storage Store at room temperature, desiccated. NDSB compounds are hygroscopic and should be protected from moisture.[2][3]
First Aid (Skin Contact) Wash with plenty of soap and water.[1]
First Aid (Eye Contact) Immediately flush eyes with copious amounts of water for at least 15 minutes.[1]
First Aid (Inhalation) If breathing is difficult, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
Fire Extinguishing Media Water spray, carbon dioxide, dry chemical powder, alcohol, or polymer foam.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with many laboratory chemicals, should be conducted in accordance with institutional and local environmental regulations. The following protocol outlines a general procedure for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the waste. Determine if the this compound waste is mixed with other chemicals.

  • Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[4] Incompatible materials to avoid include strong oxidizing agents.[1]

2. Spill Management (if applicable):

  • In the event of a spill, wear appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1]

  • Absorb the spilled material on sand or vermiculite.[1]

  • Place the absorbent material into a closed, compatible container for waste disposal.[1]

  • Avoid raising dust.[1]

  • Ventilate the area and wash the spill site after the material pickup is complete.[1]

3. Containerization of Waste:

  • Use a compatible, leak-proof container for collecting this compound waste. The original container is often a suitable choice.[5]

  • Ensure the container is in good condition and properly sealed.[4][5]

  • Do not overfill the waste container; a general guideline is to fill it to no more than 80% of its capacity.[4]

4. Labeling of Waste Container:

  • Clearly label the waste container as "Hazardous Waste."

  • Identify the contents, including "this compound" and any other components in the waste mixture.

  • Include the date when the container was first used for waste accumulation.

5. Storage of Waste:

  • Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[6]

  • This area should be away from heat, sparks, and general foot traffic.[6]

6. Disposal Request and Collection:

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.

  • Follow your institution's specific procedures for requesting a waste pickup.[5]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[5] The final disposal must be carried out by an approved disposal plant.[1]

7. Empty Container Disposal:

  • A container that held this compound should be managed as hazardous waste unless it is triple-rinsed.[5][7]

  • The rinsate from the triple-rinse should be collected and disposed of as hazardous waste.[8]

  • Once decontaminated, deface the original labels and dispose of the container as regular trash, with the cap removed.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

NDSB_Disposal_Workflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated characterize Characterize Waste (Pure or Mixed) start->characterize segregate Segregate from Incompatible Waste characterize->segregate containerize Place in Compatible, Leak-Proof Container segregate->containerize label_waste Label Container: 'Hazardous Waste' + Contents & Date containerize->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste request_pickup Contact EHS for Waste Pickup store_waste->request_pickup end End: Disposal by Approved Facility request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the use and disposal of NDSB-256 in laboratory settings, designed to ensure the well-being of researchers and the integrity of scientific endeavors.

This guide provides crucial information for the safe handling of this compound (Dimethylbenzylammonium Propane Sulfonate), a non-detergent sulfobetaine (B10348) used to prevent protein aggregation and facilitate renaturation.[1][2] Adherence to these protocols is vital for minimizing risks and ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is irritating to the eyes, respiratory system, and skin, wearing appropriate Personal Protective Equipment (PPE) is mandatory.[1] The following table summarizes the required PPE for various laboratory operations involving this chemical.

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Preparing Solutions Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)NIOSH/MSHA-approved respiratorLaboratory coat or other protective clothing
Handling Solutions Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Not generally required if handled in a fume hoodLaboratory coat
Accidental Spill Cleanup Chemical safety gogglesHeavy rubber glovesNIOSH/MSHA-approved respiratorRubber boots and other protective clothing

Note: The selection of specific PPE, such as the type of glove material and respirator cartridge, should be based on a thorough risk assessment of the specific experimental conditions and concentrations being used. Always consult the manufacturer's safety data sheet (SDS) for detailed specifications.

Experimental Protocols: Safe Handling and Disposal

Storage: this compound is hygroscopic and should be stored at room temperature, protected from moisture.[3] Reconstituted stock solutions are stable for up to 3 months at room temperature.[1][2]

Handling:

  • Use this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid breathing dust.[4]

  • Avoid contact with skin and eyes.[4]

  • A safety shower and eye bath should be readily available.[4]

First Aid:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical advice.[1][4]

  • In case of skin contact: Wash with plenty of soap and water.[4]

  • If inhaled: Remove the individual to fresh air. If breathing is difficult, give oxygen.[4]

  • If swallowed: Wash out the mouth with water, provided the person is conscious, and call a physician.[4]

Disposal:

  • Dispose of contents and containers to an approved disposal plant.[4]

  • For spills, absorb the material on sand or vermiculite (B1170534) and place it in closed containers for waste disposal.[4]

  • After material pickup is complete, ventilate the area and wash the spill site.[4]

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

NDSB256_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_start Start: Obtain this compound wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_start->wear_ppe fume_hood Work in Chemical Fume Hood wear_ppe->fume_hood weigh Weigh Solid this compound fume_hood->weigh dissolve Dissolve in Appropriate Buffer weigh->dissolve experiment Perform Experiment dissolve->experiment waste_collect Collect Waste in Designated Container experiment->waste_collect spill_kit Accidental Spill? experiment->spill_kit approved_disposal Dispose via Approved Waste Management Service waste_collect->approved_disposal spill_kit->waste_collect No absorb_spill Absorb with Sand/Vermiculite spill_kit->absorb_spill Yes collect_spill Collect in Sealed Container absorb_spill->collect_spill collect_spill->approved_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.